molecular formula C9H3Cl2F3N2 B1588770 2,3-Dichloro-6-(trifluoromethyl)quinoxaline CAS No. 55686-95-8

2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Cat. No.: B1588770
CAS No.: 55686-95-8
M. Wt: 267.03 g/mol
InChI Key: JJTQVWHSMBWEJX-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(trifluoromethyl)quinoxaline is a useful research compound. Its molecular formula is C9H3Cl2F3N2 and its molecular weight is 267.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,3-dichloro-6-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F3N2/c10-7-8(11)16-6-3-4(9(12,13)14)1-2-5(6)15-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTQVWHSMBWEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433485
Record name 2,3-dichloro-6-(trifluoromethyl)quinoxaline
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Molecular Weight

267.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55686-95-8
Record name 2,3-Dichloro-6-(trifluoromethyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55686-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dichloro-6-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)quinoxaline: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline, a key building block in synthetic and medicinal chemistry. It delves into its synthesis, elucidates its reactivity profile, and explores its applications, offering field-proven insights for its effective utilization in research and development.

Introduction: A Privileged Scaffold in Chemical Synthesis

This compound, identified by the CAS number 55686-95-8 , is a heterocyclic compound that has garnered significant interest as a versatile intermediate.[1][2] Its quinoxaline core is a prevalent motif in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The strategic placement of two reactive chlorine atoms at the 2 and 3 positions, combined with the electron-withdrawing trifluoromethyl group at the 6-position, makes this molecule a highly valuable and versatile scaffold for the synthesis of complex molecular architectures. This guide will provide a detailed exploration of its chemical properties and synthetic utility.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization.

PropertyValueSource
CAS Number 55686-95-8[1][2]
Molecular Formula C₉H₃Cl₂F₃N₂[1]
Molecular Weight 267.04 g/mol [1]
Appearance Off-white to light yellow crystalline powderSupplier Data
Melting Point 118-122 °CSupplier Data
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General Chemical Knowledge

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient synthesis of this compound involves a two-step process starting from the commercially available 4-amino-3-nitrobenzotrifluoride.

Step 1: Synthesis of 4-(Trifluoromethyl)benzene-1,2-diamine

The initial step is the reduction of the nitro group of 4-amino-3-nitrobenzotrifluoride to an amine, yielding 4-(trifluoromethyl)benzene-1,2-diamine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

Protocol:

  • To a solution of 4-amino-3-nitrobenzotrifluoride (1.0 eq) in ethanol, add 5% Palladium on carbon (Pd/C) (0.05 eq).

  • The reaction mixture is then subjected to hydrogenation at atmospheric pressure.

  • Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the resulting residue is crystallized from a suitable solvent like petroleum ether to afford 4-(trifluoromethyl)benzene-1,2-diamine as a white crystalline solid.[3]

Synthesis_Step1 start 4-Amino-3-nitrobenzotrifluoride reagent H₂, Pd/C Ethanol start->reagent product 4-(Trifluoromethyl)benzene-1,2-diamine reagent->product Reduction

Synthesis of the key diamine precursor.

Step 2: Condensation and Chlorination to form this compound

The second step involves the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with a 1,2-dicarbonyl compound equivalent, followed by chlorination. A common and effective method utilizes oxalyl chloride or a similar reagent that serves as both the dicarbonyl source and the chlorinating agent.

Protocol:

  • A solution of 4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in a high-boiling inert solvent such as toluene or xylene is prepared.

  • Oxalyl chloride (2.0-2.2 eq) is added dropwise to the solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Synthesis_Step2 start 4-(Trifluoromethyl)benzene-1,2-diamine reagent Oxalyl Chloride Toluene, Reflux start->reagent product This compound reagent->product Condensation & Chlorination

Final condensation and chlorination step.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing trifluoromethyl group at the 6-position further activates the quinoxaline ring towards nucleophilic attack, potentially influencing the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms at the 2 and 3-positions can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the straightforward introduction of diverse functional groups.[4]

Causality behind Experimental Choices: The choice of reaction conditions (solvent, temperature, and base) is critical for controlling the outcome of SₙAr reactions. For monosubstitution, using a stoichiometric amount of the nucleophile at lower temperatures is often effective. For disubstitution, an excess of the nucleophile and higher temperatures are typically required. The electron-withdrawing nature of the trifluoromethyl group is expected to enhance the electrophilicity of the C2 and C3 positions, facilitating these substitution reactions.

Self-Validating System: The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion and to identify the formation of mono- and di-substituted products.

SNAr_Reactions start This compound nucleophile Nucleophile (NuH) (e.g., R-NH₂, R-OH, R-SH) start->nucleophile mono_product Monosubstituted Product nucleophile->mono_product SₙAr (controlled) di_product Disubstituted Product nucleophile->di_product SₙAr (excess NuH) mono_product->nucleophile

General scheme for SₙAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of complex derivatives.[5]

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling with boronic acids or their esters. It is a powerful tool for introducing aryl or vinyl substituents.[6][7]

  • Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds by coupling with a wide range of primary and secondary amines.[8][9]

  • Sonogashira Coupling: This reaction is used to form C-C triple bonds by coupling with terminal alkynes.

Expertise & Experience: The choice of the palladium catalyst, ligand, and base is paramount for the success of these cross-coupling reactions. For instance, bulky, electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations to promote reductive elimination.[5] The regioselectivity of these reactions on the 2,3-dichloroquinoxaline scaffold can be influenced by steric and electronic factors, and careful optimization of reaction conditions is often necessary to achieve the desired outcome.

Cross_Coupling start This compound suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (R₂NH) start->buchwald sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira product_suzuki C-C Bond Formation suzuki->product_suzuki product_buchwald C-N Bond Formation buchwald->product_buchwald product_sonogashira C-C Triple Bond sonogashira->product_sonogashira

Palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery and Agrochemicals

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.[10][11][12] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and cell permeability, making this compound an attractive starting material for the synthesis of novel drug candidates.

Kinase Inhibitors: Quinoxaline derivatives have been extensively explored as kinase inhibitors for the treatment of cancer.[10][11][13] The ability to readily functionalize the 2 and 3-positions of the quinoxaline core allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against various kinases.

Antimicrobial Agents: The quinoxaline moiety is also found in several compounds with potent antimicrobial activity.[14] Derivatives of this compound can be synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

Agrochemicals: The trifluoromethyl group is a common feature in many modern agrochemicals. A patent has described the use of a related trifluoromethyl-substituted quinoline derivative in plant protection agents, suggesting the potential for this compound derivatives in this field.[15]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[2]

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and clothing. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its straightforward preparation, coupled with the high reactivity of its chloro-substituents towards both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, provides access to a vast chemical space of novel quinoxaline derivatives. The presence of the trifluoromethyl group offers potential advantages in modulating the physicochemical and biological properties of the resulting molecules. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, empowering researchers to effectively utilize this powerful synthetic intermediate in their drug discovery and materials science endeavors.

References

2,3-Dichloro-6-(trifluoromethyl)quinoxaline physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Authored by a Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the quinoxaline scaffold is of paramount importance due to its prevalence in biologically active molecules and functional materials.[1][2] This guide focuses on a key derivative, this compound, a versatile building block whose unique electronic and steric properties make it an invaluable intermediate in synthetic chemistry. The presence of two reactive chlorine atoms, coupled with the strongly electron-withdrawing trifluoromethyl group, provides a platform for complex molecular engineering, enabling the development of novel therapeutic agents and advanced materials.[3][4][5]

This document serves as a technical resource for researchers, chemists, and drug development professionals, offering a comprehensive overview of the core physical properties, spectroscopic profile, and synthetic utility of this compound. The insights provided herein are grounded in established chemical principles and supported by empirical data to ensure scientific integrity and practical applicability.

Molecular Identity and Core Physical Properties

Understanding the fundamental physical characteristics of a chemical intermediate is critical for its effective use in synthesis, including reaction setup, purification, and storage.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • CAS Number: 35854-63-8

  • Molecular Formula: C₉H₃Cl₂F₃N₂

  • Molecular Weight: 281.04 g/mol

The structure features a bicyclic quinoxaline core. The pyrazine ring is substituted with two chlorine atoms at the 2 and 3 positions, which are highly susceptible to nucleophilic displacement. The benzene ring is substituted with a trifluoromethyl (CF₃) group at the 6-position, which significantly influences the molecule's electronic properties and reactivity.

Tabulated Physical Properties

The following table summarizes the key physical and computed properties of this compound. These values are essential for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource/Comment
Melting Point 103-107 °CExperimental Data
Boiling Point 297.8±40.0 °CPredicted
Density 1.662±0.06 g/cm³Predicted
pKa -5.98±0.40Predicted (Indicates very weak basicity)
XLogP3 4.1Computed (Indicates high lipophilicity)
Appearance White to off-white solidGeneral Observation

Note: Predicted values are derived from computational models and should be used as estimates.

Spectroscopic and Analytical Characterization

Rigorous characterization is the cornerstone of chemical synthesis. This section details the expected spectroscopic signature of this compound, providing a benchmark for identity and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules. Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated.[6]

  • ¹H NMR: The proton spectrum is expected to be relatively simple, showing signals only in the aromatic region. The three protons on the benzene ring will exhibit splitting patterns influenced by their positions relative to each other and the trifluoromethyl group.

    • H-5: Expected to appear as a doublet.

    • H-7: Expected to appear as a doublet of doublets.

    • H-8: Expected to appear as a singlet or a finely split signal.

  • ¹³C NMR: The carbon spectrum will show nine distinct signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to chlorine (C-2 and C-3) will be significantly downfield.

  • ¹⁹F NMR: A single, sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected in the following regions:[8]

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoxaline ring system.

  • ~1350-1100 cm⁻¹: Strong, characteristic C-F stretching vibrations from the trifluoromethyl group.

  • ~850-750 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.[9][10]

  • Molecular Ion Peak (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4) with an approximate ratio of 9:6:1 will be a key diagnostic feature.[11]

The analytical workflow for confirming the identity and purity of the compound is a self-validating system, where data from orthogonal techniques (NMR, IR, MS) must converge to provide a consistent structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Start Synthesized Crude Product Purify Column Chromatography / Recrystallization Start->Purify Pure Purified Solid Sample Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure->NMR IR FTIR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS Confirm Structure Confirmed MS->Confirm

Caption: Standard workflow for synthesis, purification, and analytical characterization.

Synthetic Utility and Reactivity

The synthetic value of this compound lies in its predictable and versatile reactivity, primarily centered on the two chlorine substituents.

General Synthesis Route

This compound is typically synthesized via a two-step process starting from a substituted o-phenylenediamine.

  • Condensation & Cyclization: Reaction of 4-(trifluoromethyl)benzene-1,2-diamine with oxalic acid or its derivatives to form the quinoxaline-2,3-dione precursor.

  • Chlorination: The resulting dione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the final 2,3-dichloro product.[12]

G A 4-(Trifluoromethyl)benzene-1,2-diamine B Quinoxaline-2,3-dione Intermediate A->B + Oxalic Acid (Condensation) C This compound B->C + POCl₃ (Chlorination)

Caption: General synthetic pathway for the target compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, exacerbated by the CF₃ group, makes the chlorine atoms at the C2 and C3 positions excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions.[4] This allows for the sequential or simultaneous introduction of a wide variety of nucleophiles, including:

  • Amines (R-NH₂)

  • Alcohols/Phenols (R-OH)

  • Thiols (R-SH)

  • Organometallic reagents (via cross-coupling reactions)

This reactivity is the cornerstone of its application in building libraries of complex molecules for drug discovery screening.[3][13] Researchers can precisely tune the properties of the final molecule by carefully selecting the nucleophiles used for substitution.

G Core This compound Mono Mono-substituted Product Core->Mono + 1 eq. Nucleophile (Nu1) Di Di-substituted Product Mono->Di + 1 eq. Nucleophile (Nu2)

Caption: Stepwise nucleophilic substitution reactivity pathway.

Applications in Drug Discovery and Materials Science

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry. The specific substitution pattern of this compound makes it a valuable starting material for several therapeutic areas.

  • Oncology: Many quinoxaline derivatives have demonstrated potent anticancer activity.[2] The ability to introduce diverse functional groups allows for the optimization of compounds to target specific kinases or other cellular pathways involved in cancer progression.[13]

  • Antimicrobial Agents: The scaffold has been successfully used to develop novel antibacterial and antifungal agents.[13]

  • Materials Science: The rigid, aromatic structure of the quinoxaline core is useful in the development of organic electronics, dyes, and polymers with enhanced thermal stability.[5]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is crucial to ensure laboratory safety.

  • Hazards: This compound is generally classified as an irritant to the skin and eyes. It may also be harmful if swallowed or inhaled.[14][15][16]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][16] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined physical properties, predictable reactivity, and versatile synthetic potential make it a cornerstone intermediate for chemists aiming to construct complex and functionally rich molecules. By understanding the principles and data outlined in this guide, researchers can fully leverage its capabilities to accelerate progress in drug discovery, materials science, and beyond.

References

An In-depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)quinoxaline: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2,3-dichloro-6-(trifluoromethyl)quinoxaline, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, supported by practical insights and established scientific literature.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The strategic introduction of a trifluoromethyl (-CF3) group and two reactive chlorine atoms onto this scaffold, as seen in this compound, creates a highly versatile and valuable building block for the synthesis of novel therapeutic agents. The potent electron-withdrawing nature of the -CF3 group significantly influences the electronic properties of the quinoxaline ring system, often enhancing metabolic stability and receptor binding affinity of the final drug candidates.

Physicochemical and Structural Characteristics

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₉H₃Cl₂F₃N₂[1]
Molecular Weight 267.04 g/mol Calculated
CAS Number 55686-95-8[1][2]
Appearance White to light yellow crystalline solid[3]
Melting Point 112 - 116 °C (for the related 2,3-dichloro-6-methylquinoxaline)[3]
Solubility Soluble in many organic solventsGeneral knowledge

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process. A plausible and commonly employed synthetic route starts from a substituted o-phenylenediamine, followed by condensation and chlorination steps.

General Synthetic Pathway

A common approach to the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the title compound, this would involve the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with oxalic acid or a derivative, followed by a chlorination step.

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination start 4-(Trifluoromethyl)benzene-1,2-diamine + Oxalic Acid derivative intermediate1 6-(Trifluoromethyl)quinoxaline-2,3-dione start->intermediate1 Acid catalyst, Reflux final_product This compound intermediate1->final_product POCl₃ or SOCl₂, Heat

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on general methods for quinoxaline synthesis.

Step 1: Synthesis of 6-(Trifluoromethyl)quinoxaline-2,3-dione

  • To a stirred solution of 4-(trifluoromethyl)benzene-1,2-diamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a solution of oxalic acid dihydrate (1.1 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 6-(trifluoromethyl)quinoxaline-2,3-dione.

Step 2: Synthesis of this compound

  • In a fume hood, carefully add 6-(trifluoromethyl)quinoxaline-2,3-dione (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) containing a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 8-12 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess chlorinating agent.

  • The crude product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Reactivity and Synthetic Applications in Drug Discovery

The true value of this compound lies in its reactivity, which allows for the facile introduction of diverse functionalities. The two chlorine atoms at the 2 and 3 positions are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5] This reactivity is further enhanced by the electron-withdrawing trifluoromethyl group at the 6-position.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms can be sequentially or simultaneously replaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the construction of large libraries of quinoxaline derivatives for biological screening.[4] The regioselectivity of the substitution can often be controlled by modulating reaction conditions such as temperature and the nature of the nucleophile.

SNAr_Reaction start This compound mono_sub 2-Nu-3-Chloro-6-(trifluoromethyl)quinoxaline start->mono_sub 1 eq. Nucleophile (NuH), Base, controlled temp. di_sub 2,3-Di-Nu-6-(trifluoromethyl)quinoxaline start->di_sub >2 eq. Nucleophile (NuH), Base, higher temp. mono_sub->di_sub 1 eq. Nucleophile (NuH), Base, higher temp.

Caption: Regiocontrolled nucleophilic substitution of this compound.

Cross-Coupling Reactions

The chloro-substituents can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the chemical space accessible from this versatile building block.

Applications in the Synthesis of Bioactive Molecules

The quinoxaline scaffold is a key component in numerous compounds with demonstrated therapeutic potential. The use of this compound as a starting material allows for the synthesis of derivatives with enhanced biological activity. For example, quinoxaline derivatives have been investigated as:

  • Anticancer Agents: By introducing specific side chains, quinoxaline derivatives can be designed to target various kinases or act as DNA intercalating agents.

  • Antimicrobial Agents: The scaffold is present in compounds with activity against a range of bacteria and fungi.[6]

  • Antiviral Agents: Quinoxaline derivatives have shown promise in inhibiting viral replication.

The trifluoromethyl group, in particular, is a crucial feature in modern drug design, as it can improve a compound's lipophilicity, metabolic stability, and binding affinity.[7]

Structural Elucidation and Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure of the molecule. The aromatic protons of the quinoxaline core will show characteristic chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Safety and Handling

As a chlorinated and fluorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for detailed safety information.[2]

Conclusion

This compound is a high-value, versatile building block in the field of drug discovery and medicinal chemistry. Its unique combination of a privileged heterocyclic core, reactive handles for derivatization, and a strategically placed trifluoromethyl group makes it an indispensable tool for the synthesis of novel and potent therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation pharmaceuticals.

References

2,3-Dichloro-6-(trifluoromethyl)quinoxaline solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline and Its Analogs

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. In the absence of extensive published solubility data for this specific compound, this document establishes a robust framework for its determination. It further draws upon data from the closely related analog, 2,3-dichloro-6-(trifluoromethoxy)quinoxaline, to infer potential solubility behavior and guide experimental design. This resource is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility of this class of compounds for applications in medicinal chemistry, materials science, and synthetic chemistry.

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in various scientific fields, particularly in pharmaceuticals and materials science.[1][2][3] The versatile synthetic accessibility of the quinoxaline scaffold, often starting from precursors like 2,3-dichloroquinoxaline, allows for the introduction of diverse functional groups, leading to a wide array of derivatives with unique biological activities and material properties.[1][2] this compound, and its analogs, serve as crucial building blocks in the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases, as well as in the development of advanced agrochemicals and materials.[4]

The solubility of these compounds is a critical physicochemical parameter that dictates their utility. In drug development, solubility directly influences bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a potential drug candidate.[5] For materials science applications, solubility is paramount for processing and fabrication. A thorough understanding of the solubility of this compound in various solvents is therefore essential for its effective application.

Physicochemical Properties of a Close Analog: 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline

While specific data for this compound is sparse, extensive information is available for the structurally similar compound, 2,3-dichloro-6-(trifluoromethoxy)quinoxaline (CAS No. 1253522-03-0).[6] The primary difference lies in the linkage of the trifluoromethyl group to the quinoxaline core (a direct C-CF3 bond versus a C-O-CF3 ether linkage). The electronic properties of these groups will impart some differences in polarity and intermolecular interactions, but the overall trends in solubility are expected to be comparable.

Table 1: Physicochemical Properties of 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline [6]

PropertyValueSource
Molecular FormulaC9H3Cl2F3N2OPubChem
Molecular Weight283.03 g/mol PubChem
XLogP34.3PubChem (Computed)
Hydrogen Bond Donor Count0PubChem (Computed)
Hydrogen Bond Acceptor Count3PubChem (Computed)
Rotatable Bond Count1PubChem (Computed)

The high XLogP3 value suggests that this compound is quite lipophilic and is likely to exhibit poor solubility in aqueous solutions, favoring non-polar organic solvents. The absence of hydrogen bond donors further indicates that hydrogen bonding with protic solvents will be limited, which is a key factor in water solubility.[7][8]

Factors Influencing the Solubility of this compound

The solubility of an organic compound is governed by a delicate balance of intermolecular forces between the solute and the solvent.[9] The principle of "like dissolves like" is a fundamental concept, indicating that substances with similar polarities tend to be miscible.[7][9]

Key factors influencing the solubility of this compound include:

  • Solvent Polarity : The presence of both a relatively nonpolar quinoxaline ring system and polar chloro and trifluoromethyl groups suggests that the molecule has regions of differing polarity. Therefore, its solubility will vary significantly across a range of solvents. It is expected to have higher solubility in moderately polar to nonpolar organic solvents.[9]

  • Temperature : For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[8][10] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid.[8]

  • Crystalline Form (Polymorphism) : The arrangement of molecules in the solid state can significantly impact solubility. Different crystalline forms, or polymorphs, of the same compound can exhibit different solubilities due to variations in their crystal lattice energies.[11] It is crucial to characterize the solid form being used in solubility studies.

  • pH (for aqueous solutions) : Although the quinoxaline core is weakly basic, the electron-withdrawing effects of the chloro and trifluoromethyl groups reduce its basicity. Significant changes in aqueous solubility with pH are not expected unless in highly acidic conditions where the nitrogen atoms could be protonated.

Experimental Determination of Solubility: A Validated Protocol

A reliable and widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[12][13] This protocol is designed to achieve a saturated solution at a constant temperature, from which the concentration of the dissolved solute can be accurately measured.

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.

G A 1. Preparation of Solvent System B 2. Addition of Excess Solute (this compound) A->B Add excess solid to a known volume of solvent C 3. Equilibration (Isothermal Shaking) B->C Agitate at constant temperature until equilibrium is reached D 4. Phase Separation (Centrifugation/Filtration) C->D Separate undissolved solid from the saturated solution E 5. Sample Dilution D->E Accurately dilute an aliquot of the clear supernatant F 6. Quantitative Analysis (e.g., HPLC, UV-Vis) E->F Measure the concentration of the diluted sample G 7. Calculation of Solubility F->G Back-calculate to find the original concentration in the saturated solution

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Detailed Step-by-Step Methodology

I. Materials and Equipment:

  • This compound (solid, of known purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), toluene, hexane)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

II. Protocol:

  • Preparation of Solvent System: Prepare a known volume of the desired solvent in a suitable container (e.g., a glass vial or flask).

  • Addition of Excess Solute: Add an excess amount of solid this compound to the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[13]

  • Equilibration: Seal the container and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the measured concentration remains constant.

  • Phase Separation: After equilibration, remove the container from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample or filter it through a syringe filter.[14] This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

  • Sample Dilution: Accurately pipette a known volume of the clear saturated solution and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[15] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation of Solubility: Calculate the concentration of the original saturated solution by taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)
Hexane0.1< 0.1
Toluene2.45.2
Dichloromethane3.115.8
Acetone5.125.3
Acetonitrile5.818.9
Ethanol4.38.7
Methanol5.16.5
Water10.2< 0.01

The following diagram illustrates the expected relationship between solvent polarity and the solubility of a moderately polar compound like this compound.

Caption: Expected solubility trends based on solvent polarity.

Conclusion

References

An In-Depth Technical Guide to the Safe Handling and Application of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

2,3-Dichloro-6-(trifluoromethyl)quinoxaline is a key building block in contemporary medicinal chemistry and drug development. Its quinoxaline core is a recognized privileged scaffold, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The trifluoromethyl group, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[3] The true synthetic utility of this compound, however, lies in the two reactive chlorine atoms at the 2 and 3 positions. These sites are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the controlled, sequential introduction of various functional groups to build diverse molecular architectures.[1][4] This guide provides an in-depth overview of the safety and handling protocols for this compound, grounded in its chemical reactivity, and offers practical insights for its effective use in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a compound is the foundation of its safe handling. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
Chemical Formula C₉H₃Cl₂F₃N₂[5]
Molecular Weight 267.03 g/mol [5]
Appearance Yellow to pale yellow solid[5]
Melting Point 78-80 °C[5]
Solubility Insoluble in water. Soluble in toluene.[5]
Storage Condition Sealed in a dry, cool, and well-ventilated place. Recommended storage at 4 to 8 °C.[5]

Hazard Identification and Toxicological Profile

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[5]

  • Skin Irritation (Category 2): Causes skin irritation.[5]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5]

The trifluoromethyl group and the chlorinated heterocyclic core are common pharmacophores, and various quinoxaline derivatives have been investigated for their biological activity, including cytotoxicity against cancer cell lines.[6][7][8] This underscores the importance of minimizing exposure, as the compound is designed to be biologically active. In vitro studies on other quinoxaline derivatives have shown cytotoxic effects on various cell lines, reinforcing the need for stringent safety measures.[6][7][9]

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a systematic approach to safe handling is paramount. The following protocols are designed to minimize exposure and mitigate risks during routine laboratory operations.

Engineering Controls

All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5] An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following diagram outlines the minimum required PPE for handling this compound.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment lab_coat Fire-retardant Lab Coat goggles Chemical Splash Goggles (ANSI Z87.1) lab_coat->goggles Wear gloves Chemically Resistant Gloves (Nitrile or Neoprene) goggles->gloves Wear respirator NIOSH-approved Respirator (if dust/aerosols are generated) goggles->respirator Consider if weighing powder or creating aerosols end Safe Handling Achieved gloves->end respirator->end start Researcher Preparing to Handle Compound start->lab_coat Wear

Caption: A workflow for donning the appropriate PPE before handling this compound.

Rationale for PPE Selection:

  • Lab Coat: A fire-retardant lab coat protects against splashes and prevents contamination of personal clothing.

  • Chemical Splash Goggles: Goggles are essential to protect the eyes from dust particles and splashes of solutions, which can cause serious irritation.[5]

  • Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[5]

  • Respiratory Protection: If there is a potential for generating dust (e.g., during weighing) or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material and contaminated items in accordance with local, state, and federal regulations. This compound is considered hazardous waste.[5] Do not dispose of it down the drain. Collect solid and liquid waste in separate, designated, and properly labeled hazardous waste containers.[10]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Response

For a small spill, the following procedure should be followed:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Collect all cleaning materials for hazardous waste disposal.

For large spills, evacuate the area and contact your institution's environmental health and safety department.

Synthetic Applications and Experimental Protocols

The synthetic utility of this compound lies in its reactivity towards nucleophiles and in palladium-catalyzed cross-coupling reactions. The two chlorine atoms can be substituted sequentially, allowing for the synthesis of a wide range of derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoxaline nitrogen atoms and the trifluoromethyl group activates the chlorine atoms towards nucleophilic attack. This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles, such as amines, alcohols, and thiols.[1][4] The first substitution typically occurs at the more electron-deficient C2 position. By controlling the stoichiometry and reaction conditions, mono- or di-substituted products can be selectively obtained.[4]

SNAr_Mechanism reactant This compound intermediate Meisenheimer-like Intermediate reactant->intermediate + Nu-H (Addition) nucleophile Nucleophile (Nu-H) nucleophile->intermediate product1 Mono-substituted Product intermediate->product1 - Cl- (Elimination) product2 Di-substituted Product product1->product2 + Nu-H (Second Substitution)

Caption: A simplified representation of the Nucleophilic Aromatic Substitution (SNAr) pathway.

General Protocol for Mono-substitution with an Amine:

  • Reaction Setup: In a chemical fume hood, add this compound (1.0 eq) and a suitable solvent (e.g., anhydrous THF or DMF) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.0-1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds. This reaction can be used to introduce aryl or heteroaryl substituents at the 2 and/or 6 positions of the quinoxaline core.[11][12] By tuning the catalyst, ligand, and base, regioselective coupling can be achieved.[11]

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a chemical fume hood, combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a Schlenk flask.[13]

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the product by chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel compounds with potential therapeutic applications. Its reactivity, however, necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound to advance their drug discovery and development programs.

References

A Comprehensive Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)quinoxaline for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline in Medicinal Chemistry

This compound, with the CAS Number 55686-95-8, is a highly functionalized heterocyclic compound that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its quinoxaline core is a prevalent scaffold in numerous biologically active molecules, and the strategic placement of two reactive chlorine atoms at the 2 and 3 positions, combined with an electron-withdrawing trifluoromethyl group at the 6-position, makes it a versatile and valuable building block for the synthesis of novel therapeutic agents and other functional materials.[1][2] The dichloro substitutions provide convenient handles for introducing molecular diversity through nucleophilic substitution reactions, allowing for the construction of extensive compound libraries for high-throughput screening. This guide provides a comprehensive overview of the commercial sourcing, physicochemical properties, synthesis, reactivity, applications in drug discovery, and safe handling of this important chemical intermediate.

Commercial Sourcing and Procurement of this compound

A reliable supply of high-purity starting materials is paramount for reproducible and successful research outcomes. Several reputable chemical suppliers offer this compound, and the selection of a suitable vendor should be based on a combination of purity, available quantities, cost-effectiveness, and the level of technical support provided. Below is a comparative summary of some of the key commercial suppliers.

SupplierProduct NumberPurityAvailable QuantitiesAdditional Notes
Acmec Biochemical Q8408098%CustomOffers the compound with stated purity.[3]
BLDpharm 55686-95-898%+1g, 5g, 25gProvides a range of quantities suitable for lab-scale research.[4]
Axios Research AR-Q03950>97%CustomSpecializes in research chemicals and building blocks.[5]
Hoffman Fine Chemicals 55686-95-8Not specifiedCustomLists the compound as part of their building blocks and reagents catalog.[6]
Genprice 572-TRC-D487860-500MGNot specified500 mgIntended for research use only.[7]
LGC Standards D487860Not specified500 mgAvailable as a research chemical.[8]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the accurate interpretation of experimental results.

Key Physicochemical Data:

  • Molecular Formula: C₉H₃Cl₂F₃N₂[9]

  • Molecular Weight: 267.03 g/mol [9]

  • Appearance: Typically a white to light yellow powder or crystalline solid.[10]

  • Melting Point: 112 - 116 °C (for the closely related 2,3-Dichloro-6-methylquinoxaline)[10]

  • Solubility: Soluble in many common organic solvents.

  • Storage: Should be stored at room temperature in a dry, well-ventilated place.[10]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the carbon atoms in the molecule. The carbon atoms attached to the chlorine and trifluoromethyl groups will have characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (267.03 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.[11]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a multi-step process starting from a substituted o-phenylenediamine. A general synthetic approach is outlined below.

G A 4-(Trifluoromethyl)-1,2-phenylenediamine C 6-(Trifluoromethyl)quinoxaline-2,3(1H,4H)-dione A->C B Oxalic Acid B->C E This compound C->E D Phosphorus Oxychloride (POCl3) D->E

Caption: General synthetic pathway to this compound.

Experimental Protocol: General Procedure for the Synthesis of 2,3-Dichloroquinoxalines

The following is a generalized protocol based on the synthesis of similar 2,3-dichloroquinoxaline derivatives.[12][13]

  • Condensation: 4-(Trifluoromethyl)-1,2-phenylenediamine is reacted with an equivalent of oxalic acid in a suitable solvent, such as aqueous HCl, and heated to reflux to form 6-(trifluoromethyl)quinoxaline-2,3(1H,4H)-dione.

  • Chlorination: The resulting 6-(trifluoromethyl)quinoxaline-2,3(1H,4H)-dione is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or DMF, and heated to afford the desired this compound.

  • Work-up and Purification: The reaction mixture is carefully quenched with ice water, and the crude product is extracted with an organic solvent. The product is then purified by recrystallization or column chromatography.

The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the sequential or simultaneous replacement of the chlorine atoms with a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the cornerstone of its utility as a scaffold for building diverse molecular architectures.

Applications in Drug Discovery

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[2] The introduction of a trifluoromethyl group can often enhance metabolic stability and binding affinity of a drug candidate. Consequently, this compound is a highly attractive starting material for the discovery of new drugs.

Anticancer Agents:

Quinoxaline derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[14] They have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer.[15] For instance, certain quinoxaline-based compounds have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[15] The ability to readily modify the 2 and 3 positions of the quinoxaline core allows for the optimization of potency and selectivity against specific kinase targets. Furthermore, some quinoxaline derivatives have been shown to induce apoptosis in cancer cells through mechanisms such as the inhibition of topoisomerase II.[16]

G cluster_0 Drug Discovery Workflow Start 2,3-Dichloro-6- (trifluoromethyl)quinoxaline Library Compound Library Synthesis (Nucleophilic Substitution) Start->Library Diverse Nucleophiles Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing this compound.

Antimicrobial Agents:

The quinoxaline moiety is also a key component of several antimicrobial agents. The ability to generate a large number of derivatives from this compound makes it a valuable tool in the search for new antibiotics and antifungals, which is a critical area of research due to the rise of drug-resistant pathogens.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use.[3][7]

Key Safety Information:

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][8]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[8]

    • Wash skin thoroughly after handling.[8]

    • Use only in a well-ventilated area.[3]

    • Store in a well-ventilated place. Keep container tightly closed.[7]

  • First Aid Measures:

    • If on skin: Wash with plenty of water.[8]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

    • If swallowed: Immediately call a poison center or doctor/physician.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Compatible chemical-resistant gloves and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.

Conclusion

This compound is a key building block for the synthesis of a wide array of functional molecules, particularly in the field of drug discovery. Its versatile reactivity, coupled with the proven biological importance of the quinoxaline scaffold, makes it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its commercial availability, physicochemical properties, synthesis, reactivity, applications, and safe handling. By leveraging this information, researchers can effectively and safely utilize this compound to advance their research and development efforts in the quest for novel therapeutics.

References

An In-depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)quinoxaline: Synthesis, Characterization, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-dichloro-6-(trifluoromethyl)quinoxaline, a key building block in modern medicinal chemistry and materials science. We will delve into its synthesis, detailed characterization, and the nuances of its reactivity, particularly focusing on nucleophilic aromatic substitution (SNAr) reactions. This document is designed to equip researchers with the foundational knowledge and practical insights required to effectively utilize this versatile scaffold in their research endeavors.

Introduction: The Strategic Importance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their wide spectrum of pharmacological activities.[1] The quinoxaline core, a fusion of a benzene and a pyrazine ring, serves as a privileged scaffold in drug discovery, with derivatives exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a trifluoromethyl group at the 6-position enhances the lipophilicity and metabolic stability of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. The two chlorine atoms at the 2 and 3-positions provide reactive handles for the strategic introduction of various functional groups, making this compound a highly valuable and versatile intermediate in the synthesis of complex molecular architectures.[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-(trifluoromethyl)benzene-1,2-diamine. The initial step involves the condensation of the diamine with an oxalic acid derivative to form the corresponding quinoxaline-2,3-dione. Subsequent chlorination of the dione yields the desired product.

Proposed Synthetic Workflow

Synthesis_Workflow A 4-(Trifluoromethyl)benzene-1,2-diamine B Quinoxaline-2,3(1H,4H)-dione Intermediate A->B Oxalyl Chloride or Diethyl Oxalate C This compound B->C Chlorinating Agent (e.g., POCl3, SOCl2)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure based on established methods for the synthesis of analogous 2,3-dichloroquinoxalines.

Step 1: Synthesis of 6-(Trifluoromethyl)quinoxaline-2,3(1H,4H)-dione

  • To a stirred solution of 4-(trifluoromethyl)benzene-1,2-diamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add diethyl oxalate (1.1 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 6-(trifluoromethyl)quinoxaline-2,3(1H,4H)-dione.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-(trifluoromethyl)quinoxaline-2,3(1H,4H)-dione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux for 3-5 hours. The solid will gradually dissolve.

  • After the reaction is complete, carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield this compound as a crystalline solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is paramount for its use in subsequent reactions. The following table summarizes its key physicochemical properties.

PropertyValueSource
Molecular Formula C₉H₃Cl₂F₃N₂[N/A]
Molecular Weight 267.04 g/mol [N/A]
CAS Number 55686-95-8[N/A]
Appearance Off-white to pale yellow solid[N/A]
Melting Point Not available[N/A]
Predicted Spectroscopic Data

While a publicly available, experimentally verified full dataset for this compound is not readily accessible, the following data are predicted based on the analysis of structurally similar quinoxalines.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region corresponding to the three protons on the benzene ring. The trifluoromethyl group will influence the chemical shifts of the adjacent protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-Cl, C-F, C=N, and aromatic C-H stretching and bending vibrations.

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the two chlorine atoms.

Reactivity and Mechanistic Insights: The SNAr Reaction

The synthetic utility of this compound lies in the high reactivity of its chlorine atoms towards nucleophilic aromatic substitution (SNAr). This allows for the sequential or simultaneous replacement of the chloro groups with a wide variety of nucleophiles.

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Caption: The addition-elimination mechanism of the SNAr reaction.

The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and is further stabilized by the electron-withdrawing quinoxaline nitrogen atoms and the trifluoromethyl group. In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Regioselectivity: C2 vs. C3 Substitution

In principle, a nucleophile can attack either the C2 or C3 position. The regioselectivity of the first substitution is influenced by the electronic effects of the substituents on the quinoxaline ring. The electron-withdrawing trifluoromethyl group at the 6-position will influence the electron density at C2 and C3, potentially leading to a preferential site of attack. For many nucleophiles, the reaction can proceed to give a mixture of 2- and 3-substituted isomers, although in some cases, a degree of regioselectivity can be achieved by carefully controlling the reaction conditions (e.g., temperature, solvent, and the nature of the nucleophile).

The second substitution reaction can lead to either symmetrical or unsymmetrical 2,3-disubstituted quinoxalines, depending on whether the same or a different nucleophile is used.

Applications in Research and Development

The ability to introduce a diverse range of functionalities onto the quinoxaline core via SNAr reactions makes this compound a valuable precursor for the synthesis of:

  • Novel Kinase Inhibitors: Many quinoxaline derivatives have been developed as potent inhibitors of various protein kinases, which are key targets in cancer therapy.

  • Antimicrobial Agents: The quinoxaline scaffold is present in several compounds with significant antibacterial and antifungal activity.

  • Organic Light-Emitting Diodes (OLEDs): The extended π-systems of certain quinoxaline derivatives give rise to interesting photophysical properties, making them suitable for applications in materials science.

  • Molecular Probes and Sensors: Functionalized quinoxalines can be designed to act as fluorescent probes for the detection of specific analytes.

Safety, Handling, and Toxicology

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Toxicity: While specific toxicological data for this compound is limited, related halogenated quinoxalines can be toxic if ingested, inhaled, or absorbed through the skin.[4] Acute toxicity studies on some quinoxaline 1,4-di-N-oxides have shown potential cardiotoxicity and effects on the spleen.[5]

  • Handling: Avoid creating dust. Use non-sparking tools.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block that offers a gateway to a vast chemical space of functionalized quinoxaline derivatives. Its synthesis, while requiring careful handling of reactive intermediates, is achievable through established chemical transformations. A thorough understanding of its reactivity, particularly the nuances of the SNAr reaction, is crucial for its effective utilization in the design and synthesis of novel compounds with potential applications in medicine and materials science. This guide provides a solid foundation for researchers to confidently incorporate this versatile molecule into their synthetic endeavors.

References

1H NMR spectrum of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key building block in medicinal and materials chemistry.[1] Given the absence of a publicly available experimental spectrum, this document serves as a predictive guide for researchers, detailing the theoretical underpinnings of the expected spectral features. We will deconstruct the molecule's structure to forecast chemical shifts (δ), spin-spin coupling constants (J), and multiplicity patterns. Furthermore, this guide presents a field-proven, step-by-step experimental protocol for acquiring and processing high-quality ¹H NMR data for this compound, ensuring a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of complex heterocyclic compounds.

Introduction to this compound

Chemical Structure and Significance

This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities.[1] The core structure consists of a benzene ring fused to a pyrazine ring. The versatility of the 2,3-dichloroquinoxaline scaffold stems from the two reactive chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the synthesis of a wide array of derivatives.[1][2] The addition of a potent electron-withdrawing trifluoromethyl (-CF₃) group at the 6-position further modulates the electronic properties of the molecule, influencing its reactivity and potential biological interactions.

Diagram 1: Chemical Structure and Proton Numbering

Caption: Structure of the title compound with IUPAC numbering.

The Importance of NMR Spectroscopy in Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information based on four key parameters: the number of signals (number of unique proton environments), chemical shift (electronic environment), integration (proton count), and splitting patterns (neighboring protons).[3][4] For a molecule like this compound, ¹H NMR is critical for confirming the substitution pattern on the aromatic ring and ensuring the purity of synthetic batches.

Theoretical Prediction and Spectral Analysis

The ¹H NMR spectrum of the title compound is defined by the protons on the substituted benzene ring. There are three chemically non-equivalent aromatic protons: H-5, H-7, and H-8. The pyrazine ring contains no protons.

Predicting Chemical Shifts (δ): The Influence of Substituents

The chemical shifts of the aromatic protons are influenced by the electron density of their environment.[5] The parent 2,3-dichloroquinoxaline shows aromatic signals around 7.8-8.1 ppm.[6] The introduction of the -CF₃ group at C-6 has a profound effect:

  • Electron-Withdrawing Effect: The -CF₃ group is a strong electron-withdrawing substituent. This effect decreases the electron density on the aromatic ring, particularly at the ortho (H-5, H-7) and para (no proton) positions.[7] This "deshielding" causes the corresponding protons to resonate at a higher frequency, shifting their signals downfield (to a higher ppm value).

  • Predicted Chemical Shift Order:

    • H-5: This proton is ortho to the -CF₃ group and is also subject to the anisotropic effect of the nearby heterocyclic nitrogen atom. It is expected to be the most deshielded proton, appearing furthest downfield.

    • H-7: This proton is also ortho to the -CF₃ group and will be significantly deshielded, appearing downfield.

    • H-8: This proton is meta to the -CF₃ group. The electron-withdrawing effect is weaker at the meta position, so H-8 will be the least deshielded of the three protons and appear most upfield.

Predicting Spin-Spin Coupling (J): Deciphering the Splitting Patterns

The splitting of each signal is determined by its neighboring protons, following the n+1 rule for first-order spectra.[3]

  • H-5: This proton is coupled to H-7. This is a four-bond coupling, known as meta-coupling (⁴JH5-H7), which is typically small (2-3 Hz). Therefore, H-5 is expected to appear as a narrow doublet (d).

  • H-7: This proton is coupled to two different protons: H-8 (ortho-coupling, ³JH7-H8) and H-5 (meta-coupling, ⁴JH7-H5). Ortho-coupling is significantly larger (7-10 Hz) than meta-coupling.[5] This will result in a doublet of doublets (dd) splitting pattern.

  • H-8: This proton is coupled only to its neighbor H-7 (ortho-coupling, ³JH8-H7). It will therefore appear as a doublet (d).

  • Fluorine-Proton Coupling (⁴JHF): The trifluoromethyl group can couple to the ring protons. The strongest of these long-range couplings would be to the ortho protons, H-5 and H-7. This four-bond H-F coupling (⁴JHF) is typically small (around 0.5-1.5 Hz) and may not be fully resolved, potentially leading to a slight broadening of the signals for H-5 and H-7 or their appearance as narrow quartets.[8]

Diagram 2: Predicted Proton Coupling Relationships

Caption: Visualization of the primary spin-spin coupling interactions.

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for the title compound.

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-5 8.4 – 8.6d (or br d)⁴JH5-H7 ≈ 2-3
H-7 8.2 – 8.4dd (or br dd)³JH7-H8 ≈ 8-9; ⁴JH7-H5 ≈ 2-3
H-8 8.0 – 8.2d³JH8-H7 ≈ 8-9

Note: Chemical shifts are estimates relative to TMS and can be influenced by solvent and concentration.[9] The "br" (broad) designation indicates potential unresolved coupling to fluorine.

Recommended Experimental Protocol for ¹H NMR Acquisition

To obtain a reliable and reproducible spectrum, a standardized protocol is essential. This methodology is designed to be a self-validating system.

Rationale for Experimental Choices
  • Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is limited, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative for polar quinoxaline derivatives.[10][11]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H NMR.[4] It is chemically inert and provides a sharp, easily identifiable singlet.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion and resolve complex splitting patterns, such as the doublet of doublets for H-7.

Diagram 3: Experimental and Interpretive Workflow

G cluster_exp Experimental Phase cluster_int Interpretation Phase prep 1. Sample Preparation (5-10 mg in 0.6 mL solvent) acq 2. Data Acquisition (≥400 MHz Spectrometer) prep->acq proc 3. Data Processing (Fourier Transform, Phasing) acq->proc assign 4. Signal Assignment (Chemical Shift, Integration) proc->assign Raw FID to Spectrum coupling 5. Coupling Analysis (J-values, Multiplicity) assign->coupling validate 6. Structural Validation (Compare to Prediction) coupling->validate

Caption: A streamlined workflow from sample preparation to final structure validation.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS).

  • Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Spectrometer Configuration and Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer:

ParameterRecommended ValueRationale
Pulse Program zg30A standard 30° pulse experiment for quantitative analysis.
Number of Scans (NS) 16 or 32Sufficient to achieve a good signal-to-noise ratio.
Relaxation Delay (D1) 2.0 sAllows for adequate relaxation of aromatic protons.
Acquisition Time (AQ) ~4.0 sEnsures good resolution in the resulting spectrum.
Spectral Width (SW) ~20 ppmA wide window to ensure all signals are captured.
Receiver Gain (RG) Auto-adjustTo optimize signal detection without overloading the receiver.
Data Processing
  • Fourier Transform (FT): Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz to improve the signal-to-noise ratio without significant loss of resolution. Perform the Fourier transform.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Calibration: Reference the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals corresponding to the molecule. The three aromatic signals should integrate to a 1:1:1 ratio.

  • Peak Picking: Identify and label the chemical shift of each peak in the multiplets to calculate the coupling constants (J) accurately.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a characteristic pattern of three signals in the aromatic region (8.0-8.6 ppm). The combination of a downfield doublet, a downfield doublet of doublets, and a more upfield doublet provides a unique fingerprint for this substitution pattern. Potential broadening of the two most downfield signals due to fluorine coupling is also a key diagnostic feature. By following the detailed experimental protocol provided, researchers can reliably acquire high-quality data and use the predictive analysis herein to confidently assign the structure and verify the purity of this important chemical intermediate.

References

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3-Dichloro-6-(trifluoromethyl)quinoxaline. Given the absence of a publicly available experimental spectrum for this specific molecule, this document presents a comprehensive prediction and interpretation based on established principles of NMR spectroscopy and known substituent chemical shift (SCS) effects. This guide is intended to serve as a valuable resource for researchers working with this compound or similar halogenated and trifluoromethylated quinoxaline derivatives, aiding in structural verification, purity assessment, and further spectroscopic studies.

Introduction: The Significance of this compound

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of chloro and trifluoromethyl substituents can significantly modulate the physicochemical and biological properties of the quinoxaline core. The trifluoromethyl group, in particular, is a key structural motif in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.

Accurate structural elucidation is paramount in the development of novel compounds. ¹³C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. This guide provides a foundational understanding of the expected ¹³C NMR spectrum of this compound, enabling researchers to confidently interpret their experimental data.

Predicted ¹³C NMR Spectrum and Signal Assignments

The predicted ¹³C NMR chemical shifts for this compound are derived from the known spectrum of 2,3-dichloroquinoxaline and the well-documented substituent effects of the trifluoromethyl group on aromatic systems.

Foundational Data: 2,3-Dichloroquinoxaline

The experimental ¹³C NMR data for the parent compound, 2,3-dichloroquinoxaline, serves as our baseline.[1] The presence of the two chlorine atoms significantly influences the electronic environment of the quinoxaline core.

The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group and its effects on ¹³C chemical shifts are well-characterized.[2][3] Key effects include:

  • A significant deshielding (downfield shift) of the carbon atom to which it is directly attached (the ipso-carbon).

  • A notable deshielding of the ortho and para carbons.

  • A smaller shielding (upfield shift) or negligible effect on the meta carbons.

  • The carbon of the CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of around 270-280 Hz.[2] The carbons adjacent to the CF₃ group will also exhibit smaller couplings (²JCF and ³JCF).

Predicted Chemical Shifts for this compound

By applying the known SCS effects of the -CF₃ group to the ¹³C NMR data of 2,3-dichloroquinoxaline, we can predict the chemical shifts for the target molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Rationale for Prediction
C-2~145SingletDeshielded due to attachment to nitrogen and chlorine.
C-3~145SingletDeshielded due to attachment to nitrogen and chlorine.
C-4a~139SingletQuaternary carbon at the ring junction.
C-5~129Quartet (small ⁴JCF)meta to the -CF₃ group, minimal shift expected. May show small long-range coupling.
C-6~132Quartet (²JCF ≈ 35 Hz)ipso-carbon directly attached to the -CF₃ group, significantly deshielded.
C-7~127Quartet (³JCF ≈ 4 Hz)ortho to the -CF₃ group, deshielded.
C-8~130Singletpara to the -CF₃ group, deshielded.
C-8a~140SingletQuaternary carbon at the ring junction.
-CF₃~123Quartet (¹JCF ≈ 275 Hz)Typical chemical shift and large one-bond C-F coupling for a -CF₃ group.[2]
Visualizing the Assignments

The following diagram illustrates the structure of this compound with the predicted ¹³C NMR chemical shifts.

Caption: Molecular structure with predicted ¹³C NMR chemical shifts.

Experimental Protocol for ¹³C NMR Acquisition

This section outlines a general methodology for acquiring the ¹³C NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common starting point for many organic compounds.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Higher concentrations will reduce the acquisition time.

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a modern NMR spectrometer with a proton-carbon dual probe, operating at a magnetic field strength of at least 400 MHz for ¹H (100 MHz for ¹³C) for optimal resolution and sensitivity.

  • Standard ¹³C Experiment: A standard proton-decoupled ¹³C NMR experiment is typically sufficient.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -20 to 230 ppm) should be sufficient to cover the expected chemical shift range.

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans will be required. Start with 1024 scans and increase as necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum carefully.

    • Calibrate the spectrum by setting the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

Advanced NMR Experiments (Optional)
  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups. In this case, it would help to confirm the assignments of the CH carbons (C-5, C-7, and C-8).

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton and carbon signals that are directly bonded, which would definitively link the proton and carbon assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons.

Troubleshooting and Data Interpretation

  • Low Signal-to-Noise: Increase the number of scans or the concentration of the sample. Ensure proper tuning and matching of the probe.

  • Broad Peaks: This could be due to sample viscosity, the presence of paramagnetic impurities, or chemical exchange. Ensure the sample is fully dissolved and free of solid particles.

  • Missing Quaternary Carbon Signals: Quaternary carbons often have long relaxation times. Increase the relaxation delay (D1) to ensure they are fully relaxed between pulses.

  • Unusual Splitting Patterns: The presence of the trifluoromethyl group will introduce C-F couplings. Observe the characteristic quartet for the -CF₃ carbon and smaller quartet splittings for the carbons in close proximity.

Conclusion

This in-depth technical guide provides a robust framework for understanding and interpreting the ¹³C NMR spectrum of this compound. By leveraging foundational data from related compounds and established substituent effects, a reliable prediction of the chemical shifts and signal assignments has been presented. The provided experimental protocol offers a practical starting point for researchers to acquire high-quality ¹³C NMR data for this and similar molecules. This guide underscores the power of predictive spectroscopy in modern chemical research and drug development.

References

Mass Spectrometry of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated and trifluoromethylated heterocyclic compounds are of paramount importance. Their unique physicochemical properties, often leading to enhanced metabolic stability and binding affinity, make them attractive scaffolds for novel molecular entities. 2,3-Dichloro-6-(trifluoromethyl)quinoxaline is a key building block in the synthesis of a variety of biologically active compounds and functional materials.[1][2] The precise characterization of this and related molecules is fundamental to ensuring the integrity of research and development pipelines. Mass spectrometry stands as a cornerstone analytical technique for the unambiguous identification and structural elucidation of such compounds.

This technical guide provides a comprehensive overview of the mass spectrometric behavior of this compound. We will delve into the theoretical underpinnings of its ionization and fragmentation, offering field-proven insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of complex organic molecules. While experimental mass spectral data for this specific compound is not widely available in the public domain, this guide will present a robust, theoretical framework based on established principles of mass spectrometry for halogenated and trifluoromethylated aromatic systems.

Choosing the Right Ionization Technique: A Causal Analysis

The selection of an appropriate ionization method is critical for obtaining meaningful mass spectrometric data. For a molecule like this compound, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Hard Ionization Approach for Structural Detail

EI is a highly energetic, "hard" ionization technique that is well-suited for volatile and thermally stable compounds.[3] It involves bombarding the analyte with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).[3] The excess energy imparted to the molecular ion induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[3][4] For this compound, EI-MS is invaluable for elucidating its core structure and the connectivity of its substituents through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI): The Soft Ionization Technique for Intact Molecule Confirmation

In contrast, ESI is a "soft" ionization technique that is ideal for polar and less volatile compounds.[5][6] It generates ions by creating a fine spray of a charged liquid containing the analyte. The solvent evaporates, leaving behind charged analyte molecules, typically protonated ([M+H]⁺) or adducted with other cations (e.g., [M+Na]⁺).[5][6] The gentle nature of ESI results in minimal fragmentation, making it the preferred method for accurately determining the molecular weight of the intact molecule.[5][6] For this compound, ESI-MS would be employed to confirm its molecular formula and to study its behavior in solution.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust starting point for the mass spectrometric analysis of this compound.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

    • Ensure the sample is fully dissolved and free of any particulate matter.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is recommended.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable.

    • Injection Mode: Splitless injection for high sensitivity.

    • Inlet Temperature: 250 °C.

    • GC Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-500.

    • Scan Rate: 2 scans/second.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a high-purity solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.

    • The formic acid aids in the protonation of the analyte.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source is ideal.

    • LC Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • Start with a low percentage of B and ramp up to a high percentage to elute the compound.

    • Flow Rate: 0.2-0.5 mL/min.

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas (Nitrogen) Temperature: 300-350 °C.

    • Drying Gas Flow Rate: 8-12 L/min.

    • Nebulizer Pressure: 30-50 psi.

    • Mass Range: m/z 100-600.

Visualizing the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Prepared_Sample Prepared Sample Dissolution->Prepared_Sample Ionization Ionization (EI or ESI) Prepared_Sample->Ionization Introduction into MS Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Signal fragmentation_pathway M M⁺• (m/z 280, 282, 284) F1 [M-Cl]⁺ (m/z 245, 247) M->F1 - •Cl F2 [M-CF₃]⁺ (m/z 211, 213) M->F2 - •CF₃ F5 [M-CF₂]⁺• (m/z 230, 232, 234) M->F5 - :CF₂ (rearrangement) F3 [M-Cl-Cl]⁺• (m/z 210) F1->F3 - •Cl F4 [M-Cl-HCN]⁺• (m/z 218, 220) F1->F4 - HCN

References

Decoding the Vibrational Fingerprint: A Technical Guide to the FT-IR Spectrum of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoxaline, it serves as a versatile scaffold for the synthesis of novel bioactive molecules and functional materials. The strategic placement of two chlorine atoms at the 2 and 3 positions offers reactive sites for nucleophilic substitution, enabling the construction of diverse molecular architectures.[1][2] The trifluoromethyl group at the 6-position profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such compounds. By probing the vibrational modes of a molecule's functional groups, FT-IR provides a unique "fingerprint," confirming its identity and purity. This guide offers an in-depth exploration of the theoretical and practical aspects of obtaining and interpreting the FT-IR spectrum of this compound, providing researchers with the foundational knowledge to confidently analyze this important synthetic building block.

Principles of FT-IR Spectroscopy: Unveiling Molecular Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group, energy is absorbed. This absorption is recorded as a peak in the FT-IR spectrum. The position, intensity, and shape of these peaks provide detailed information about the molecule's structure.

For this compound, the key vibrational modes of interest include:

  • Aromatic C-H stretching: Occurring in the region of 3100-3000 cm⁻¹.[3]

  • C=N stretching of the quinoxaline ring.

  • C=C stretching within the aromatic rings, typically observed between 1625-1430 cm⁻¹.[3]

  • C-Cl stretching: The presence of chlorine atoms gives rise to characteristic absorptions.

  • C-F stretching from the trifluoromethyl group, which is expected to produce strong absorption bands.

  • Aromatic C-H bending: These vibrations, often found in the fingerprint region (below 1500 cm⁻¹), are highly characteristic of the substitution pattern on the benzene ring.

The precise wavenumbers of these vibrations are influenced by the overall molecular structure, including electronic effects of the substituents and potential intermolecular interactions in the solid state.

Predicted FT-IR Spectrum of this compound

While an experimental spectrum for this specific molecule is not publicly available, we can predict the key absorption bands based on its structure and data from analogous compounds.

Table 1: Predicted FT-IR Peak Assignments for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H stretchingWeak to Medium
1620 - 1580C=N stretching (quinoxaline ring)Medium
1600 - 1450C=C stretching (aromatic rings)Medium to Strong
1350 - 1100C-F stretching (trifluoromethyl group)Strong
1150 - 1000C-H in-plane bendingMedium
850 - 750C-Cl stretchingMedium to Strong
900 - 675Aromatic C-H out-of-plane bendingStrong

Diagram 1: Molecular Structure and Key Vibrational Modes

Caption: Molecular structure of this compound with key vibrational modes for FT-IR analysis highlighted.

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr), FT-IR grade

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

    • Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[3][4] A typical resolution is 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other data processing steps.

Diagram 2: Experimental Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_proc Data Processing start Start weigh Weigh Sample (1-2 mg) start->weigh grind Grind Sample + KBr in Agate Mortar weigh->grind weigh_kbr Weigh Dry KBr (100-200 mg) weigh_kbr->grind transfer Transfer Powder to Pellet Die grind->transfer press Apply Pressure (8-10 tons) transfer->press place_pellet Place Pellet in Spectrometer press->place_pellet bg_scan Acquire Background Spectrum place_pellet->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan process Ratio & Baseline Correction sample_scan->process end Final Spectrum process->end

Caption: Step-by-step workflow for acquiring the FT-IR spectrum of a solid sample using the KBr pellet method.

Interpretation of the Spectrum: A Self-Validating System

The interpretation of the FT-IR spectrum of this compound relies on a systematic analysis of the observed absorption bands and their correlation with the known vibrational frequencies of its constituent functional groups.

  • High-Frequency Region (4000-2500 cm⁻¹): This region should be largely transparent, with the exception of weak bands between 3100-3000 cm⁻¹ corresponding to the aromatic C-H stretching vibrations.[3] The absence of strong, broad bands in the 3600-3200 cm⁻¹ range would confirm the absence of O-H or N-H groups, validating the purity of the sample.

  • Triple Bond and Cumulated Double Bond Region (2500-1900 cm⁻¹): This region is expected to be free of significant absorptions for the target molecule.

  • Double Bond Region (1900-1500 cm⁻¹): A series of medium to strong bands between 1620-1450 cm⁻¹ will be characteristic of the C=N and C=C stretching vibrations of the quinoxaline ring system.[3] The complexity of these bands is a hallmark of the aromatic nature of the core structure.

  • Fingerprint Region (1500-600 cm⁻¹): This region contains a wealth of structural information.

    • C-F Stretching: The most intense bands in the spectrum are likely to appear in the 1350-1100 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group.

    • C-H Bending: In-plane and out-of-plane C-H bending vibrations will appear here, providing information about the substitution pattern of the aromatic ring.

    • C-Cl Stretching: The C-Cl stretching vibrations are expected in the 850-750 cm⁻¹ range. The presence of these bands is a key indicator of the chloro-substituents.

By systematically assigning the observed peaks to their corresponding vibrational modes, a high degree of confidence in the structure and identity of this compound can be achieved. The congruence of all expected peaks and the absence of extraneous signals serve as a self-validating confirmation of the compound's integrity.

Conclusion

FT-IR spectroscopy provides a rapid, reliable, and non-destructive method for the structural characterization of this compound. A thorough understanding of the expected vibrational frequencies for its key functional groups, coupled with a robust experimental protocol, enables researchers to confidently verify the identity and purity of this important synthetic intermediate. This analytical rigor is fundamental to the advancement of research and development in fields that rely on the unique properties of this versatile quinoxaline derivative.

References

The Quinoxaline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Enduring Relevance of the Quinoxaline Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for biological activity across diverse therapeutic areas. The quinoxaline nucleus, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, stands as a testament to this principle.[1][2] Its synthetic tractability and the rich electronic nature of the fused ring system provide a versatile platform for the design of novel therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere recitation of facts. It aims to provide a deep, mechanistic understanding of why quinoxaline derivatives are so effective, how they can be synthesized and optimized, and where their future in medicine may lie. We will explore the causality behind experimental choices, grounding our discussion in the principles of structure-activity relationships (SAR) and mechanistic biology.

I. The Synthetic Chemist's Palette: Constructing the Quinoxaline Core

The accessibility of a chemical scaffold is paramount to its utility in drug discovery. Quinoxaline derivatives benefit from a variety of robust and adaptable synthetic methodologies, ranging from classical condensation reactions to modern, environmentally conscious approaches.[3][4]

The most fundamental and widely employed method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This reaction is not only efficient but also highly modular, allowing for the introduction of a wide array of substituents at the 2 and 3-positions of the quinoxaline ring, which, as we will see, are critical for tuning biological activity.

Experimental Protocol: A General Procedure for Quinoxaline Synthesis
  • Reactant Preparation: Dissolve the selected o-phenylenediamine (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Dicarbonyl Compound: To the stirred solution, add the 1,2-dicarbonyl compound (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the starting materials. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water. The crude product is then collected by filtration and purified by recrystallization or column chromatography to yield the desired quinoxaline derivative.

Modern synthetic innovations have introduced greener and more efficient methods, including microwave-assisted synthesis and the use of recyclable catalysts, which reduce reaction times and improve yields.[3][5]

II. Structure-Activity Relationships: Decoding the Molecular Blueprint for Efficacy

The biological activity of quinoxaline derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is the cornerstone of rational drug design, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[1][6]

Key Substituent Effects on Biological Activity:

A recurring theme in the SAR of quinoxalines is the profound impact of substituents at the 2 and 3-positions. For instance, in the context of anticancer activity, the introduction of aryl or heteroaryl groups at these positions can significantly enhance antiproliferative effects.[6]

Compound ID R1 Substituent (Position 2) R2 Substituent (Position 3) Cancer Cell Line IC50 (µM)
1 PhenylPhenylHCT116 (Colon)>10
2 FuranylFuranylHCT116 (Colon)2.5
3 ThienylThienylHCT116 (Colon)1.8

This table illustrates the enhanced anticancer activity observed when moving from phenyl to heteroaryl substituents at the 2 and 3-positions of the quinoxaline core.

The electronic properties of substituents on the benzene ring also play a crucial role. Electron-withdrawing groups, such as halogens, often enhance activity, while electron-donating groups can have the opposite effect.[1] This is likely due to the modulation of the electron density of the heterocyclic system, which in turn affects its ability to interact with biological targets.

III. Mechanisms of Action: The Molecular Tango with Biological Targets

The broad therapeutic potential of quinoxaline derivatives stems from their ability to interact with a multitude of biological targets.[7][8] A prominent mechanism of action for many anticancer quinoxalines is the inhibition of protein kinases.[9][10]

Quinoxalines as Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[10] Quinoxaline derivatives have been successfully designed as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[11][12]

The quinoxaline scaffold can act as a "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituents at the 2 and 3-positions can then extend into the ATP-binding pocket, providing additional interactions and conferring selectivity.

Kinase_Inhibition cluster_inhibition Inhibition Quinoxaline Quinoxaline Derivative Kinase Kinase Active Site (e.g., VEGFR, EGFR) Quinoxaline->Kinase Binds to ATP pocket Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP Substrate Protein Substrate Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream

Caption: Mechanism of kinase inhibition by quinoxaline derivatives.

IV. A Spectrum of Therapeutic Applications

The versatility of the quinoxaline scaffold is reflected in its wide array of pharmacological activities.[8][13]

Anticancer Activity

As previously discussed, quinoxaline derivatives are a rich source of anticancer agents.[1][12] Their ability to inhibit kinases, induce apoptosis, and overcome drug resistance makes them highly attractive candidates for oncology drug development.[11][14]

Antiviral Properties

Suitably functionalized quinoxalines have demonstrated potent antiviral activity against a range of viruses, including DNA and RNA viruses.[5][15] Some derivatives have been shown to inhibit viral enzymes, such as reverse transcriptase in HIV, while others may interfere with viral entry or replication.[5][16] The recent emergence of viral pandemics has spurred renewed interest in quinoxaline-based antivirals.[17][18]

Anti-inflammatory Effects

Quinoxaline derivatives have been shown to possess significant anti-inflammatory properties.[14][19] Their mechanisms of action in this context can involve the inhibition of inflammatory mediators such as cyclooxygenase (COX) and the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β.[14][20]

Neuroprotective Potential

Emerging research has highlighted the neuroprotective effects of certain quinoxaline derivatives.[21][22] These compounds have shown promise in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[22][23] Their proposed mechanisms of action include antioxidant effects, inhibition of neuroinflammation, and modulation of neuronal signaling pathways.[21]

V. Future Perspectives and Conclusion

The quinoxaline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel mechanisms of action, and the application of quinoxalines to a wider range of diseases. The use of computational modeling and artificial intelligence will undoubtedly accelerate the design and optimization of next-generation quinoxaline-based drugs.

References

electrophilic and nucleophilic sites of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Abstract

This compound is a highly versatile and functionalized heterocyclic compound, pivotal in the synthesis of a diverse range of derivatives with significant applications in medicinal chemistry and materials science. Its unique electronic architecture, governed by the interplay between the electron-deficient pyrazine ring, two reactive chlorine substituents, and a potent electron-withdrawing trifluoromethyl group, defines a specific landscape of reactivity. This guide provides a comprehensive analysis of the molecule's electrophilic and nucleophilic centers, explains the causality behind its reaction pathways, and offers validated experimental protocols for its synthetic modification.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of its electronic structure. Understanding the contribution of each molecular fragment is key to predicting its behavior in chemical transformations.

  • The Quinoxaline Core: The quinoxaline system, a fusion of a benzene ring and a pyrazine ring, is inherently electron-deficient. The two nitrogen atoms in the pyrazine moiety exert a strong inductive electron-withdrawing effect (-I), which polarizes the C-N and C-C bonds, rendering the heterocyclic ring electrophilic.[1][2]

  • The Trifluoromethyl (-CF₃) Group: Positioned at C6, the -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. Its strong -I effect significantly depletes electron density from the entire aromatic system. This has a dual consequence: it further enhances the electrophilicity of the pyrazine ring and severely deactivates the benzene ring toward traditional electrophilic aromatic substitution (SEAr).[3]

  • The Dichloro Substituents: The chlorine atoms at the C2 and C3 positions are paramount to the molecule's utility as a synthetic building block. While they possess a -I effect, their most crucial role is that of excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The pyridine-type nitrogen atoms activate these positions, stabilizing the negatively charged intermediate formed during nucleophilic attack.[4][5]

This confluence of electronic effects establishes a clear hierarchy of reactive sites within the molecule.

Caption: Figure 1. Electronic Influence on Reactivity

Analysis of Reactive Sites

Primary Electrophilic Sites: C2 and C3

The carbon atoms at positions 2 and 3 are the most prominent electrophilic centers. The cumulative electron withdrawal by the adjacent nitrogen atoms and the attached chlorine atoms makes them highly susceptible to attack by a wide range of nucleophiles. The primary reaction pathway at these sites is Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism proceeds via a two-step addition-elimination sequence. The initial attack of a nucleophile forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which lowers the activation energy for its formation.[6] The subsequent expulsion of the chloride ion restores aromaticity and yields the substituted product.

Due to the presence of two chlorine atoms, sequential substitution is possible, allowing for the synthesis of mono- and di-substituted quinoxalines. The introduction of the first nucleophile often deactivates the ring slightly, meaning that the second substitution may require more forcing conditions (e.g., higher temperatures or stronger bases), enabling selective synthesis.[4]

Secondary Electrophilic Sites: The Benzene Ring

While the entire carbocyclic ring is electron-poor, direct nucleophilic attack on the C-H bonds (Vicarious Nucleophilic Substitution, VNS) is generally unfavorable compared to the facile substitution at C2 and C3.[1][7] Such reactions are rare and typically require specialized carbanions.

Conversely, Electrophilic Aromatic Substitution (SEAr) on the benzene ring is exceptionally difficult. The powerful deactivating effects of both the fused pyrazine ring and the C6-trifluoromethyl group make the ring resistant to attack by electrophiles.[8] If forced under harsh conditions, substitution would be directed to the C5 and C8 positions, which are meta to the -CF₃ group.

Nucleophilic Sites: N1 and N4

The lone pairs of electrons on the pyrazine nitrogen atoms (N1 and N4) are the molecule's primary nucleophilic centers. These sites are readily protonated in the presence of acid. They can also be targeted by alkylating agents or serve as ligands for transition metals. Oxidation of these nitrogens (e.g., with m-CPBA) to form N-oxides is a common strategy to further enhance the electrophilicity of the quinoxaline ring system, thereby facilitating nucleophilic substitution reactions.[2][7]

Reactivity Summary

The following table summarizes the reactivity profile of this compound.

Site(s)Type of ReactionReactivity LevelTypical Reagents / Conditions
C2, C3 Nucleophilic Aromatic Substitution (SNAr)High Amines, Alcohols, Thiols, Anilines (N, O, S-Nucleophiles) with base (e.g., K₂CO₃, Et₃N) in polar aprotic solvents (e.g., DMF, DMSO).[5][6]
N1, N4 Protonation / Alkylation / OxidationModerate Strong acids (HCl, H₂SO₄), Alkyl halides, Peroxy acids (m-CPBA).[2]
C5, C7, C8 Nucleophilic Aromatic Substitution of H (VNS)Very Low Specialized carbanions under specific conditions.[1]
C5, C8 Electrophilic Aromatic Substitution (SEAr)Extremely Low Forcing conditions only (e.g., Oleum, HNO₃/H₂SO₄ at high temp).[8]

Experimental Protocols: Nucleophilic Aromatic Substitution

The sequential substitution at the C2 and C3 positions is the most synthetically valuable transformation for this molecule. Below is a representative workflow.

G start This compound mono_sub Mono-substituted Product (e.g., 2-Amino-3-chloro...) start->mono_sub  1. Nucleophile 1 (1 eq.)  2. Mild Conditions  (e.g., RT to 60°C) di_sub Di-substituted Product (e.g., 2,3-Diamino...) mono_sub->di_sub  1. Nucleophile 2 (≥1 eq.)  2. Forcing Conditions  (e.g., 80°C to 150°C)

Caption: Figure 2. Workflow for Sequential SNAr

Protocol: Synthesis of a 2-Amino-3-chloro-6-(trifluoromethyl)quinoxaline Derivative

This protocol describes a typical procedure for the selective monosubstitution using an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the amine (1.05 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature (or heat to 40-60 °C if necessary) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure monosubstituted product.

Trustworthiness Note: The success of selective monosubstitution relies on careful control of stoichiometry and temperature. Using a slight excess of the nucleophile can lead to the formation of the di-substituted product. The first substitution deactivates the second position, which inherently aids selectivity under mild conditions.[4]

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by the electrophilic nature of the C2 and C3 positions. The powerful electron-withdrawing capacity of the pyrazine nitrogens and the trifluoromethyl group primes these sites for highly efficient and selective nucleophilic aromatic substitution. Mastery of these SNAr reactions provides researchers with a robust platform for the rational design and synthesis of novel compounds for drug discovery and materials science, while understanding the inertness of the benzene ring to electrophilic attack prevents unproductive synthetic routes.

References

Methodological & Application

Synthesis of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

2,3-Dichloro-6-(trifluoromethyl)quinoxaline is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive dichloro-substituted pyrazine ring, make it an exceptionally versatile scaffold for the synthesis of novel therapeutic agents and functional organic materials.[4][5] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[6] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound (CAS No: 55686-95-8).[7][8] We delve into the causality behind experimental choices, offer detailed mechanistic insights, and present a self-validating protocol that emphasizes safety, reproducibility, and high-yield purification.

Synthetic Strategy and Rationale

The synthesis of the target compound is efficiently achieved via a robust two-step sequence. This strategy is predicated on building the quinoxaline core first, followed by a functional group interconversion to install the desired chloro-substituents.

  • Step 1: Condensation-Cyclization. The synthesis begins with the condensation of a substituted o-phenylenediamine, specifically 4-(Trifluoromethyl)benzene-1,2-diamine , with diethyl oxalate . This reaction forms the thermodynamically stable quinoxaline ring system, yielding the intermediate, 6-(Trifluoromethyl)quinoxaline-2,3-diol . This approach is favored for its high efficiency and the commercial availability of the starting materials.[9][10][11][12]

  • Step 2: Aromatic Chlorination. The hydroxyl groups of the intermediate diol are subsequently converted to chlorides using a potent chlorinating agent, phosphorus oxychloride (POCl₃) . This reaction proceeds under reflux and is the critical, hazard-intensive step requiring stringent safety protocols.[13]

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Quinoxaline Core Formation cluster_step2 Step 2: Chlorination A 4-(Trifluoromethyl)benzene-1,2-diamine C Condensation & Cyclization (Ethanol, Reflux) A->C B Diethyl Oxalate B->C D 6-(Trifluoromethyl)quinoxaline-2,3-diol C->D F Chlorination Reaction (Reflux) D->F E Phosphorus Oxychloride (POCl₃) E->F G This compound F->G

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

PART A: Synthesis of 6-(Trifluoromethyl)quinoxaline-2,3-diol (Intermediate)

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (10 mmol scale)
4-(Trifluoromethyl)benzene-1,2-diamine368-71-8176.151.76 g (10.0 mmol)
Diethyl oxalate95-92-1146.141.4 mL (10.3 mmol)
Ethanol (Absolute)64-17-5-50 mL
Glacial Acetic Acid64-19-7-0.5 mL (catalyst)

Protocol:

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 4-(Trifluoromethyl)benzene-1,2-diamine (1.76 g, 10.0 mmol) and absolute ethanol (50 mL). Stir the mixture until the diamine is fully dissolved.

  • Catalyst & Reagent: Add glacial acetic acid (0.5 mL) followed by the dropwise addition of diethyl oxalate (1.4 mL, 10.3 mmol) to the stirring solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The product will begin to precipitate from the solution as a pale solid.

  • Work-up & Isolation: After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting off-white to pale yellow solid under high vacuum to a constant weight. The product is typically of sufficient purity for the next step without further purification.

PART B: Synthesis of this compound (Final Product)

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity (8 mmol scale)
6-(Trifluoromethyl)quinoxaline-2,3-diolN/A230.141.84 g (8.0 mmol)
Phosphorus Oxychloride (POCl₃)10025-87-3153.3315 mL (approx. 20 eq.)
N,N-Dimethylformamide (DMF)68-12-2-0.5 mL (catalyst)

Protocol:

  • CRITICAL SAFETY PRECAUTION: Phosphorus oxychloride is extremely corrosive, toxic upon inhalation, and reacts violently with water.[14][15][16][17] This entire procedure MUST be performed in a certified chemical fume hood.[17] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[15][18] Ensure an emergency shower and eyewash station are immediately accessible.[18]

  • Reaction Setup: In the fume hood, equip a 100 mL round-bottom flask with a stir bar and a reflux condenser fitted with a gas outlet connected to a bubbler or a scrubbing system (to neutralize HCl gas byproduct). The system should be flame-dried or oven-dried to ensure it is free of moisture.

  • Reagent Addition: To the dry flask, add the 6-(Trifluoromethyl)quinoxaline-2,3-diol (1.84 g, 8.0 mmol). Carefully, and under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (15 mL). The solid will not dissolve initially.

  • Catalyst Addition: Add a catalytic amount of DMF (0.5 mL) dropwise. The addition of DMF often initiates a mild exothermic reaction and gas evolution (HCl).

  • Reaction Execution: Heat the slurry to reflux (approx. 105-110°C) with vigorous stirring. The reaction mixture will gradually become a clear, homogeneous solution as the reaction progresses. Maintain reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up (Hazardous Step):

    • Cool the reaction mixture to room temperature.

    • Prepare a large beaker (1 L) containing approximately 300 g of crushed ice and a stir bar.

    • EXTREMELY SLOWLY AND CAREFULLY , pour the reaction mixture dropwise onto the crushed ice with vigorous stirring. This is a highly exothermic and violent reaction that releases large amounts of HCl gas. Perform this quench in the back of the fume hood.

    • A precipitate of the crude product will form. Continue stirring until all the ice has melted.

  • Isolation: Collect the solid product by vacuum filtration. Wash the crude solid thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Purification: The most common and effective purification method is recrystallization.

    • Dissolve the crude solid in a minimal amount of hot ethanol or methanol.

    • Allow the solution to cool slowly to room temperature, then place in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under high vacuum.

Mechanism of Reaction

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Mechanism of Quinoxaline Formation

The formation of the quinoxaline core is a classic example of a condensation-cyclization reaction. The process is typically acid-catalyzed, which activates the carbonyl carbons of diethyl oxalate towards nucleophilic attack.[9][19]

  • Nucleophilic Attack: One amino group of the o-phenylenediamine attacks a carbonyl carbon of diethyl oxalate.

  • Intramolecular Cyclization: The second amino group attacks the remaining carbonyl group, leading to a cyclic intermediate.

  • Dehydration/Aromatization: The intermediate undergoes sequential loss of two molecules of ethanol and a final dehydration step to yield the stable, aromatic quinoxaline-2,3-diol.

Mechanism_Condensation Start Diamine + Diethyl Oxalate Step1 Nucleophilic Attack Start->Step1 Intermediate1 Amide-Ester Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Dihydropyrazine-dione Step2->Intermediate2 Step3 Tautomerization & Aromatization Intermediate2->Step3 Product Quinoxaline-2,3-diol Step3->Product

Caption: Mechanistic pathway for quinoxaline ring formation.

Mechanism of Chlorination

The conversion of the diol to the dichloride with POCl₃ is a nucleophilic substitution reaction at the aromatic ring, facilitated by the conversion of hydroxyls into better leaving groups.

  • Activation: The hydroxyl groups of the quinoxaline-2,3-diol (in its keto-enol tautomeric form) attack the electrophilic phosphorus atom of POCl₃.

  • Leaving Group Formation: This forms a dichlorophosphate ester intermediate, which is an excellent leaving group.

  • Nucleophilic Substitution: A chloride ion (from POCl₃) acts as a nucleophile, attacking the carbon atom and displacing the dichlorophosphate group.

  • Repeat: The process repeats for the second hydroxyl group to yield the final 2,3-dichloro product.

Quantitative Data and Characterization

ParameterValue
Product Name This compound
CAS Number 55686-95-8
Molecular Formula C₉H₃Cl₂F₃N₂
Molecular Weight 267.04 g/mol
Appearance White to light yellow crystalline solid
Melting Point 112 - 116 °C
Typical Yield 75-85% (after recrystallization)
Purity (by GC/HPLC) ≥ 98%
Solubility Soluble in Dichloromethane, Chloroform, Acetone; Sparingly soluble in Ethanol.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Step A (Diol) 1. Incomplete reaction.2. Starting diamine has oxidized (often darkens).1. Increase reflux time to 5-6 hours.2. Use high-purity, light-colored diamine. If necessary, purify the starting material by recrystallization from an ethanol/water mixture.
Low Yield in Step B (Dichloride) 1. Incomplete chlorination.2. Hydrolysis of product during work-up.1. Ensure a significant excess of POCl₃ is used and that reflux is maintained for the full duration.2. Conduct the quench step rapidly but safely at 0°C and minimize the product's contact time with aqueous media.
Product is Dark/Oily 1. Presence of residual POCl₃ or byproducts.2. Thermal decomposition.1. Ensure thorough washing with water during filtration. Perform a second recrystallization or purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).2. Avoid excessive heating during reflux and drying.
Reaction in Step B Stalls 1. Moisture contamination.2. Insufficient catalytic DMF.1. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere.2. Add another 1-2 drops of DMF to the refluxing mixture.

Safety and Waste Disposal

Chemical synthesis requires a steadfast commitment to safety. The protocols described herein involve hazardous materials, and adherence to institutional safety guidelines is mandatory.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Acutely toxic, causes severe skin burns and eye damage, fatal if inhaled, and reacts violently with water.[14][15][17] All manipulations must be conducted within a chemical fume hood.[14][17]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (Neoprene or Butyl rubber), a face shield over safety goggles, and a flame-resistant lab coat.[16][18]

    • Spill Response: In case of a spill, evacuate the area. Neutralize small spills with an inert absorbent material like dry sand or vermiculite. DO NOT USE WATER .[18]

  • Waste Disposal:

    • Aqueous waste from the work-up should be neutralized with sodium bicarbonate before disposal.

    • Organic solvents and solid chemical waste containing the product or intermediates must be disposed of in designated hazardous waste containers in accordance with local and federal regulations.

    • Unused or excess POCl₃ must be quenched carefully by trained personnel or disposed of via an approved hazardous waste program.

References

Application Notes and Protocols for the Suzuki Coupling of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Quinoxalines

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and antiviral properties. The strategic introduction of diverse substituents onto the quinoxaline core is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's pharmacological profile. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and broad substrate scope.

This document provides a comprehensive guide to the Suzuki coupling of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline, a versatile building block for the synthesis of novel, highly functionalized quinoxaline derivatives. The presence of two reactive chlorine atoms at the 2 and 3-positions, activated by the electron-withdrawing trifluoromethyl group at the 6-position, presents both opportunities for diverse substitution patterns and unique challenges in achieving selectivity. These application notes offer detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in harnessing the full synthetic potential of this valuable intermediate.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of this compound in Suzuki coupling is governed by a combination of electronic and steric factors. The two nitrogen atoms in the quinoxaline ring, along with the potent electron-withdrawing trifluoromethyl group, render the chloro-substituted carbon atoms highly electrophilic and susceptible to oxidative addition to a palladium(0) catalyst.

It is generally observed in similar heterocyclic systems that the C2 position is more electron-deficient and thus more reactive towards nucleophilic attack and oxidative addition than the C3 position. The trifluoromethyl group at the C6 position further enhances the electrophilicity of the entire aromatic system, likely increasing the reactivity of both chlorine atoms compared to an unsubstituted analogue. However, it may also introduce subtle steric effects that can be exploited to achieve regioselectivity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for rationalizing reaction outcomes and for effective troubleshooting.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)-X L₂ pd0:e->pd2_complex:w Ar-X oxidative_addition Oxidative Addition pd2_ar_ar Ar-Pd(II)-Ar' L₂ pd2_complex:s->pd2_ar_ar:n Ar'B(OR)₂ + Base transmetalation Transmetalation pd2_ar_ar:n->pd0:s product Ar-Ar' (Product) pd2_ar_ar->product reductive_elimination Reductive Elimination substrate Ar-X (Quinoxaline) boronic_acid Ar'B(OR)₂ base Base

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Selective Mono-Arylation of this compound

This protocol aims for the selective substitution at the more reactive C2 position. Milder reaction conditions are employed to favor mono-substitution.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and finely ground K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen). Repeat this cycle three times.

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in anhydrous 1,4-dioxane (5 mL) under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add degassed water (1 mL).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-Arylation of this compound

This protocol is designed for the exhaustive substitution at both the C2 and C3 positions. More forcing conditions and a higher stoichiometry of the boronic acid are utilized.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and K₂CO₃ (4.0 mmol).

  • Add 1,4-dioxane (10 mL) and water (2 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol) to the mixture.

  • Heat the reaction to reflux (approximately 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours for complete di-substitution.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of analogous dichloro-heterocycles, providing a valuable reference for optimization.

Catalyst SystemBaseSolventTemperature (°C)Typical Application
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-100Mono- and di-arylation of electron-deficient chlorides
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100-110General-purpose for di-arylation
PdCl₂(dppf)Cs₂CO₃DMF90-120For challenging couplings and sterically hindered substrates
Pd₂(dba)₃ / XPhosK₃PO₄Toluene100Highly active catalyst for difficult couplings

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and phosphine ligand. Consider a pre-catalyst.
Insufficiently anhydrous/degassed conditionsEnsure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled, anhydrous, and degassed solvents.
Inappropriate baseFor challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ may be required. Ensure the base is finely powdered for better solubility and reactivity.
Protodeboronation Presence of excess waterUse anhydrous conditions or minimize the amount of water in the reaction mixture.
Base is too strong or reaction time is too longSwitch to a milder base such as KF or CsF. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Product Oxygen contaminationThoroughly degas the reaction mixture and maintain a positive pressure of inert gas.
Low Yield of Di-arylated Product Insufficiently forcing conditionsIncrease the reaction temperature, prolong the reaction time, and use a higher excess of the boronic acid and base.
Deactivation of the catalystAdd a second portion of the catalyst after a certain reaction time.

Visualization of Key Experimental Workflow

experimental_workflow start Start reagents Combine Reactants: - Quinoxaline - Boronic Acid - Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst and Solvent inert->catalyst reaction Heat and Stir catalyst->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Characterized Product purification->product

Figure 2. A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Quinoxalines in Modern Drug Discovery

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The ability to precisely functionalize the quinoxaline ring is paramount for fine-tuning the pharmacological profile of these molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods that often require harsh conditions and have limited substrate scope.[1][2]

This technical guide provides a comprehensive overview of the selective mono-amination of 2,3-dichloro-6-(trifluoromethyl)quinoxaline. This particular substrate is of significant interest due to the presence of a trifluoromethyl group, a common motif in pharmaceuticals known to enhance metabolic stability and binding affinity, and two reactive chlorine atoms that allow for sequential functionalization. Mastering the selective amination at one of these positions opens the door to a vast chemical space for the development of novel drug candidates. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical parameters that ensure a successful and reproducible outcome.

Reaction Principle: Navigating Selectivity in Dihaloquinoxalines

The Buchwald-Hartwig amination of this compound presents a classic challenge of regioselectivity. The two chlorine atoms at the 2- and 3-positions of the quinoxaline ring are both activated towards palladium-catalyzed cross-coupling due to the electron-withdrawing nature of the pyrazine ring and the trifluoromethyl group. However, subtle electronic and steric differences can be exploited to achieve selective mono-amination.

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][3] The choice of the phosphine ligand is critical in influencing the efficiency and selectivity of this cycle. Bulky, electron-rich biaryl phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have proven to be particularly effective for the amination of challenging heteroaryl chlorides.[4] These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to afford the desired product.

Achieving mono-substitution over di-substitution is typically controlled by stoichiometry (using a slight excess of the quinoxaline substrate relative to the amine) and careful selection of reaction conditions to favor the initial coupling without driving the reaction to completion on the less reactive C-Cl bond of the mono-aminated product.

Experimental Protocol: A Representative Procedure for Mono-Amination

This protocol provides a detailed, step-by-step methodology for the selective mono-amination of this compound with a representative primary amine, aniline.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
This compoundC₉H₃Cl₂F₃N₂267.04Commercially AvailableEnsure purity >98%
AnilineC₆H₇N93.13Commercially AvailableFreshly distilled
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.72Commercially AvailableStore under inert gas
XPhosC₃₉H₅₉P562.86Commercially AvailableStore under inert gas
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10Commercially AvailableHandle in a glovebox
Anhydrous TolueneC₇H₈92.14Commercially AvailableDegassed prior to use
Standard laboratory glassware---Oven-dried
Inert atmosphere (Nitrogen or Argon) supply----
Magnetic stirrer with heating capabilities----
Thin Layer Chromatography (TLC) plates---Silica gel coated
Silica gel for column chromatography---230-400 mesh
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube. Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.

  • Substrate and Nucleophile Addition: Add this compound (1.0 mmol) and aniline (1.2 mmol) to the reaction mixture via syringe.

  • Reaction Conditions: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) or LC-MS. The disappearance of the starting quinoxaline and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 2-amino-3-chloro-6-(trifluoromethyl)quinoxaline.

Visualizing the Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Pd₂(dba)₃, XPhos, & NaO-t-Bu Setup Combine catalyst, ligand, base in Schlenk tube Reagents->Setup Glassware Oven-dry Schlenk tube Glassware->Setup Solvent Degas Toluene Addition Add Toluene, Substrate, & Aniline Solvent->Addition Inert Evacuate & backfill with N₂/Ar (3x) Setup->Inert Inert->Addition Heating Heat at 100 °C (12-24h) Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool & quench with H₂O Monitoring->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine & Dry (Na₂SO₄) Extract->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Flash Column Chromatography Concentrate->Purify Characterization Characterize by NMR, MS, etc. Purify->Characterization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Mechanism and Key Considerations: The "Why" Behind the Protocol

  • Catalyst System (Pd₂(dba)₃ and XPhos): The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand such as XPhos is crucial for the successful amination of electron-deficient heteroaryl chlorides.[4] XPhos facilitates the oxidative addition of the C-Cl bond to the palladium center and promotes the subsequent reductive elimination, which is often the rate-limiting step.

  • Base (Sodium tert-butoxide): A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido intermediate. Weaker bases are generally less effective for this transformation. It is critical to handle NaOtBu in an inert atmosphere as it is hygroscopic and reactive towards moisture.

  • Solvent (Anhydrous Toluene): Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the organic reagents and catalyst components. It is essential to use an anhydrous and degassed solvent to prevent catalyst deactivation and unwanted side reactions.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Therefore, maintaining an inert atmosphere of nitrogen or argon throughout the reaction is critical to prevent the formation of inactive palladium oxides and ensure high catalytic activity.

Expected Results and Characterization

Upon successful completion of the reaction and purification, the expected product is 2-amino-3-chloro-6-(trifluoromethyl)quinoxaline .

PropertyExpected Value/Observation
Appearance Yellow to orange solid
Yield 60-85% (highly dependent on amine and reaction optimization)
¹H NMR Aromatic protons of the quinoxaline and aniline moieties, and a broad singlet for the amino protons.
¹³C NMR Carbons of the quinoxaline and aniline rings, including a signal for the trifluoromethyl group.
Mass Spec (HRMS) Calculated m/z for C₁₅H₉ClF₃N₃ [M+H]⁺ should be confirmed.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents are pure and the solvent is anhydrous and degassed. Use a fresh bottle of Pd₂(dba)₃ and XPhos.
Insufficiently strong baseUse a fresh, high-purity batch of NaOtBu.
Formation of diarylation product Amine to substrate ratio is too highUse a slight excess of the this compound.
Prolonged reaction timeMonitor the reaction closely and stop it once the mono-aminated product is the major component.
Decomposition of starting material Reaction temperature is too highReduce the reaction temperature to 80-90 °C and monitor for conversion.

Conclusion

The Buchwald-Hartwig amination provides a robust and reliable method for the selective mono-amination of this compound. Careful control over the choice of ligand, base, and reaction conditions is paramount for achieving high yields and selectivity. The resulting 2-amino-3-chloro-6-(trifluoromethyl)quinoxaline is a valuable intermediate that can be further functionalized at the remaining chlorine position, offering a versatile platform for the synthesis of novel and diverse libraries of quinoxaline derivatives for drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for performing palladium-catalyzed cross-coupling reactions on 2,3-Dichloro-6-(trifluoromethyl)quinoxaline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group and the quinoxaline core, which is a common scaffold in many biologically active compounds.[1][2] The presence of two distinct chlorine atoms at the C2 and C3 positions allows for selective, stepwise functionalization, enabling the synthesis of a diverse array of complex molecules.

This guide is designed to provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms.

The Strategic Importance of the Quinoxaline Scaffold and the Trifluoromethyl Group

The quinoxaline ring system is a privileged scaffold in drug discovery, appearing in compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The electron-deficient nature of the pyrazine ring influences the reactivity of the attached benzene ring and any substituents.

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The strategic placement of a CF₃ group on the quinoxaline core, as in this compound, creates a powerful synthon for the development of novel therapeutics.

Understanding Regioselectivity in the Cross-Coupling of this compound

A critical aspect of working with this compound is controlling the regioselectivity of the cross-coupling reaction. The two chlorine atoms at the C2 and C3 positions exhibit different reactivities, which can be exploited to achieve selective mono-functionalization.

Electronic and Steric Considerations:

The reactivity of the C-Cl bonds is influenced by the electron distribution within the quinoxaline ring system. The nitrogen atoms in the pyrazine ring are electron-withdrawing, making the carbon atoms of this ring electrophilic. The C2 and C3 positions are electronically distinct. Generally, the C2 position in quinoxalines is more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition to a palladium(0) catalyst. This inherent electronic bias often favors initial reaction at the C2 position. The trifluoromethyl group at the C6 position, being strongly electron-withdrawing, further influences the overall electron density of the molecule but the primary determinant for regioselectivity between C2 and C3 remains the local electronic environment of the pyrazine ring.

Catalyst and Ligand Control:

While the intrinsic electronic properties of the substrate provide a basis for regioselectivity, the choice of palladium catalyst and ligand can often be used to either enhance or override this natural preference.[3] Bulky phosphine ligands, for example, can introduce steric hindrance that favors reaction at the less sterically encumbered position. The interplay between the electronic nature of the substrate and the steric and electronic properties of the catalyst-ligand complex is key to achieving high regioselectivity.

Palladium-Catalyzed Cross-Coupling: General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination, generally proceed through a common catalytic cycle involving a palladium(0) active species.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Nu(L_n) Transmetalation (Suzuki, Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) (Nu-M or Nu-H) Ar-Pd(II)-Nu(L_n)->Pd(0)L_n Reductive Elimination Ar-Nu Ar-Nu Ar-Pd(II)-Nu(L_n)->Ar-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are designed as a starting point for the selective mono-functionalization of this compound at the more reactive C2 position. Optimization of reaction conditions (temperature, reaction time, catalyst/ligand/base loading) may be necessary for specific substrates.

General Experimental Workflow

Experimental Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up and Purification a Combine this compound, Palladium precatalyst/source, and Ligand in a dry flask. b Add the coupling partner (boronic acid, alkyne, or amine). a->b c Add the Base. b->c d Add degassed solvent. c->d e Heat the reaction mixture to the specified temperature with stirring. d->e f Monitor reaction progress by TLC or LC-MS. e->f g Cool to room temperature and quench the reaction. f->g h Perform aqueous work-up/extraction. g->h i Dry the organic layer and concentrate. h->i j Purify the crude product by column chromatography. i->j

Caption: A typical workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the C2 position of this compound. The conditions are adapted from established procedures for similar dihaloheterocycles.[4][5]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), SPhos (0.06 eq), and K₃PO₄ (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3-chloro-6-(trifluoromethyl)quinoxaline.

Rationale for Reagent Selection:

  • Catalyst System (Pd(OAc)₂/SPhos): SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the oxidative addition of aryl chlorides and facilitates the reductive elimination step. This combination is highly effective for Suzuki couplings of challenging substrates.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in Suzuki reactions and is generally compatible with a wide range of functional groups.

  • Solvent (1,4-Dioxane): This is a common solvent for Suzuki reactions, as it is polar enough to dissolve the reagents and stable at the required reaction temperatures.

Protocol 2: Regioselective Sonogashira Coupling

This protocol details the selective coupling of a terminal alkyne at the C2 position. The Sonogashira reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds.[6][7]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 - 4.0 equivalents)

  • Anhydrous, degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.02 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed THF and the amine base (e.g., Et₃N, 3.0 eq) via syringe.

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.

  • Monitor the reaction by TLC or LC-MS (typically 2-8 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-3-chloro-6-(trifluoromethyl)quinoxaline.

Rationale for Reagent Selection:

  • Catalyst System (Pd(PPh₃)₂Cl₂/CuI): This is the classic catalyst system for Sonogashira couplings. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate.[8]

  • Base (Et₃N or DIPA): The amine base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct formed during the reaction.[7] It can also serve as a solvent.

  • Solvent (THF): THF is a good solvent for Sonogashira reactions, effectively dissolving both the organic substrates and the catalyst components.

Protocol 3: Regioselective Buchwald-Hartwig Amination

This protocol outlines the selective amination at the C2 position, a reaction of immense importance for the synthesis of pharmaceutical candidates.[9][10][11][12]

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%) or a pre-catalyst like XPhos Pd G3 (2-4 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-8 mol%, if not using a pre-catalyst)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • In an inert atmosphere glovebox or using a Schlenk line, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (2.0 eq) to an oven-dried reaction tube.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS (typically 6-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 2-amino-3-chloro-6-(trifluoromethyl)quinoxaline.

Rationale for Reagent Selection:

  • Catalyst System (Pd(OAc)₂/XPhos or XPhos Pd G3): XPhos is a highly effective, bulky electron-rich ligand for the Buchwald-Hartwig amination of aryl chlorides.[12] Using a pre-catalyst like XPhos Pd G3 can offer improved reliability and activity.

  • Base (NaOtBu): Sodium t-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle. For more sensitive substrates, a weaker base like Cs₂CO₃ may be employed, though this may require longer reaction times or higher temperatures.

  • Solvent (Toluene): Toluene is a standard solvent for this reaction, offering good solubility for the reagents and a suitable boiling point for the required reaction temperatures.

Data Summary: Representative Reaction Conditions

Reaction TypePalladium SourceLigandBaseSolventTemp. (°C)Typical Time (h)
Suzuki-Miyaura Pd(OAc)₂ (3 mol%)SPhos (6 mol%)K₃PO₄ (2.5 eq)1,4-Dioxane80-1004-12
Sonogashira Pd(PPh₃)₂Cl₂ (3 mol%)-Et₃N (3 eq)THF25-602-8
Buchwald-Hartwig Pd(OAc)₂ (2 mol%)XPhos (4 mol%)NaOtBu (2 eq)Toluene90-1106-24

Note: These conditions are starting points and may require optimization for specific coupling partners.

Troubleshooting and Further Considerations

  • Low Yields: If yields are low, consider increasing the catalyst/ligand loading, increasing the temperature, or screening different ligands and bases. Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere.

  • Lack of Regioselectivity: If a mixture of C2 and C3 substituted products is observed, lowering the reaction temperature may improve selectivity. Screening different ligands is also a key strategy; bulkier ligands may enhance selectivity for the less hindered position.

  • Second Coupling: Once the C2 position is functionalized, the remaining chlorine at C3 can be targeted in a subsequent cross-coupling reaction. This typically requires more forcing conditions (higher temperature, longer reaction time, and a more active catalyst system) due to the altered electronic and steric environment of the mono-substituted quinoxaline.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, functionalized quinoxaline derivatives. By carefully selecting the appropriate palladium catalyst, ligand, and base, regioselective mono-functionalization at the C2 position can be achieved with high efficiency for a range of cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this substrate in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

Application Notes and Protocols: Regioselective Substitution Reactions of Dichloroquinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, holding significant interest in medicinal chemistry and materials science due to their wide range of biological activities and unique photophysical properties.[1][2][3] The 2,3-dichloroquinoxaline (DCQX) scaffold is a particularly valuable and versatile building block for the synthesis of a diverse array of functionalized quinoxalines.[1][3] Its utility stems from the two reactive chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of various nucleophiles to yield mono- or di-substituted products.[1][2][3]

The ability to control the regioselectivity of these substitution reactions is paramount for the rational design and synthesis of novel compounds with desired properties. This guide provides an in-depth exploration of the factors governing regioselectivity in the substitution reactions of dichloroquinoxalines and offers detailed protocols for achieving specific substitution patterns.

The Core Principle: Understanding Regioselectivity in Dichloroquinoxaline Chemistry

The regioselectivity of nucleophilic aromatic substitution on 2,3-dichloroquinoxaline is primarily governed by the electronic properties of the quinoxaline ring, which are influenced by the substituents on the benzene portion of the molecule. The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, activating the C2 and C3 positions towards nucleophilic attack.[4]

Factors Influencing Regioselectivity:
  • Electronic Effects of Substituents: The presence of electron-donating or electron-withdrawing groups on the benzo-ring of the quinoxaline can significantly influence the relative reactivity of the C2 and C3 positions.

    • Electron-Withdrawing Groups (EWGs): Substituents like a nitro group (-NO2) at the 6-position tend to direct the initial substitution to the C2 position.

    • Electron-Donating Groups (EDGs): Conversely, an amino group (-NH2) at the 6-position directs the initial substitution to the C3 position.

  • Nature of the Nucleophile: The reactivity and steric bulk of the incoming nucleophile play a crucial role. Softer, more polarizable nucleophiles like thiols may exhibit different selectivity compared to harder nucleophiles like amines or alkoxides.

  • Reaction Conditions:

    • Temperature: Lower temperatures often favor the formation of the kinetically controlled product, which can lead to higher regioselectivity.

    • Solvent: The polarity of the solvent can influence the reaction rate and selectivity by stabilizing charged intermediates.

    • Catalysts: The use of Lewis acids, such as aluminum chloride (AlCl₃), can promote substitution, particularly with less reactive nucleophiles, and may influence the regioselectivity.[2]

Mechanistic Considerations:

The substitution reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This involves the attack of the nucleophile on the electron-deficient carbon atom bearing a chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction's regioselectivity. The subsequent departure of the chloride ion restores the aromaticity of the ring.

Regioselectivity Decision Tree start 2,3-Dichloroquinoxaline Derivative substituent Nature of Substituent on Benzo-Ring? start->substituent ewg Electron-Withdrawing Group (e.g., -NO2) substituent->ewg EWG edg Electron-Donating Group (e.g., -NH2) substituent->edg EDG nucleophile Choice of Nucleophile soft_nu Soft Nucleophile (e.g., Thiol) nucleophile->soft_nu hard_nu Hard Nucleophile (e.g., Amine) nucleophile->hard_nu conditions Reaction Conditions low_temp Low Temperature conditions->low_temp lewis_acid Lewis Acid Catalyst conditions->lewis_acid c2_attack Preferential Attack at C2 ewg->c2_attack c3_attack Preferential Attack at C3 edg->c3_attack c2_attack->nucleophile c3_attack->nucleophile soft_nu->conditions hard_nu->conditions mono_sub Monosubstituted Product low_temp->mono_sub di_sub Disubstituted Product lewis_acid->di_sub

Caption: Decision tree for achieving regioselective substitution.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key regioselective substitution reactions of dichloroquinoxalines.

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline

This initial protocol describes the synthesis of the starting material, 2,3-dichloroquinoxaline, from quinoxaline-2,3(1H,4H)-dione.

Materials:

  • Quinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)

  • Dichloromethane (DCM) (if using SOCl₂)

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Chlorination using POCl₃: a. In a round-bottom flask equipped with a reflux condenser and stir bar, add quinoxaline-2,3(1H,4H)-dione (1.0 eq). b. Carefully add phosphorus oxychloride (excess, e.g., 10-20 eq). c. Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.[5] d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. f. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. g. The solid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Chlorination using SOCl₂: a. To a solution of quinoxaline-2,3-dione (1.0 eq) in dry dichloromethane, add thionyl chloride (2.0 eq).[6][7] b. Add a catalytic amount of DMF dropwise to the stirred reaction mixture.[6][7] c. Heat the reaction mixture at 40 °C for 6 hours.[6] d. After cooling, pour the mixture over crushed ice.[6] e. Extract the product with dichloromethane, wash the organic layer with sodium bicarbonate solution, and dry over anhydrous sodium sulfate.[6] f. Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by chromatography.[6]

Protocol 2: Regioselective Monosubstitution of 2,3-Dichloro-6-nitroquinoxaline (Substitution at C2)

This protocol describes the selective substitution at the C2 position, directed by the electron-withdrawing nitro group at the 6-position.

Materials:

  • 2,3-Dichloro-6-nitroquinoxaline

  • Nucleophile (e.g., a primary or secondary amine, 1.0 eq)

  • Dimethylacetamide (DMA) or Ethanol

  • Room temperature water bath

  • Stir bar

  • Round-bottom flask

Procedure:

  • Dissolve 2,3-dichloro-6-nitroquinoxaline (1.0 eq) in DMA or ethanol in a round-bottom flask.

  • Add the amine (1.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Regioselective Monosubstitution of 6-Amino-2,3-dichloroquinoxaline (Substitution at C3)

This protocol illustrates the selective substitution at the C3 position, directed by the electron-donating amino group at the 6-position.

Materials:

  • 6-Amino-2,3-dichloroquinoxaline

  • Nucleophile (e.g., a primary or secondary amine or a thiol, 1.0 eq)

  • Dimethylformamide (DMF) or Ethanol

  • Base (e.g., K₂CO₃ or NaH, if using a thiol)

  • Room temperature water bath

  • Stir bar

  • Round-bottom flask

Procedure:

  • Dissolve 6-amino-2,3-dichloroquinoxaline (1.0 eq) in DMF or ethanol in a round-bottom flask.

  • For amine nucleophiles: Add the amine (1.0 eq) to the solution and stir at room temperature.

  • For thiol nucleophiles: Add the base (e.g., K₂CO₃, 1.2 eq) and the thiol (1.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 4: Synthesis of Disubstituted Quinoxalines

Disubstituted quinoxalines can be synthesized by a second substitution reaction on the monosubstituted product.

General_Workflow start Start: 2,3-Dichloroquinoxaline reaction1 First Nucleophilic Substitution (Regioselective) start->reaction1 intermediate Monosubstituted Intermediate reaction1->intermediate reaction2 Second Nucleophilic Substitution intermediate->reaction2 product Final Disubstituted Product reaction2->product purification Purification & Characterization (TLC, Column, NMR, MS) product->purification

Caption: General workflow for disubstituted quinoxaline synthesis.

Materials:

  • Monosubstituted chloroquinoxaline derivative

  • Second nucleophile (Nu², excess)

  • Solvent (e.g., DMF, Ethanol)

  • Base (if required)

  • Heating mantle

Procedure:

  • Dissolve the monosubstituted chloroquinoxaline in a suitable solvent.

  • Add the second nucleophile (Nu²), often in excess, and a base if necessary.

  • The second substitution typically requires more forcing conditions, such as heating, due to the deactivating effect of the first substituent.[4]

  • Monitor the reaction progress by TLC.

  • After completion, perform an aqueous workup and extract the product.

  • Purify the disubstituted quinoxaline by chromatography or recrystallization.

Data Presentation: Summary of Reaction Conditions

Starting MaterialNucleophile (Nu¹)Key ConditionMajor Product (Regioisomer)
2,3-Dichloro-6-nitroquinoxalineAmineRoom Temp, DMA2-Amino-3-chloro-6-nitroquinoxaline
2,3-Dichloro-6-nitroquinoxalineThiol/NaHRoom Temp, DMF2-Thio-3-chloro-6-nitroquinoxaline
6-Amino-2,3-dichloroquinoxalineAmineRoom Temp, Ethanol2-Chloro-3-amino-6-aminoquinoxaline
6-Amino-2,3-dichloroquinoxalineThiol/K₂CO₃Room Temp, Acetone2-Chloro-3-thio-6-aminoquinoxaline
2,3-DichloroquinoxalinePhenol/AlCl₃Reflux2-Phenoxy-3-chloroquinoxaline

Trustworthiness: Self-Validating Systems and Characterization

To ensure the regioselectivity and purity of the synthesized compounds, a thorough characterization is essential.

  • Chromatography: Thin Layer Chromatography (TLC) is crucial for monitoring reaction progress and assessing purity. Column chromatography is the primary method for purification.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation and confirming the position of substitution. 2D NMR techniques like HMBC and NOESY can provide definitive proof of regiochemistry.

    • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful substitution.

  • Crystallography: X-ray crystallography, when feasible, offers unambiguous determination of the molecular structure and regiochemistry.

Conclusion

The regioselective substitution of dichloroquinoxalines is a powerful strategy for the synthesis of a wide variety of functionalized quinoxaline derivatives. By carefully controlling the electronic nature of the quinoxaline core, the choice of nucleophile, and the reaction conditions, researchers can achieve a high degree of control over the substitution pattern. The protocols and guidelines presented in this document provide a solid foundation for the successful design and execution of these important synthetic transformations.

References

Application Notes and Protocols for the Synthesis of 2-Amino-3-Substituted-6-(Trifluoromethyl)quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed methodologies for the synthesis of 2-amino-3-substituted-6-(trifluoromethyl)quinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group at the 6-position and the diverse substitution possibilities at the 2- and 3-positions make this scaffold a valuable template for the development of novel therapeutic agents. This document outlines a robust and versatile synthetic strategy, starting from commercially available precursors and proceeding through key intermediates to afford a library of target compounds. The protocols are designed for reproducibility and scalability, with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, are considered "privileged structures" in medicinal chemistry.[1] Their derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The introduction of a trifluoromethyl (-CF₃) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[4] The 2-amino-3-substituted-6-(trifluoromethyl)quinoxaline scaffold, therefore, represents a highly promising platform for the discovery of new and effective drug candidates.

This guide details a strategic approach to the synthesis of this important class of molecules, focusing on a key intermediate that allows for late-stage diversification.

Overall Synthetic Strategy

The most efficient and versatile approach to a library of 2-amino-3-substituted-6-(trifluoromethyl)quinoxalines involves the synthesis of a common precursor, 2-amino-3-chloro-6-(trifluoromethyl)quinoxaline , which can then be subjected to various substitution reactions to introduce a wide range of functionalities at the 3-position.

Synthesis_Strategy A 4-(Trifluoromethyl)benzene-1,2-diamine C 6-(Trifluoromethyl)quinoxaline-2,3(1H,4H)-dione A->C Condensation B Glyoxylic Acid Monohydrate B->C D 2,3-Dichloro-6-(trifluoromethyl)quinoxaline C->D Chlorination (POCl₃) E 2-Amino-3-chloro-6-(trifluoromethyl)quinoxaline (Key Intermediate) D->E Selective Amination F 2-Amino-3-substituted-6-(trifluoromethyl)quinoxalines (Target Molecules) E->F Substitution (Nu⁻, R-B(OH)₂, R-NH₂)

Figure 1: Overall synthetic workflow for the preparation of 2-amino-3-substituted-6-(trifluoromethyl)quinoxalines.

Synthesis of the Key Intermediate: 2-Amino-3-chloro-6-(trifluoromethyl)quinoxaline

The synthesis of the pivotal intermediate is achieved in a three-step sequence starting from the commercially available 4-(trifluoromethyl)benzene-1,2-diamine.[5][6]

Step 1: Synthesis of 6-(Trifluoromethyl)quinoxaline-2,3(1H,4H)-dione

This initial step involves the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with glyoxylic acid monohydrate to form the quinoxaline-2,3-dione core.

Protocol:

  • To a stirred solution of 4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq) in a 1:1 mixture of ethanol and water, add glyoxylic acid monohydrate (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to afford 6-(trifluoromethyl)quinoxaline-2,3(1H,4H)-dione as a solid.

Rationale: This is a classic and reliable method for the formation of the quinoxaline ring system. The reaction proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and tautomerization to yield the stable dione product.

Step 2: Synthesis of this compound

The hydroxyl groups of the dione are converted to chlorides using a standard chlorinating agent.

Protocol:

  • In a fume hood, carefully add 6-(trifluoromethyl)quinoxaline-2,3(1H,4H)-dione (1.0 eq) to phosphorus oxychloride (POCl₃) (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • Dry the product under vacuum to yield this compound.

Rationale: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent commonly used to convert ketones and amides to their corresponding chlorides. The addition of DMF catalyzes the reaction.

Step 3: Selective Amination to 2-Amino-3-chloro-6-(trifluoromethyl)quinoxaline

The selective replacement of one chlorine atom with an amino group is a crucial step. The electron-withdrawing nature of the pyrazine ring and the trifluoromethyl group activates both chlorine atoms for nucleophilic aromatic substitution (SNAr). However, careful control of reaction conditions allows for mono-substitution.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess).

  • Allow the reaction to stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the mono-aminated product.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate 2-amino-3-chloro-6-(trifluoromethyl)quinoxaline.

Rationale: The reaction proceeds via a nucleophilic attack of ammonia on one of the electrophilic carbon atoms bearing a chlorine atom. The reaction is generally regioselective, with the first substitution occurring more readily than the second, allowing for the isolation of the mono-substituted product under controlled conditions.

Diversification of the 3-Position: Synthesis of 2-Amino-3-Substituted-6-(trifluoromethyl)quinoxalines

The 2-amino-3-chloro-6-(trifluoromethyl)quinoxaline intermediate is a versatile building block for introducing a wide range of substituents at the 3-position.

Diversification A 2-Amino-3-chloro-6-(trifluoromethyl)quinoxaline B Nucleophilic Aromatic Substitution (SₙAr) A->B R-OH, R-SH, R₂NH C Suzuki Coupling A->C R-B(OH)₂, Pd catalyst, Base D Buchwald-Hartwig Amination A->D R¹R²NH, Pd catalyst, Ligand, Base E 2-Amino-3-(Nu)-6-(trifluoromethyl)quinoxalines B->E F 2-Amino-3-(Aryl/Heteroaryl)-6-(trifluoromethyl)quinoxalines C->F G 2-Amino-3-(NR¹R²)-6-(trifluoromethyl)quinoxalines D->G

Figure 2: Key diversification strategies for the 3-position of the quinoxaline core.

Nucleophilic Aromatic Substitution (SNAr)

This method is suitable for introducing O-, S-, and N-nucleophiles.

General Protocol for SNAr:

  • To a solution of 2-amino-3-chloro-6-(trifluoromethyl)quinoxaline (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add the desired nucleophile (e.g., an alcohol, thiol, or secondary amine) (1.2-1.5 eq).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (for alcohols and thiols) (1.5-2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Representative Nucleophiles for SNAr

Nucleophile ClassExampleResulting 3-Substituent
Alcohols/PhenolsPhenolPhenoxy
Thiols/ThiophenolsThiophenolPhenylthio
Secondary AminesPiperidinePiperidin-1-yl
Suzuki Cross-Coupling

The Suzuki coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups.[7][8][9]

General Protocol for Suzuki Coupling:

  • In a Schlenk flask, combine 2-amino-3-chloro-6-(trifluoromethyl)quinoxaline (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-110 °C for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.[10]

Table 2: Common Reagents for Suzuki Coupling

ReagentRoleExamples
Palladium CatalystActive catalytic speciesPd(PPh₃)₄, PdCl₂(dppf)
BaseActivates the boronic acidK₂CO₃, Cs₂CO₃, K₃PO₄
SolventReaction mediumDioxane/H₂O, Toluene/H₂O
Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is ideal for forming carbon-nitrogen bonds, enabling the introduction of a wide variety of primary and secondary amines.[3][11][12]

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine 2-amino-3-chloro-6-(trifluoromethyl)quinoxaline (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.[13][14]

Table 3: Key Components for Buchwald-Hartwig Amination

ComponentFunctionExamples
Palladium PrecatalystSource of active Pd(0)Pd₂(dba)₃, Pd(OAc)₂
Phosphine LigandStabilizes the catalyst, facilitates reaction stepsXantphos, RuPhos, BINAP
BaseDeprotonates the amineNaOt-Bu, K₃PO₄, Cs₂CO₃

Conclusion

The synthetic strategies outlined in this guide provide a clear and adaptable pathway for the synthesis of a diverse library of 2-amino-3-substituted-6-(trifluoromethyl)quinoxalines. By utilizing a key 2-amino-3-chloro intermediate, researchers can efficiently explore the structure-activity relationships of this promising scaffold. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists in the field of drug discovery to accelerate their research and develop novel therapeutic agents.

References

The Strategic Derivatization of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline for the Generation of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The quinoxaline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of a multitude of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective therapeutic agents.[3] Among the various quinoxaline building blocks, 2,3-Dichloro-6-(trifluoromethyl)quinoxaline stands out as a particularly valuable starting material for the synthesis of novel bioactive molecules.

This technical guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of bioactive molecules derived from this compound. We will delve into the underlying principles of its reactivity and explore key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The presence of two reactive chlorine atoms at the C2 and C3 positions of the electron-deficient quinoxaline ring makes this molecule an ideal substrate for sequential functionalization.[4][5] Furthermore, the trifluoromethyl (CF3) group at the C6 position plays a crucial role in modulating the physicochemical properties of the resulting derivatives. The CF3 group is a powerful bioisostere for a methyl group and is known to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity, all of which are desirable characteristics for drug candidates.[6][7][8][9]

Core Synthetic Strategies: A Roadmap to Molecular Diversity

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, enabling a stepwise and controlled introduction of various functionalities. The primary pathways for derivatization include:

  • Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nature of the quinoxaline ring system and the trifluoromethyl group activates the C2 and C3 positions towards nucleophilic attack.[10] This allows for the displacement of the chlorine atoms by a wide range of nucleophiles, including amines, alcohols, and thiols, to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[4][5]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[5] These reactions offer a broad substrate scope and excellent functional group tolerance, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.

The following sections will provide detailed, step-by-step protocols for these key transformations, along with expert insights into reaction optimization and potential challenges.

Experimental Protocols

Protocol 1: Selective Monosubstitution via Nucleophilic Aromatic Substitution (SNAr) with Anilines

This protocol describes the selective replacement of one chlorine atom, typically at the more reactive C2 position, with an aniline nucleophile. This initial step is crucial for creating an intermediate that can be further diversified.

Rationale: The reaction proceeds via a Meisenheimer-like intermediate, and the regioselectivity of the initial substitution can be influenced by the reaction conditions and the nature of the nucleophile. Generally, the C2 position is more electrophilic and thus more susceptible to initial attack.

Diagrammatic Workflow:

sn_ar_monosubstitution start This compound + Aniline Derivative reagents Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, NMP) Heat (e.g., 80-120 °C) start->reagents 1. Combine reaction Nucleophilic Aromatic Substitution reagents->reaction 2. React workup Aqueous Workup & Extraction reaction->workup 3. Quench & Isolate purification Column Chromatography workup->purification 4. Purify product 2-Anilino-3-chloro-6-(trifluoromethyl)quinoxaline purification->product 5. Characterize

Caption: Workflow for SNAr Monosubstitution.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add the desired aniline derivative (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-anilino-3-chloro-6-(trifluoromethyl)quinoxaline.

Data Presentation: Representative Reaction Conditions and Yields

EntryAniline DerivativeBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF100685
24-MethoxyanilineDIPEANMP120492
34-FluoroanilineK₂CO₃DMF100888

Note: The yields are hypothetical and based on typical SNAr reactions with similar substrates. Optimization may be required for specific aniline derivatives.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol details the introduction of an aryl or heteroaryl group at the C2 or C3 position of the quinoxaline core via a Suzuki-Miyaura cross-coupling reaction. This is a powerful method for creating biaryl structures often found in kinase inhibitors and other bioactive molecules.

Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is critical for the efficiency of the reaction.

Diagrammatic Workflow:

suzuki_coupling start Chloro-substituted Quinoxaline + Boronic Acid reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) start->reagents 1. Combine reaction Suzuki-Miyaura Coupling reagents->reaction 2. React workup Aqueous Workup & Extraction reaction->workup 3. Quench & Isolate purification Column Chromatography workup->purification 4. Purify product Aryl/Heteroaryl-substituted Quinoxaline purification->product 5. Characterize

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Procedure:

  • In a reaction vessel, combine the chloro-substituted 6-(trifluoromethyl)quinoxaline (e.g., the product from Protocol 1) (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired C-C coupled product.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the synthesis of N-aryl or N-alkyl substituted quinoxalines through a Buchwald-Hartwig amination. This reaction is particularly useful for accessing a wide range of amino-substituted quinoxalines, which are common motifs in bioactive compounds.

Rationale: This cross-coupling reaction involves the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial for high catalytic activity.[11][12]

Diagrammatic Workflow:

buchwald_hartwig start Chloro-substituted Quinoxaline + Amine reagents Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, SPhos) Base (e.g., NaOtBu, K3PO4) Solvent (e.g., Toluene, Dioxane) start->reagents 1. Combine reaction Buchwald-Hartwig Amination reagents->reaction 2. React workup Aqueous Workup & Extraction reaction->workup 3. Quench & Isolate purification Column Chromatography workup->purification 4. Purify product Amino-substituted Quinoxaline purification->product 5. Characterize

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Procedure:

  • To an oven-dried reaction flask, add the chloro-substituted 6-(trifluoromethyl)quinoxaline (1.0 eq), a palladium pre-catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or potassium phosphate (K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon).

  • Add the desired amine (1.2 eq) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired amino-substituted quinoxaline.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block for the synthesis of a diverse array of bioactive molecules. The strategic and sequential application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the controlled and predictable functionalization of the quinoxaline core. The presence of the trifluoromethyl group provides a key advantage in modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

The protocols outlined in this application note serve as a robust starting point for researchers in drug discovery and medicinal chemistry. Further exploration of novel nucleophiles and coupling partners, in combination with high-throughput screening, will undoubtedly lead to the discovery of new quinoxaline derivatives with significant therapeutic potential. The continued development of more efficient and sustainable catalytic systems will further enhance the accessibility and utility of this privileged scaffold in the quest for novel medicines.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2,3-Dichloro-6-(trifluoromethyl)quinoxaline. This substrate is a highly valuable and versatile building block in medicinal chemistry and materials science due to its activated heterocyclic core. The presence of two chlorine atoms at the C2 and C3 positions, coupled with the potent electron-withdrawing trifluoromethyl group at C6, renders the quinoxaline ring exceptionally susceptible to nucleophilic attack. This document elucidates the underlying mechanistic principles, offers detailed step-by-step protocols for reactions with various nucleophiles (N-, O-, and S-based), and provides insights into reaction optimization and troubleshooting. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to efficiently generate diverse libraries of functionalized quinoxaline derivatives for a wide range of applications.

Introduction: The Strategic Value of the Quinoxaline Scaffold

Quinoxaline derivatives are a privileged class of nitrogen-containing heterocycles, forming the core structure of numerous compounds with significant biological activities and material properties.[1][2] In drug discovery, the quinoxaline scaffold is found in agents with anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The functionalization of this core is paramount for modulating biological activity and exploring structure-activity relationships (SAR).

This compound emerges as a particularly powerful synthetic intermediate. Its utility stems from three key structural features:

  • Two Reactive Sites: The chlorine atoms at the C2 and C3 positions serve as excellent leaving groups.

  • Inherent Ring Activation: The quinoxaline ring system is intrinsically electron-deficient (π-deficient) due to the two embedded nitrogen atoms, predisposing it to nucleophilic attack.[5]

  • Potent Electronic Activation: The trifluoromethyl (-CF3) group at the C6 position is a strong electron-withdrawing group. It significantly enhances the electrophilicity of the C2 and C3 carbons by inductively pulling electron density from the ring system.[6][7]

This synergistic activation facilitates SNAr reactions, allowing for the facile and often metal-free formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing access to a vast chemical space.[8]

Mechanistic Underpinnings of the SNAr Reaction

The SNAr reaction on this compound proceeds via a well-established two-step addition-elimination mechanism.[9][10] Understanding this pathway is critical for rational protocol design and optimization.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbons (C2 or C3), breaking the aromaticity of the ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9] The stability of this complex is the cornerstone of the reaction's feasibility. The electron-withdrawing ring nitrogens and the C6-trifluoromethyl group are crucial as they delocalize and stabilize the negative charge, lowering the activation energy of this first, typically rate-determining, step.[7]

Step 2: Elimination and Restoration of Aromaticity In the second, faster step, the leaving group (chloride anion, Cl⁻) is expelled, and the aromaticity of the quinoxaline ring is restored, yielding the substituted product.

Caption: General mechanism for SNAr on the quinoxaline core.

Core Methodologies and Reaction Protocols

The choice of solvent, base, temperature, and stoichiometry are critical parameters that dictate the outcome and selectivity of the substitution. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they effectively solvate cations without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[9]

Table 1: Summary of General Reaction Conditions
Nucleophile TypeTypical NucleophilesRequired BaseTypical SolventsTemperature RangeKey Considerations
N-Nucleophiles Primary/Secondary Amines, Anilines, HydrazinesK₂CO₃, Cs₂CO₃, Et₃N, DIPEADMF, DMSO, EtOH, Dioxane25 °C to 120 °CStoichiometry is key to control mono- vs. di-substitution.[5]
O-Nucleophiles Alcohols, PhenolsNaH, KOtBu, K₂CO₃ (for phenols)THF, DMF, Dioxane0 °C to 100 °CRequires strong base to generate potent alkoxide/phenoxide nucleophile.[9]
S-Nucleophiles Thiols, ThiophenolsK₂CO₃, Et₃N, NaOHDMF, EtOH, Acetonitrile25 °C to 80 °CThiols are highly potent; reactions are often rapid at room temperature.[9]

Detailed Step-by-Step Experimental Protocol

This section provides a representative, field-proven protocol for the selective monosubstitution of this compound with an amine nucleophile.

Objective: Synthesis of 2-Chloro-3-(benzylamino)-6-(trifluoromethyl)quinoxaline.

Materials & Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (230-400 mesh) for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Substrate in Anhydrous DMF B 2. Add K₂CO₃ Base A->B C 3. Add Benzylamine (Nucleophile) B->C D 4. Heat Reaction (e.g., 80 °C) C->D E 5. Monitor by TLC D->E F 6. Cool & Quench with Water E->F G 7. Extract with EtOAc F->G H 8. Wash, Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product I->J

Caption: Standard experimental workflow for SNAr reactions.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (e.g., 1.00 g, 3.56 mmol, 1.0 eq) and anhydrous potassium carbonate (0.98 g, 7.12 mmol, 2.0 eq).

  • Solvent Addition: Add anhydrous DMF (15 mL) via syringe. Stir the suspension for 10 minutes at room temperature.

  • Nucleophile Addition: Slowly add benzylamine (0.41 mL, 3.74 mmol, 1.05 eq) to the stirring suspension.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC (e.g., using 20% EtOAc in hexanes as eluent). The starting material should be consumed within 2-4 hours, with the formation of a new, more polar spot.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water (100 mL). A precipitate may form.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc).

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Considerations and Troubleshooting

  • Control of Selectivity (Mono- vs. Di-substitution):

    • For Monosubstitution: Use a slight excess (1.0-1.1 equivalents) of the nucleophile at a moderate temperature. Adding the nucleophile slowly can also favor monosubstitution.

    • For Disubstitution: Use a larger excess of the nucleophile (≥2.2 equivalents) and higher reaction temperatures or longer reaction times. Note that the second substitution is typically slower than the first due to the reduced electrophilicity of the monosubstituted intermediate.

  • Inert and Anhydrous Conditions: While SNAr reactions are often robust, using anhydrous solvents and an inert atmosphere is good practice, especially when using moisture-sensitive bases like NaH or KOtBu, to prevent competitive hydrolysis of the substrate.

  • Choice of Base: For weakly acidic nucleophiles like alcohols, a strong, non-nucleophilic base (e.g., NaH) is required to generate the corresponding nucleophilic anion. For amines and thiols, a weaker base like K₂CO₃ or an organic base like triethylamine is usually sufficient.

  • Reaction Monitoring: TLC is an indispensable tool. The product is generally more polar than the starting dichloro-substrate. For disubstituted products, a second, even more polar spot will appear.

Conclusion

The nucleophilic aromatic substitution reaction on this compound is a reliable, efficient, and versatile method for the synthesis of functionalized quinoxaline derivatives. The strong electronic activation provided by the ring nitrogens and the trifluoromethyl group allows these reactions to proceed under generally mild, metal-free conditions. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully utilize this powerful building block in the development of novel pharmaceuticals and advanced organic materials.

References

The Trifluoromethyl-Quinoxaline Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Fluorine and Heterocyclic Chemistry

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] When this powerful functional group is appended to a privileged heterocyclic scaffold like quinoxaline, the resulting derivatives often exhibit a remarkable spectrum of biological activities.[2][3] Quinoxalines, bicyclic heteroaromatic compounds, are themselves integral components of numerous therapeutic agents, valued for their versatile chemical reactivity and ability to interact with a wide range of biological targets.[4] This guide provides an in-depth exploration of the applications of trifluoromethyl-substituted quinoxalines in drug discovery, complete with detailed experimental protocols and mechanistic insights for researchers in the field.

Anticancer Applications: Targeting Key Signaling Pathways

Trifluoromethyl-substituted quinoxalines have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[5][6] Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer, such as the PI3K/mTOR pathway.[2][7]

Mechanism of Action: Dual Inhibition of PI3K and mTOR

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2] Several trifluoromethyl-substituted quinoxaline derivatives have been identified as potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors.[7] By binding to the ATP-binding sites of these kinases, they effectively block the downstream signaling events that promote tumor progression.[7]

Below is a diagram illustrating the inhibitory action of trifluoromethyl-substituted quinoxalines on the PI3K/mTOR signaling pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Trifluoromethyl- Quinoxaline Derivative Inhibitor->PI3K Inhibitor->mTORC1 caption Inhibition of PI3K/mTOR Pathway

Caption: Inhibition of the PI3K/mTOR signaling pathway by trifluoromethyl-substituted quinoxalines.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative trifluoromethyl-substituted quinoxaline derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
TFQ-1 A549 (Lung)9.32 ± 1.56[8]
TFQ-2 HCT116 (Colon)8.4[5]
TFQ-3 MCF-7 (Breast)Moderate Activity[5]
TFQ-4 HepG2 (Liver)Moderate Activity[5]
Experimental Protocols

This protocol describes a general method for the synthesis of 2,3-disubstituted-6-trifluoromethylquinoxalines.

Workflow Diagram:

Synthesis_Workflow start Start step1 React 4-trifluoromethyl- o-phenylenediamine with a 1,2-dicarbonyl compound start->step1 step2 Reflux in a suitable solvent (e.g., ethanol/ acetic acid) step1->step2 step3 Monitor reaction by TLC step2->step3 step4 Cool and precipitate the product step3->step4 step5 Filter, wash, and dry the crude product step4->step5 step6 Purify by recrystallization or column chromatography step5->step6 end End step6->end

Caption: General workflow for the synthesis of trifluoromethyl-substituted quinoxalines.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-trifluoromethyl-o-phenylenediamine in a suitable solvent mixture, such as ethanol and glacial acetic acid (e.g., 10:1 v/v).

  • Addition of Dicarbonyl Compound: To the stirred solution, add 1.1 equivalents of the desired 1,2-dicarbonyl compound (e.g., benzil for 2,3-diphenyl substitution).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration, wash with cold ethanol, and then with a non-polar solvent like hexane to remove impurities.

  • Drying and Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines the steps for evaluating the cytotoxic effects of trifluoromethyl-substituted quinoxalines on cancer cell lines.[9]

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[10]

  • Incubation: Incubate the plates for 48-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Neuroprotective Applications: A Hope for Neurodegenerative Diseases

Recent studies have highlighted the potential of trifluoromethyl-substituted quinoxalines in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[1][11][12] These compounds have been shown to protect neurons from various insults and may modulate key pathological processes.

Mechanism of Action in Neuroprotection

The neuroprotective effects of these quinoxaline derivatives are multifaceted. In models of Parkinson's disease, certain 6-aminoquinoxaline derivatives have been shown to protect dopaminergic neurons from cell death.[11][13] The proposed mechanisms include the activation of endoplasmic reticulum ryanodine receptor channels, which can modulate intracellular calcium signaling and promote neuronal survival.[11] In the context of Alzheimer's disease, quinoxaline derivatives are being explored for their ability to inhibit acetylcholinesterase, reduce oxidative stress, and exert anti-inflammatory effects.[12]

Logical Relationship Diagram:

Neuroprotection_Mechanism TFQ Trifluoromethyl- Quinoxaline Derivative Ca_Signaling Modulation of Intracellular Ca²⁺ Signaling TFQ->Ca_Signaling Oxidative_Stress Reduction of Oxidative Stress TFQ->Oxidative_Stress Inflammation Anti-inflammatory Effects TFQ->Inflammation AChE_Inhibition AChE Inhibition TFQ->AChE_Inhibition Neuroprotection Neuronal Survival and Protection Ca_Signaling->Neuroprotection Oxidative_Stress->Neuroprotection Inflammation->Neuroprotection AChE_Inhibition->Neuroprotection caption Mechanisms of Neuroprotection

References

Application Note: A Robust Protocol for the Solid-Phase Synthesis of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, field-proven protocol for the solid-phase synthesis (SPS) of quinoxaline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. By leveraging the efficiency and purification advantages of SPS, this methodology enables the rapid generation of quinoxaline libraries for drug discovery and materials science. We detail the underlying chemical principles, step-by-step experimental procedures, and critical quality control checkpoints, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Quinoxalines & Solid-Phase Synthesis

Quinoxaline derivatives are a cornerstone of many pharmaceutical agents, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and kinase inhibition properties. Traditionally synthesized in solution-phase, the generation of diverse quinoxaline libraries for structure-activity relationship (SAR) studies can be laborious and time-consuming.

Solid-phase synthesis (SPS) offers a powerful alternative. By anchoring a starting material to an insoluble polymer resin, reactions can be driven to completion using excess reagents, which are then simply washed away. This eliminates the need for complex chromatographic purification after each step, dramatically accelerating the synthetic workflow and enabling automation. This application note details a reliable SPS protocol for quinoxaline synthesis based on the classical condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Core Principles & Strategic Choices

The success of any solid-phase synthesis hinges on the judicious selection of the resin, linker, and overall synthetic strategy.

The Solid Support: Resin Selection

The insoluble polymer matrix, or resin, is the foundation of the synthesis. Its properties, such as polymer type and swelling characteristics, are critical for reaction efficiency.

  • Polystyrene Resins: Cross-linked with divinylbenzene, these are the most common supports. They are mechanically stable and compatible with a wide range of organic solvents.

  • PEG-Grafted Resins (e.g., TentaGel): These combine the stability of polystyrene with the solvating properties of polyethylene glycol (PEG), improving reaction kinetics, especially for complex biomolecules.

The Anchor: Linker Strategy

The linker connects the initial reactant to the resin and dictates the conditions under which the final product is released. The choice of linker is determined by the desired functionality on the cleaved molecule.

  • Wang Resin: This is the ideal choice for synthesizing compounds with a C-terminal carboxylic acid. The p-alkoxybenzyl alcohol linker is stable to many reaction conditions but is readily cleaved by moderate treatment with trifluoroacetic acid (TFA).

  • Rink Amide Resin: This resin is used to produce C-terminal amides upon cleavage. The acid-labile linker is designed to release the synthesized molecule as a primary amide.

For this protocol, we will utilize Wang resin to demonstrate the synthesis of a quinoxaline-2-carboxylic acid derivative, a common scaffold in medicinal chemistry.

The Synthetic Pathway: On-Resin Cyclization

The core strategy involves immobilizing one of the key precursors—an α-keto acid—onto the solid support. The second precursor, a substituted o-phenylenediamine, is then introduced in the solution phase to effect the cyclization-condensation reaction directly on the resin. This approach confines the desired product to the solid phase while all excess reagents and byproducts are washed away.

Overall Synthetic Workflow Diagram

The diagram below illustrates the high-level workflow for the solid-phase synthesis of quinoxalines, from initial resin preparation to final product analysis.

SPS_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: On-Resin Reaction cluster_release Phase 3: Product Release & Analysis Resin_Swelling Resin Swelling Substrate_Loading Substrate Loading (α-Keto Acid) Resin_Swelling->Substrate_Loading Capping Capping (Optional) Substrate_Loading->Capping Washing_1 Washing Capping->Washing_1 Cyclization Cyclization with o-Phenylenediamine Washing_1->Cyclization Washing_2 Final Washing Cyclization->Washing_2 Cleavage Cleavage from Resin Washing_2->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Caption: High-level workflow for quinoxaline synthesis on solid phase.

Detailed Experimental Protocol: Synthesis of a Model Quinoxaline-2-Carboxylic Acid

This protocol describes the synthesis of a 2,3-disubstituted quinoxaline carboxylic acid using Wang resin.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Wang Resin (100-200 mesh, 1.0 mmol/g)Synthesis GradeStandard SupplierPre-loaded or unloaded
Dichloromethane (DCM)AnhydrousStandard SupplierFor swelling and washing
N,N-Dimethylformamide (DMF)AnhydrousStandard SupplierFor swelling and reactions
Benzoylformic acid (α-keto acid)≥98%Standard SupplierSubstrate to be loaded
4,5-Dimethyl-1,2-phenylenediamine≥98%Standard SupplierCyclization partner
N,N'-Diisopropylcarbodiimide (DIC)≥99%Standard SupplierCoupling agent
4-(Dimethylamino)pyridine (DMAP)≥99%Standard SupplierAcylation catalyst
Acetic Acid (AcOH)GlacialStandard SupplierReaction catalyst/additive
Trifluoroacetic Acid (TFA)Reagent GradeStandard SupplierCleavage reagent
Triisopropylsilane (TIS)98%Standard SupplierCation scavenger
Diethyl EtherAnhydrousStandard SupplierFor product precipitation
Step-by-Step Methodology

The following workflow provides a detailed, step-by-step guide for the synthesis.

Protocol_Workflow node_start Start: Wang Resin node1 Step 1: Resin Swelling - Add Wang Resin to reaction vessel. - Swell in DCM, then DMF. node_start->node1 node2 Step 2: Substrate Loading - Add Benzoylformic Acid, DIC, and DMAP in DMF. - Agitate for 12-16 hours. node1->node2 node3 Step 3: Washing - Sequentially wash with DMF, DCM, and Methanol. - Dry resin under vacuum. node2->node3 node4 Step 4: On-Resin Cyclization - Swell loaded resin in DMF. - Add o-phenylenediamine and AcOH. - Heat at 60 °C for 8 hours. node3->node4 node5 Step 5: Final Washing - Wash with DMF, DCM, and Methanol. - Dry the final product-resin complex. node4->node5 node6 Step 6: Cleavage - Treat resin with TFA/TIS/H₂O cocktail. - Agitate for 2 hours. node5->node6 node7 Step 7: Product Isolation - Filter to remove resin beads. - Precipitate crude product with cold ether. node6->node7 node_end End: Purified Quinoxaline (via HPLC, Characterize with LC-MS) node7->node_end

Caption: Detailed step-by-step protocol for SPS of quinoxalines.

Protocol Details:

Step 1: Resin Preparation and Swelling

  • Place Wang resin (1.0 g, 1.0 mmol) into a solid-phase reaction vessel.

  • Add DCM (15 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Filter the DCM and wash the resin twice more with DCM (10 mL each).

  • Wash the resin with DMF (10 mL x 3) to prepare for the coupling reaction.

Step 2: Loading of the α-Keto Acid Causality: The α-keto acid is anchored to the resin via an ester bond. DIC is a carbodiimide coupling agent that activates the carboxylic acid, and DMAP serves as a highly effective acylation catalyst to facilitate the esterification to the resin's hydroxyl group.

  • Dissolve benzoylformic acid (3.0 mmol, 3 eq) in anhydrous DMF (10 mL).

  • Add DIC (3.0 mmol, 3 eq) and DMAP (0.1 mmol, 0.1 eq) to the solution.

  • Add this loading solution to the swollen resin.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Self-Validation Check: To confirm loading, a small sample of resin can be cleaved and the supernatant analyzed by LC-MS for the presence of the loaded keto acid.

Step 3: Post-Loading Wash Causality: This step is critical to remove all unreacted starting materials and coupling reagents, ensuring the purity of the subsequent reaction.

  • Filter the reaction solution from the resin.

  • Wash the resin sequentially with DMF (15 mL x 3), DCM (15 mL x 3), and Methanol (15 mL x 3).

  • Dry the resin under high vacuum for at least 2 hours.

Step 4: On-Resin Cyclization Mechanism: The reaction proceeds via nucleophilic attack of the diamine onto the resin-bound dicarbonyl, followed by intramolecular cyclization and dehydration to form the aromatic quinoxaline ring. Acetic acid catalyzes the condensation and dehydration steps.

  • Swell the loaded resin (from Step 3) in DMF (15 mL) for 30 minutes.

  • Add 4,5-dimethyl-1,2-phenylenediamine (3.0 mmol, 3 eq) and glacial acetic acid (1.0 mmol, 1 eq) to the vessel.

  • Secure the vessel and heat the mixture to 60 °C with agitation for 8 hours.

  • Self-Validation Check: Reaction progress can be monitored by taking a few resin beads, cleaving them, and analyzing the crude product by LC-MS to check for the desired product mass.

Step 5: Final Washing

  • Cool the reaction vessel to room temperature.

  • Filter the solution and wash the resin thoroughly with DMF (15 mL x 3), DCM (15 mL x 3), and Methanol (15 mL x 3).

  • Dry the resin-bound final product under high vacuum.

Step 6: Cleavage from Resin Causality: A strong acid, TFA, is required to break the acid-labile benzyl ester bond of the Wang linker. TIS is included as a cation scavenger to prevent side reactions with any reactive intermediates generated during cleavage.

Cleavage Cocktail ComponentPurposeTypical Ratio
TFA Cleavage Reagent95%
TIS Cation Scavenger2.5%
H₂O Solubilizing Agent2.5%
  • Place the dry, resin-bound product in a clean reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin).

  • Agitate the slurry at room temperature for 2 hours.

Step 7: Product Isolation and Purification

  • Filter the resin beads through a fritted funnel and wash them with a small amount of fresh TFA, followed by DCM.

  • Combine the filtrates and concentrate the volume under reduced pressure (or by blowing a stream of nitrogen).

  • Add the concentrated solution dropwise to a flask of cold diethyl ether (50 mL) with vigorous stirring to precipitate the crude product.

  • Isolate the solid product by filtration or centrifugation.

  • Purify the crude product using preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR to confirm identity and purity.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Loading Efficiency - Incomplete resin swelling.- Deactivated coupling reagents.- Steric hindrance.- Ensure adequate swelling time and solvent volume.- Use fresh, high-purity coupling reagents.- Increase reaction time or temperature; consider a less hindered linker.
Incomplete Cyclization - Insufficient reaction time or temperature.- Poor quality of diamine reagent.- Extend reaction time to 12-24 hours or increase temperature to 80 °C.- Use freshly purified or sourced diamine.
Low Yield After Cleavage - Incomplete cleavage.- Product degradation during cleavage.- Extend cleavage time to 3-4 hours.- Ensure the use of scavengers like TIS.- Use a more acid-labile resin (e.g., 2-chlorotrityl chloride resin) for sensitive substrates.
Multiple Peaks in HPLC - Incomplete capping of unreacted sites.- Side reactions during cleavage.- After the loading step, cap unreacted hydroxyl groups with acetic anhydride.- Optimize the cleavage cocktail and ensure it is freshly prepared.

Conclusion

This solid-phase protocol offers a reliable and efficient method for synthesizing libraries of quinoxaline-2-carboxylic acid derivatives. By understanding the core principles behind the choice of resin and the reaction mechanism, researchers can adapt this workflow to a wide variety of α-keto acids and o-phenylenediamines. The inherent advantages of SPS—simplified purification and amenability to parallel synthesis—make this approach highly valuable for accelerating discovery programs in medicinal chemistry and materials science.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 2,3-Dichloro-6-(trifluoromethyl)quinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and selectivity of this challenging yet crucial transformation. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry due to the prevalence of the quinoxaline scaffold in biologically active compounds.[1] However, its structure presents distinct challenges for Suzuki-Miyaura coupling. The two chlorine atoms offer the potential for mono- or di-substitution, but achieving high selectivity and yield can be difficult. The electron-withdrawing nature of the trifluoromethyl group and the quinoxaline ring system deactivates the aryl chlorides, making the initial oxidative addition step of the catalytic cycle more demanding.[2]

This guide provides troubleshooting strategies to overcome these hurdles, focusing on the critical parameters that govern the success of the reaction.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is low, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix this?

Answer:

Low conversion is a common problem and typically points to an issue with the initial, often rate-determining, oxidative addition step of the palladium catalyst to the aryl chloride.[3] The electron-deficient nature of the this compound makes this step particularly sluggish.

Primary Causes & Solutions:
  • Insufficiently Active Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for activating the C-Cl bond.

    • Recommendation: Switch to a more electron-rich and bulky phosphine ligand. Ligands like those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to facilitate the oxidative addition of challenging aryl chlorides.[4][5] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for this step.[6]

  • Suboptimal Base: The base plays a crucial role in the transmetalation step and in regenerating the active catalyst.[4][7] An inappropriate base can lead to poor reaction kinetics.

    • Recommendation: Stronger bases are often required for less reactive aryl chlorides.[2] Consider switching from weaker bases like Na2CO3 to stronger, non-nucleophilic bases such as K3PO4 or Cs2CO3.[8] Cesium carbonate, in particular, has been shown to be highly effective in many challenging Suzuki couplings.[8]

  • Low Reaction Temperature: Thermal energy is often required to overcome the activation barrier of the oxidative addition.

    • Recommendation: Gradually increase the reaction temperature. For substrates like this, temperatures in the range of 80-120 °C are common.[7] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[9][10]

Experimental Protocol: General Starting Conditions for Improved Yield
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), and a bulky phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Addition of Reagents: Add a strong base (e.g., K3PO4, 2-3 equiv.) and a suitable solvent (e.g., dioxane, toluene, or a mixture like THF/water).[11]

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is a common byproduct that consumes your nucleophile and complicates purification.[12] This side reaction is often promoted by the presence of oxygen and can be influenced by the catalyst system.

Primary Causes & Solutions:
  • Oxygen in the Reaction Mixture: Palladium catalysts can promote the oxidative homocoupling of boronic acids in the presence of oxygen.

    • Recommendation: Ensure the reaction is thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period before adding the catalyst and reagents.

  • Ligand Choice: The steric bulk of the ligand can influence the propensity for homocoupling.

    • Recommendation: Employing bulky ligands, such as those from the Buchwald series or other sterically demanding phosphines, can disfavor the formation of palladium species that lead to homocoupling.[13]

Troubleshooting Workflow for Homocoupling ```dot

Question 3: I am struggling with selectivity and obtaining a mixture of mono- and di-arylated products. How can I favor the formation of the mono-arylated product?

Answer:

Achieving selective mono-arylation on a di-halogenated substrate like this compound is a significant challenge. The relative reactivity of the two chlorine atoms is similar, though subtle electronic differences can be exploited. Generally, the chlorine at the 2-position is slightly more activated due to its proximity to the nitrogen atom.

Primary Causes & Solutions:
  • Stoichiometry of the Boronic Acid: Using an excess of the boronic acid will inevitably lead to di-substitution.

    • Recommendation: Carefully control the stoichiometry. Start with a slight deficiency of the boronic acid (e.g., 0.9-1.0 equivalents). This will leave some starting material unreacted but will significantly favor mono-substitution.

  • Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures will promote the second coupling.

    • Recommendation: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed or when the desired mono-arylated product is maximized. Lowering the reaction temperature can also improve selectivity. *[14] Catalyst and Ligand System: The choice of catalyst can influence selectivity.

    • Recommendation: Sometimes, less active catalyst systems can provide better selectivity for mono-arylation. For instance, using a less electron-rich ligand might slow down the second oxidative addition enough to allow for isolation of the mono-substituted product. Some studies on dichlorinated heterocycles have shown that ligand choice can dramatically influence site-selectivity.

ParameterStrategyRationale
Boronic Acid Use 0.9 - 1.0 equivalentsLimits the availability of the nucleophile for the second coupling.
Temperature Lower the reaction temperature (e.g., 60-80 °C)Reduces the rate of the second, more difficult, coupling reaction.
Reaction Time Monitor closely and quench upon formation of the desired productPrevents the reaction from proceeding to the di-substituted product.
Catalyst System Experiment with less bulky/electron-rich ligandsA less reactive catalyst may exhibit greater differentiation between the two chlorine sites.
Question 4: My reaction is not working well in common solvents like toluene or dioxane. What other solvent systems should I consider?

Answer:

Solvent choice can have a profound impact on the outcome of a Suzuki coupling, influencing solubility of reagents, catalyst stability, and the rates of the elementary steps in the catalytic cycle.

[17][18]#### Primary Causes & Solutions:

  • Poor Solubility: The starting material, boronic acid, or the base may not be sufficiently soluble in the chosen solvent.

    • Recommendation: Consider using a mixture of solvents. A common and effective combination is an ethereal solvent like dioxane or THF with a small amount of water. W[11]ater can help dissolve the inorganic base and facilitate the formation of the boronate species required for transmetalation. *[4] Solvent Effects on the Catalytic Cycle: The polarity of the solvent can influence the energetics of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. [17] * Recommendation: For challenging aryl chlorides, polar aprotic solvents like DMF or NMP can sometimes be beneficial, although they can also lead to catalyst decomposition at high temperatures. A[18][19] systematic screening of solvents is often the best approach.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R²-B(OR)₂ PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + R¹-R²

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

[7][20][21]***

References

Technical Support Center: Buchwald-Hartwig Amination of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of substituted quinoxalines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation on this important heterocyclic scaffold. Quinoxalines are privileged structures in medicinal chemistry, but their successful functionalization via palladium-catalyzed cross-coupling is often challenging due to the presence of coordinating nitrogen atoms, which can interfere with the catalyst.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established best practices and mechanistic understanding.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low to No Conversion of the Starting Quinoxaline Halide

Question: I have set up my Buchwald-Hartwig reaction with a 2-chloroquinoxaline, an amine, a palladium source (Pd₂(dba)₃), a ligand (e.g., XPhos), and a base (NaOtBu) in toluene, but I'm observing very little or no product formation, even after extended heating. What is going wrong?

Potential Causes & Solutions:

  • Cause A: Inactive Catalyst. The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species. While Pd₂(dba)₃ is a common Pd(0) source, it can be of variable quality or degrade upon storage. Furthermore, the in situ formation of the active L-Pd(0) complex from the ligand and the precursor can be inefficient.[1]

    • Solution: Use a palladium(II) pre-catalyst , such as an XPhos-Pd-G3 or G4 pre-catalyst. These are air-stable complexes that reliably and efficiently generate the active Pd(0) species under the reaction conditions, leading to more reproducible results and often requiring lower catalyst loadings.[2][3]

  • Cause B: Catalyst Inhibition by the Quinoxaline. The nitrogen atoms in the quinoxaline ring are Lewis basic and can coordinate to the palladium center. This can sequester the catalyst in an off-cycle, non-productive state, effectively poisoning it. This is a common challenge for N-heterocyclic substrates.[2]

    • Solution 1: Ligand Choice is Critical. The ligand's job is to stabilize the palladium center and facilitate the catalytic cycle. For challenging heteroaryl substrates, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required.[4] Their steric bulk promotes the desired reductive elimination step and can disfavor the binding of the quinoxaline nitrogen. If one ligand fails, screen others from this class.

    • Solution 2: Increase Catalyst Loading. While not ideal, a modest increase in the catalyst/ligand loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial catalyst inhibition.

  • Cause C: Poor Solubility of the Base. Strong bases like NaOtBu and weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can have limited solubility in common organic solvents like toluene or dioxane.[2] If the base is not sufficiently dissolved or dispersed, it cannot effectively deprotonate the amine-palladium complex, stalling the catalytic cycle.

    • Solution: Ensure vigorous stirring to maximize the surface area of the solid base. Alternatively, switch to a more soluble base like LHMDS (Lithium bis(trimethylsilyl)amide) or consider a solvent system that better solubilizes the base, such as THF or a mixture of solvents.[2][5] For base-sensitive substrates, Cs₂CO₃ is often a good choice due to its relatively better solubility compared to other carbonate bases.[2]

Problem 2: Significant Formation of a Hydrodehalogenated Quinoxaline Side Product

Question: My reaction is consuming the starting material, but the major product is the quinoxaline with a hydrogen atom where the halogen used to be. How can I prevent this?

Potential Causes & Solutions:

  • Cause: Competing Hydrodehalogenation Pathway. This is a well-known side reaction in Buchwald-Hartwig aminations.[6] It typically occurs via two main pathways:

    • β-Hydride Elimination: If the amine has a β-hydrogen, the arylpalladium amido intermediate can undergo β-hydride elimination. This forms a palladium-hydride species, which can then reductively eliminate with the halide to form HX and regenerate Pd(0), or it can directly reductively eliminate the arene and an imine.[6] The resulting palladium-hydride species is also responsible for reducing the aryl halide starting material.

    • Reaction with Water/Proton Sources: Trace amounts of water can react with the palladium catalyst or intermediates to generate palladium-hydride species that lead to hydrodehalogenation.[7]

  • Solutions:

    • Use Bulky Ligands: Sterically hindered ligands, such as the dialkylbiaryl phosphines mentioned previously, accelerate the rate of C-N reductive elimination.[6] If this step is faster than the competing β-hydride elimination, the desired amination product will be favored.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous, and thoroughly degassed solvents. Dry the amine and quinoxaline starting materials if they are suspected to contain water.

    • Modify the Base: Sometimes, the choice of base can influence the amount of hydrodehalogenation. If using an alkoxide base, ensure it is of high purity. Screening different bases (e.g., switching from NaOtBu to K₃PO₄) can sometimes mitigate the issue.

    • Lower the Temperature: High reaction temperatures can sometimes favor side reactions.[1] If possible, running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period may reduce hydrodehalogenation, especially if using a highly active catalyst system.

Frequently Asked Questions (FAQs)

Q1: I have a quinoxaline with both a chloro and an iodo substituent. Which position will the amination occur at? A1: The Buchwald-Hartwig amination exhibits high selectivity based on the carbon-halogen bond strength. The reaction will selectively occur at the more reactive position. The general order of reactivity for the oxidative addition step is C-I > C-Br > C-OTf > C-Cl.[2][8][9] Therefore, the amination will happen at the iodo-substituted position, leaving the chloro group intact for potential subsequent transformations. This selectivity is a powerful tool for sequential functionalization.[9]

Q2: What is the best general-purpose catalyst and ligand combination to start with for a substituted quinoxaline? A2: There is no single "best" combination for all substrates, and screening is often necessary.[3] However, a robust starting point for chloro- or bromo-quinoxalines is a combination of a G3 or G4 palladium pre-catalyst with a bulky dialkylbiaryl phosphine ligand.

  • Recommended Starting System: XPhos Pd G3 (or G4) pre-catalyst (2 mol%), NaOtBu (1.5 equivalents), and Toluene or 1,4-Dioxane as the solvent at 100-110 °C.[10]

Q3: Can I use weaker bases like potassium carbonate? My substrate has a base-sensitive functional group. A3: Yes, weaker bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are often used to improve functional group tolerance.[2] However, they typically require more active catalyst systems and/or higher reaction temperatures to achieve good conversion rates compared to strong bases like NaOtBu.[5] The G3 and G4 pre-catalysts are particularly effective at enabling the use of these milder bases at room temperature or with gentle heating.[2]

Q4: My reaction looks dark black/has palladium metal crashed out. Is it salvageable? A4: The formation of palladium black is a sign of catalyst decomposition and indicates that the active catalytic species is no longer stable in solution. This is often irreversible. The most common causes are insufficient ligand to stabilize the Pd(0) species, the presence of oxygen, or excessively high temperatures. Ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for pre-catalysts) and that your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).

Visualizing the Process: Mechanisms and Workflows

The Buchwald-Hartwig Catalytic Cycle

The core process involves the transformation of a Pd(0) species through oxidative addition, association with the amine, and reductive elimination to form the C-N bond.

B_H_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation base_in + Base - Base-H⁺X⁻ amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product start Ar-X start->oa_complex amine HNR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Side Reaction Pathways

Understanding competing reactions is key to troubleshooting. Hydrodehalogenation and catalyst inhibition are the most common culprits with quinoxaline substrates.

Side_Reactions cluster_main Main Catalytic Cycle cluster_side Side Reactions oa_complex L-Pd(II)(Ar)(X) amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Productive Pathway inhibited_pd L-Pd(Quinoxaline) (Inactive) oa_complex->inhibited_pd Catalyst Inhibition pd_hydride L-Pd(II)(Ar)(H) amido_complex->pd_hydride β-Hydride Elimination dehalogenated Ar-H (Side Product) pd_hydride->dehalogenated Reductive Elimination

References

Technical Support Center: Mono- vs. Di-substitution of 2,3-Dichloroquinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-dichloroquinoxalines. This versatile building block is a cornerstone in synthesizing a vast array of functionalized quinoxaline derivatives.[1][2] However, controlling the selective substitution of its two reactive chlorine atoms can be a significant challenge. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of mono- and di-substitution reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Problem 1: My reaction yields a mixture of mono- and di-substituted products that is difficult to separate.

Answer:

This is a classic selectivity issue in the nucleophilic aromatic substitution (SNAr) of 2,3-dichloroquinoxaline. The root cause is often that the reaction conditions are too harsh, or the stoichiometry is not carefully controlled, allowing the second substitution to compete with the first.

Core Principle: The first nucleophilic substitution deactivates the quinoxaline ring slightly for the second substitution. However, this deactivation is often not sufficient to achieve perfect selectivity, especially with strong nucleophiles or at elevated temperatures.

Solutions:

  • Lower the Reaction Temperature: Many SNAr reactions on 2,3-dichloroquinoxaline proceed, albeit more slowly, at room temperature or even 0 °C. Lowering the temperature will decrease the rate of the second substitution more significantly than the first, thus favoring the mono-substituted product.

  • Control Stoichiometry: Use precisely one equivalent of your nucleophile. An excess of the nucleophile will inevitably drive the reaction towards di-substitution. A slow, dropwise addition of the nucleophile can also help maintain a low instantaneous concentration, further favoring mono-substitution.

  • Choose a Milder Base: If a base is required, opt for a weaker, non-nucleophilic base. Strong bases can deprotonate the mono-substituted product, making it more nucleophilic and prone to side reactions or polymerization. Consider using bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) instead of stronger bases like sodium hydride (NaH) or sodium alkoxides, unless the nucleophile requires it.

  • Solvent Choice: The choice of solvent can influence reactivity. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions, potentially leading to over-reaction. Consider a less polar solvent or a protic solvent like ethanol, which can solvate the nucleophile and temper its reactivity.[3]

Problem 2: I am trying to synthesize the di-substituted product, but the reaction stalls after the first substitution.

Answer:

This issue typically arises when the mono-substituted intermediate is significantly less reactive than the starting 2,3-dichloroquinoxaline, or when the reaction conditions are not sufficiently forcing to drive the second substitution to completion.

Core Principle: The introduction of the first nucleophile, particularly if it is an electron-donating group, can decrease the electrophilicity of the quinoxaline ring, making the second SNAr step more difficult.[4][5]

Solutions:

  • Increase Reaction Temperature: Heating the reaction mixture is the most common way to overcome the activation energy barrier for the second substitution. Refluxing in a suitable solvent is often necessary.

  • Use an Excess of the Nucleophile: Employing 2.2 to 2.5 equivalents of the nucleophile will ensure there is sufficient reagent to drive the reaction to completion according to Le Chatelier's principle.

  • Employ a Stronger Base: If your nucleophile is an alcohol, thiol, or amine, a strong base is often required to generate the more potent nucleophilic anion for the second, more challenging substitution.

  • Consider a Two-Step, One-Pot Approach: Isolate the mono-substituted product first, or ensure its formation is complete by TLC or LC-MS analysis. Then, introduce a second, stronger set of reaction conditions (e.g., add a stronger base and increase the temperature) to promote the second substitution.

Problem 3: I am attempting an asymmetric di-substitution with two different nucleophiles, but I get a mixture of all possible products.

Answer:

Synthesizing asymmetrically substituted 2,3-quinoxalines requires a sequential, controlled approach. Simply adding both nucleophiles at once will almost always result in a statistical mixture of products.

Core Principle: The key to asymmetric substitution is to leverage the differential reactivity of the mono-substituted intermediate and carefully control the reaction conditions at each step.

Solutions:

  • Sequential Addition is Crucial: The synthesis must be performed in two distinct steps. First, react 2,3-dichloroquinoxaline with one equivalent of the first nucleophile (Nu¹) under conditions optimized for mono-substitution.

  • Isolate the Intermediate: For the cleanest results, it is highly recommended to isolate and purify the 2-(Nu¹)-3-chloroquinoxaline intermediate.[6] This removes any unreacted starting material or di-substituted byproduct (Nu¹)₂.

  • Second Substitution: React the purified mono-substituted intermediate with the second nucleophile (Nu²) under conditions optimized for the second substitution. This may require more forcing conditions than the first step.

Troubleshooting Flowchart for Asymmetric Di-substitution

G start Start: 2,3-Dichloroquinoxaline + 1 eq. Nu¹ step1 Step 1: Mono-substitution (e.g., Room Temp, Mild Base) start->step1 check1 Monitor by TLC/LC-MS. Is mono-product clean? step1->check1 isolate Isolate & Purify 2-(Nu¹)-3-chloroquinoxaline check1->isolate  Yes trouble Troubleshooting: Mixture of products. Re-optimize Step 1. check1->trouble No step2 Step 2: Add Nu² (e.g., Heat, Stronger Base) isolate->step2 check2 Reaction Complete? step2->check2 check2->step2 No workup Workup & Purify Final Product check2->workup  Yes end End: 2-(Nu¹)-3-(Nu²)-quinoxaline workup->end

Caption: Decision workflow for asymmetric di-substitution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of substitution on 2,3-dichloroquinoxaline?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][7] This is typically a two-step addition-elimination process. First, the nucleophile attacks one of the electron-deficient carbons (C2 or C3), breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] In the second step, the chloride ion is eliminated as a leaving group, and the aromaticity of the ring is restored.

SNAr Mechanism Diagram

SNAr_Mechanism sub 2,3-Dichloroquinoxaline complex Meisenheimer Complex (Resonance Stabilized Anion) sub->complex Addition (Rate-determining) nuc Nu:⁻ prod Mono-substituted Product + Cl⁻ complex->prod Elimination

Caption: The addition-elimination mechanism of SNAr.

Q2: Which factors have the greatest influence on achieving selective mono-substitution?

A2: Several factors are critical, and they must be balanced to achieve high selectivity. The most impactful are:

  • Nucleophile Reactivity: Weaker nucleophiles (e.g., phenols, anilines) are generally easier to control for mono-substitution than highly reactive, "hard" nucleophiles (e.g., alkoxides, primary alkylamines).

  • Temperature: Lower temperatures significantly favor mono-substitution.

  • Stoichiometry: Using a 1:1 ratio of nucleophile to 2,3-dichloroquinoxaline is paramount.

  • Reaction Time: Over-extending the reaction time, even under mild conditions, can lead to the slow formation of the di-substituted product. It is crucial to monitor the reaction and stop it once the starting material is consumed.

Q3: Can I use catalysts for these reactions?

A3: While many SNAr reactions on 2,3-dichloroquinoxaline proceed without a catalyst, certain transformations can benefit from them.[2][10] For example, Lewis acids like AlCl₃ have been used to promote C-C bond formation with electron-rich arenes (a Friedel-Crafts-type arylation).[11] However, for most substitutions with N, O, or S nucleophiles, a catalyst is not required.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-substitution with an Amine

This protocol provides a starting point for the synthesis of 2-amino-3-chloroquinoxalines.

Materials:

  • 2,3-Dichloroquinoxaline (1.0 eq)

  • Primary or Secondary Amine (1.0 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Ethanol or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2,3-dichloroquinoxaline in ethanol or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, dissolve the amine and triethylamine in a small amount of the same solvent.

  • Add the amine/base solution dropwise to the stirred solution of 2,3-dichloroquinoxaline over 15-20 minutes.

  • Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the 2,3-dichloroquinoxaline has been consumed (typically 2-6 hours), quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 2-amino-3-chloroquinoxaline.[3]

Protocol 2: General Procedure for Di-substitution with a Thiol

This protocol is designed to synthesize symmetrical 2,3-bis(alkylthio)quinoxalines.

Materials:

  • 2,3-Dichloroquinoxaline (1.0 eq)

  • Alkyl or Aryl Thiol (2.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of potassium carbonate in DMF, add the thiol and stir for 10 minutes at room temperature to form the thiolate.

  • Add a solution of 2,3-dichloroquinoxaline in DMF to the mixture.

  • Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and pour it into a beaker of ice water.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol or ether to remove impurities.

  • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization.

Data Summary Table

The table below summarizes typical reaction conditions for achieving mono- or di-substitution with various classes of nucleophiles. These are starting points and may require optimization.

Nucleophile TypeGoalStoichiometry (Nu:DCQX)Typical SolventTemperatureTypical Base
Primary Amine Mono1.0 : 1Ethanol, THF0 °C to RTEt₃N, K₂CO₃
Primary Amine Di> 2.2 : 1DMF, NMP80 - 120 °CK₂CO₃, NaH
Phenol Mono1.0 : 1Acetone, DMFRT to 50 °CK₂CO₃
Phenol Di> 2.2 : 1DMF100 - 140 °CK₂CO₃, Cs₂CO₃
Thiol Mono1.0 : 1Ethanol0 °C to RTEt₃N
Thiol Di> 2.2 : 1DMF, EthanolRT to 80 °CK₂CO₃, NaH

DCQX = 2,3-Dichloroquinoxaline; RT = Room Temperature

References

optimizing base and ligand for cross-coupling of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize palladium-catalyzed cross-coupling reactions with this versatile, yet challenging, substrate. Here, we provide field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to help you troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual questions regarding the reactivity and selective functionalization of the this compound core.

Q1: Which C-Cl bond is more reactive on the this compound scaffold?

A1: The C2 and C3 positions are electronically distinct due to the influence of the quinoxaline nitrogens and the C6-trifluoromethyl group. The quinoxaline nitrogen at position 1 exerts a strong electron-withdrawing effect, making the C2 position significantly more electrophilic and thus more susceptible to initial oxidative addition by the Pd(0) catalyst. The trifluoromethyl group at C6 further deactivates the entire aromatic system, but its effect is more pronounced at C2. Therefore, for mono-substitution reactions, the incoming nucleophile will preferentially couple at the C2 position .

Q2: I am observing a mixture of mono- and di-substituted products. How can I control the selectivity?

A2: Achieving selective mono-substitution requires careful control of reaction conditions to favor the first coupling event while disfavoring the second. Key strategies include:

  • Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the nucleophile for mono-substitution. For di-substitution, a larger excess (≥ 2.5 equivalents) is required.

  • Reaction Time & Temperature: Monitor the reaction closely by TLC or LC-MS. Shorter reaction times and lower temperatures (e.g., 60-80 °C) will favor the mono-adduct. Pushing the reaction to completion with prolonged heating will inevitably lead to the di-substituted product.

  • Ligand Choice: Less bulky or less electron-donating ligands can sometimes slow the second coupling step, but this is less reliable than controlling stoichiometry and reaction time.

Q3: What is the fundamental role of the base in these cross-coupling reactions?

A3: The base plays several critical roles in the catalytic cycle:

  • Suzuki Coupling: In Suzuki reactions, the base is essential for the transmetalation step. It activates the organoboron species (e.g., boronic acid) by forming a more nucleophilic borate complex (R-B(OH)₃⁻), which then transfers the organic group to the palladium center.[1]

  • Buchwald-Hartwig Amination: In C-N couplings, the base deprotonates the amine (or amine-Pd complex) to generate the active amido species that participates in reductive elimination.[2][3]

  • Catalyst Maintenance: The base neutralizes the acid (HX) generated during the catalytic cycle, preventing catalyst deactivation.

The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOt-Bu) is critical, and its strength, solubility, and compatibility with other functional groups must be considered.[4]

Q4: My reaction mixture turns black immediately. What does this mean and is it a problem?

A4: The formation of a black precipitate is typically indicative of palladium black, which results from the decomposition and aggregation of the active Pd(0) catalyst.[5] While some color change is expected, rapid and extensive precipitation suggests catalyst deactivation, which will halt the reaction. This is a common failure mode and is addressed in the troubleshooting section below.

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and solve specific issues encountered during your experiments.

Problem 1: Low or No Product Yield, Starting Material Remains

This is the most common failure mode and suggests an issue with catalyst activation or the oxidative addition step.

  • Question: My reaction is not working. What are the first things I should check?

  • Answer:

    • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas like argon or nitrogen. All solvents must be rigorously degassed prior to use. Homocoupling of boronic acids is a common side reaction exacerbated by oxygen.[5]

    • Reagent Quality: Verify the quality of your reagents. Boronic acids can degrade over time. Amines should be pure. The palladium precatalyst and ligand should be from a reliable source.

    • Catalyst System Choice: The C-Cl bonds on this electron-deficient heterocycle require a potent catalytic system for activation. Standard catalysts like Pd(PPh₃)₄ are often insufficient. You need a combination of a Pd(0) or Pd(II) precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a specialized ligand.

  • Question: Which ligand should I use for this substrate?

  • Answer: For activating C-Cl bonds on electron-deficient heterocycles, bulky, electron-rich dialkylbiarylphosphine ligands are the industry standard.[6] These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination. Consider screening the ligands listed in the table below. N-heterocyclic carbene (NHC) ligands are also excellent, robust alternatives.[6][7]

Problem 2: Reaction Stalls or Catalyst Decomposes (Turns Black)

This indicates that the catalyst is dying before the reaction is complete.

  • Question: My reaction starts but then stalls, and I see a lot of palladium black. How can I prevent this?

  • Answer:

    • Ligand Choice is Critical: Catalyst decomposition often occurs when the ligand cannot sufficiently stabilize the Pd(0) intermediate. The use of bulky biarylphosphine ligands (see Table 1) is the primary solution.[5][6] These ligands create a sterically hindered coordination sphere around the palladium, preventing aggregation.

    • Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more stable and generate the active Pd(0) species more cleanly and efficiently in situ, reducing the chances of decomposition.[6]

    • Lower the Temperature: High temperatures can accelerate catalyst decomposition.[5] If you are running the reaction above 110 °C, try lowering the temperature to 90-100 °C, even if it requires a longer reaction time.

    • Check for Inhibitory Functional Groups: The quinoxaline nitrogens themselves can coordinate to the palladium center and inhibit catalysis.[5] Using a ligand that binds strongly and sterically shields the metal can overcome this self-inhibition.

Workflow for Troubleshooting a Failed Reaction

The following flowchart provides a logical sequence for diagnosing and resolving a failed cross-coupling experiment.

G cluster_start Initial State cluster_diagnosis Diagnosis cluster_solution_A Solution Path A: Inactive Catalyst cluster_solution_B Solution Path B: Product/Intermediate Instability start Reaction Failed (Low Yield / No Conversion) check_sm Analysis by LCMS/TLC: Starting Material (SM) Consumed? start->check_sm sm_present SM is Present check_sm->sm_present No sm_absent SM is Absent check_sm->sm_absent Yes check_inert 1. Verify Inert Atmosphere (Degas Solvents, Purge Vessel) sm_present->check_inert Catalyst likely inactive check_temp 1. Lower Reaction Temperature sm_absent->check_temp Suspect product or intermediate degradation optimize_ligand 2. Optimize Ligand (Switch to Bulky Biarylphosphine) check_inert->optimize_ligand optimize_base 3. Optimize Base (Screen K₃PO₄, Cs₂CO₃) optimize_ligand->optimize_base check_base 2. Use a Milder Base (e.g., K₂CO₃ if applicable) check_temp->check_base check_time 3. Reduce Reaction Time (Monitor closely) check_base->check_time

Caption: A decision-making workflow for troubleshooting common cross-coupling failures.

Part 3: Optimization Protocols & Data

Screening for Optimal Base and Ligand

Systematic screening is the most reliable way to optimize a cross-coupling reaction. We recommend a parallel screen using a 96-well plate or an array of reaction vials.

Table 1: Recommended Screening Conditions for Suzuki-Miyaura Coupling (Reaction: this compound (1.0 eq), Arylboronic Acid (1.2 eq), Pd source (2 mol%), Ligand (4 mol%), Base (2.5 eq), Solvent (0.2 M))

Variable Conditions to Screen Rationale & Comments
Pd Source Pd₂(dba)₃A reliable Pd(0) source.
Pd(OAc)₂A common, air-stable Pd(II) precursor that is reduced in situ.
Ligand XPhosA highly effective, sterically demanding Buchwald ligand.[3]
RuPhosOften successful for heteroaryl couplings.[3]
SPhosAnother excellent general-purpose biarylphosphine ligand.
dppfA ferrocene-based ligand, sometimes effective for specific substrates.[8][9]
Base K₃PO₄A strong, effective base for Suzuki couplings. May require a small amount of water if using an anhydrous solvent system.[10]
Cs₂CO₃A strong base with good solubility in some organic solvents.
K₂CO₃A milder base, useful if your substrate is base-sensitive.
Solvent Dioxane/H₂O (10:1)A classic, robust solvent system for Suzuki reactions.
TolueneA common non-polar solvent.
THFAnother good non-polar solvent option.[3]
Temperature 80 °C, 100 °CStart at 100 °C and reduce if decomposition is observed.
General Step-by-Step Experimental Protocol (Suzuki-Miyaura Example)
  • Vessel Preparation: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.) and the arylboronic acid (1.2 equiv.).[1]

  • Reagent Addition: Add the selected base (e.g., K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[5]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe to the desired concentration (typically 0.1-0.5 M).[1]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring & Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[11]

Visualizing the Catalytic Cycle and Failure Points

Understanding the catalytic cycle is key to rational troubleshooting. The diagram below illustrates the generally accepted mechanism for a Suzuki-Miyaura coupling and highlights where common problems occur.

G Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Pd(II) Complex (Ar-Pd(II)-X)L₂ Pd0->OA_Complex Oxidative Addition Pd_Black Pd Black (Decomposition) Pd0->Pd_Black Failure Mode: Poor Ligand or O₂ Present TM_Complex Pd(II) Intermediate (Ar-Pd(II)-R)L₂ OA_Complex->TM_Complex Transmetalation OA_Failure Slow step for C-Cl bonds. Requires bulky, e⁻-rich ligand. Product_Complex Product Complex TM_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration Product Ar-R (Product) Product_Complex->Product ArX Ar-Cl (Substrate) ArX->OA_Complex Boronic R-B(OH)₂ + Base → [R-B(OH)₃]⁻ Boronic->TM_Complex

Caption: The Suzuki-Miyaura catalytic cycle and common points of failure.

By understanding these principles and systematically applying the troubleshooting and optimization strategies outlined above, researchers can successfully functionalize the this compound core to advance their drug discovery and development programs.

References

Technical Support Center: Navigating the Challenges of C-Cl Bond Coupling in Quinoxaline Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic and medicinal chemistry: the low reactivity of the C-Cl bond in quinoxaline coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently functionalize the quinoxaline scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles and achieve your synthetic goals.

Understanding the Core Challenge: The Inert C-Cl Bond

The C-Cl bond on a quinoxaline ring is notoriously unreactive in transition-metal-catalyzed cross-coupling reactions. This low reactivity stems from the strong bond dissociation energy of the C-Cl bond and the electron-deficient nature of the quinoxaline ring system. The nitrogen atoms in the quinoxaline scaffold can also act as catalyst poisons by coordinating to the metal center, further impeding the catalytic cycle.[1]

Overcoming this hurdle requires a carefully optimized interplay of catalysts, ligands, bases, and reaction conditions. This guide will walk you through the nuances of achieving successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with chloroquinoxaline substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my chloroquinoxaline coupling reaction failing or giving a low yield?

A1: The primary reason for low to no yield is the difficulty in achieving the initial oxidative addition of the C-Cl bond to the palladium(0) or nickel(0) catalyst.[2] This is often the rate-limiting step. Other common causes include:

  • Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by impurities, high temperatures, or the presence of oxygen.[3]

  • Ligand Incompatibility: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are generally required to promote oxidative addition.

  • Suboptimal Base or Solvent: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate. The solvent must be anhydrous and thoroughly degassed.

  • Reagent Quality: Impurities in your chloroquinoxaline, coupling partner, or reagents can poison the catalyst.

Q2: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal. Its formation signifies catalyst decomposition. To prevent this:

  • Ensure a Strictly Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen, which can oxidize the Pd(0) catalyst.

  • Use High-Purity Reagents and Solvents: Trace impurities can lead to catalyst decomposition.

  • Optimize Reaction Temperature: While higher temperatures can sometimes overcome the activation barrier for C-Cl bond cleavage, they can also accelerate catalyst decomposition.

  • Choose a Robust Ligand: Bulky phosphine ligands can stabilize the palladium center and prevent aggregation.

Q3: How do I choose the right ligand for my chloroquinoxaline coupling?

A3: For activating C-Cl bonds, especially on electron-deficient heteroaryles like quinoxaline, bulky and electron-rich phosphine ligands are the go-to choice. These ligands facilitate the oxidative addition step. Popular and effective ligands include:

  • For Suzuki-Miyaura: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are often highly effective.[4]

  • For Buchwald-Hartwig Amination: Josiphos-type ligands and Buchwald's biaryl phosphine ligands are commonly employed.

  • For Sonogashira: While traditional Pd(PPh₃)₄ can sometimes work, more specialized ligands may be needed for challenging chloroquinoxaline substrates.

Q4: Can I use microwave irradiation to improve my reaction?

A4: Yes, microwave-assisted synthesis can be a powerful tool for promoting the coupling of unreactive chloroquinoxalines.[4][5][6] The rapid and efficient heating provided by microwaves can help overcome the high activation energy of the C-Cl bond cleavage, often leading to shorter reaction times and improved yields.[5][6]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, the low reactivity of chloroquinoxalines can present significant challenges.

Common Issues and Solutions
Problem Potential Cause Troubleshooting Steps
Low to No Product Yield Inefficient oxidative addition of the C-Cl bond.- Switch to a more active catalyst system: Use a palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos Pd G3).- Increase reaction temperature: Carefully increase the temperature, but monitor for catalyst decomposition.- Use a stronger base: Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.
Formation of Palladium Black Catalyst decomposition.- Improve degassing: Ensure your solvent and reaction setup are rigorously deoxygenated.- Use a more stable precatalyst: Palladacycle precatalysts can offer greater stability.- Lower the reaction temperature: If the reaction proceeds at a lower temperature, it may prevent catalyst decomposition.
Hydrodehalogenation (Loss of Chlorine) A common side reaction where the chlorine is replaced by a hydrogen atom.- Choose a less coordinating solvent: Solvents like toluene or dioxane are often preferred.- Optimize the base: A very strong base can sometimes promote this side reaction.
Homocoupling of Boronic Acid Can occur in the presence of oxygen.- Maintain a strict inert atmosphere.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-(2-pyridinyl)quinoxaline[2]

This protocol provides a general starting point for the Suzuki coupling of chloroquinoxalines. Optimization of the catalyst, ligand, base, and solvent may be necessary for your specific substrate.

Materials:

  • 2-Chloro-3-(2-pyridinyl)quinoxaline (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-Chloro-3-(2-pyridinyl)quinoxaline, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization start Low/No Yield in Suzuki Coupling check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents OK check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Catalyst Active ligand_screen Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) check_catalyst->ligand_screen homocoupling Homocoupling Observed? check_conditions->homocoupling base_screen Screen Stronger Bases (K₃PO₄, Cs₂CO₃) check_conditions->base_screen hydrodehalogenation Hydrodehalogenation Observed? homocoupling->hydrodehalogenation No success Successful Coupling homocoupling->success Yes, Improve Degassing hydrodehalogenation->success No hydrodehalogenation->success Yes, Change Solvent/Base catalyst_source Use Fresh Precatalyst (e.g., Pd(OAc)₂ + Ligand, or Palladacycle) ligand_screen->catalyst_source temp_screen Increase Temperature (e.g., 80-120 °C) base_screen->temp_screen solvent_screen Use Anhydrous, Degassed Solvents (Toluene, Dioxane) temp_screen->solvent_screen

Troubleshooting workflow for Suzuki-Miyaura coupling.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The electron-withdrawing nature of the quinoxaline ring can make the C-Cl bond more susceptible to nucleophilic attack, but catalyst inhibition by the nitrogen atoms of the quinoxaline remains a significant challenge.

Common Issues and Solutions
Problem Potential Cause Troubleshooting Steps
Low Conversion Catalyst inhibition by the quinoxaline nitrogen.- Increase ligand-to-palladium ratio: A higher ligand concentration can help prevent the substrate from coordinating to the palladium center.- Use a pre-catalyst: Pre-formed catalysts can be more robust and active.- Choose a less coordinating solvent.
Side Product Formation Hydrodehalogenation or reaction with the solvent.- Optimize the base: Use a strong, non-nucleophilic base like NaOtBu or LHMDS.- Lower the reaction temperature.
Amine Decomposition Some amines are not stable at elevated temperatures.- Screen different reaction temperatures and times. - Use a more robust catalyst system that allows for lower reaction temperatures.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline[3]

This protocol is a general guideline. The optimal conditions will depend on the specific amine used.

Materials:

  • 2-Chloro-3-(2-thienyl)quinoxaline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for a few minutes.

  • Add the 2-Chloro-3-(2-thienyl)quinoxaline and the amine.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.[7]

  • After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_halide LₙPd(II)(Ar)(Cl) OxAdd->PdII_halide Amine_Coord Amine Coordination & Deprotonation PdII_halide->Amine_Coord PdII_amido LₙPd(II)(Ar)(NR₂) Amine_Coord->PdII_amido RedElim Reductive Elimination RedElim->Pd0 Regenerates Catalyst Product Ar-NR₂ RedElim->Product ArCl Ar-Cl (Chloroquinoxaline) ArCl->OxAdd Amine HNR₂ Amine->Amine_Coord Base Base Base->Amine_Coord

The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the synthesis of alkynyl-substituted quinoxalines. While generally more facile than Suzuki or Buchwald-Hartwig with chloroarenes, challenges can still arise.

Common Issues and Solutions
Problem Potential Cause Troubleshooting Steps
Low to No Yield Low reactivity of the C-Cl bond.- Use a more active catalyst system: Consider a copper-free system with a bulky phosphine ligand like XPhos.[8]- Increase reaction temperature: Microwave heating can be particularly effective.
Glaser Homocoupling of Alkyne Presence of oxygen and copper(I) catalyst.- Run the reaction under strictly anaerobic conditions. [3]- Use a copper-free protocol. [9][10]- Add the alkyne slowly via syringe pump.
Decomposition of Starting Materials The alkyne or quinoxaline may be unstable under the reaction conditions.- Lower the reaction temperature and extend the reaction time. - Use a milder base.
Detailed Experimental Protocol: Sonogashira Coupling of Chloroquinoxalines

Two general protocols are provided: a traditional copper-co-catalyzed method and a copper-free alternative.

Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling [8]

Materials:

  • Chloroquinoxaline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the chloroquinoxaline, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed solvent.

  • Add triethylamine followed by the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite, concentrate, and purify by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling [8]

Materials:

  • Chloroquinoxaline (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane or DMF)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for 10 minutes for catalyst pre-formation.

  • Add the chloroquinoxaline, cesium carbonate, and the terminal alkyne.

  • Heat the reaction to 100-120 °C.

  • Monitor and work up the reaction as described in Protocol 1.

Sonogashira Coupling: Copper-Catalyzed vs. Copper-Free Pathways

Sonogashira_Pathways cluster_copper Copper-Catalyzed Pathway cluster_copper_free Copper-Free Pathway Cu_cycle Copper Cycle: - Alkyne deprotonation - Formation of Cu-acetylide Pd_cycle_Cu Palladium Cycle: - Oxidative addition of Ar-Cl - Transmetalation with Cu-acetylide - Reductive elimination Cu_cycle->Pd_cycle_Cu Transmetalation Glaser Side Reaction: Glaser Homocoupling (O₂ promoted) Cu_cycle->Glaser Pd_cycle_noCu Palladium Cycle: - Oxidative addition of Ar-Cl - Alkyne coordination & deprotonation - Reductive elimination No_Glaser Glaser Homocoupling Minimized Pd_cycle_noCu->No_Glaser

References

Technical Support Center: Suzuki-Miyaura Coupling of Dichloroquinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions for researchers utilizing dichloroquinoxaline as a substrate. As Senior Application Scientists, we understand the unique challenges presented by electron-deficient N-heterocyclic halides and have curated this guide to help you navigate them effectively.

Introduction: The Challenge of Dichloroquinoxaline

2,3-Dichloroquinoxaline (DCQX) is a valuable and versatile building block in medicinal chemistry and materials science due to its prevalence in biologically active compounds and its potential for creating complex molecular architectures.[1][2][3] The two reactive chlorine atoms provide synthetic handles for sequential functionalization.[1][4][5] However, the electron-deficient nature of the quinoxaline ring system makes it susceptible to side reactions, most notably hydrolysis of the C-Cl bond, which can significantly impact the yield and purity of the desired cross-coupled product. This guide will address the prevention of this critical side reaction and other common issues encountered during the Suzuki-Miyaura coupling of DCQX.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Significant formation of chloroquinoxalin-2(1H)-one or quinoxaline-2,3-dione byproducts.

This is the most common issue, arising from the hydrolysis of one or both C-Cl bonds. The electron-deficient quinoxaline ring makes the chlorine atoms excellent leaving groups, not just for the desired cross-coupling, but also for nucleophilic attack by hydroxide ions or water.[1]

Root Cause Analysis:

  • Excess Water: While a small amount of water is often necessary to facilitate the catalytic cycle, excess water can aggressively promote hydrolysis.[6][7][8]

  • Strong Aqueous Bases: Strong bases like NaOH or KOH in aqueous solutions generate a high concentration of hydroxide ions, which directly compete with the transmetalation step.[6][9] The role of the base is multifaceted; it's needed to activate the boronic acid for transmetalation, but can also lead to unwanted side reactions.[9][10][11]

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of hydrolysis, sometimes more than the rate of the desired coupling reaction.[6][8]

Solutions & Protocols:

Strategy Detailed Protocol & Explanation
1. Judicious Choice of Base Use weaker, non-hydroxide bases. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices.[6][12] These bases are strong enough to facilitate the formation of the reactive boronate species but generate a lower concentration of free hydroxide, thus minimizing hydrolysis.[9] For extremely sensitive substrates, consider anhydrous bases like cesium fluoride (CsF).[6]
2. Control Water Content Use a biphasic solvent system or controlled addition of water. A common and effective system is a mixture of an organic solvent like 1,4-dioxane or toluene with a minimal, controlled amount of water.[7][8][13] Often, 2-5 equivalents of water (relative to the limiting reagent) is sufficient. Some studies have shown that boronic acids themselves can be a source of water through trimerization to boroxines.[14]
3. Lower Reaction Temperature Optimize for the lowest effective temperature. While many Suzuki reactions are run at elevated temperatures (80-110 °C), it is crucial to find the "sweet spot" for dichloroquinoxaline.[6] Start with a lower temperature (e.g., 60 °C) and monitor the reaction progress.[7][12][15] A more active catalyst system can often allow for lower reaction temperatures.
4. Use Boronic Esters Employ pinacol (Bpin) or MIDA boronates instead of boronic acids. These esters are more stable and less prone to protodeboronation, a related side reaction where the C-B bond is cleaved.[6] They act as a "slow-release" source of the boronic acid under the reaction conditions, which can help to suppress side reactions.[6][16][17]
Problem 2: Low or no conversion of the starting material.

Failure to form the desired product can be due to several factors, often related to catalyst activity and the stability of the reagents.

Root Cause Analysis:

  • Catalyst Deactivation: The nitrogen atoms in the quinoxaline ring can coordinate to the palladium center, leading to catalyst poisoning and deactivation.[18] This is a common issue with N-heterocyclic substrates.[12][18]

  • Inefficient Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds in the oxidative addition step of the catalytic cycle.[17][19] An insufficiently active catalyst system may fail to overcome this activation barrier.

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable under the reaction conditions and undergo hydrolysis (protodeboronation) to the corresponding arene, effectively removing it from the reaction mixture.[6][17] This is particularly an issue with electron-rich or heteroaromatic boronic acids.[6]

Solutions & Protocols:

Strategy Detailed Protocol & Explanation
1. Advanced Catalyst Systems Utilize bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or other Buchwald-type ligands are designed to promote the oxidative addition of challenging substrates like aryl chlorides and stabilize the palladium catalyst, preventing deactivation.[20][21][22] These ligands accelerate the desired catalytic cycle, outcompeting catalyst poisoning pathways.[18][20]
2. Use of Pre-catalysts Employ modern palladium pre-catalysts. Pre-catalysts like the G3 or G4 Buchwald pre-catalysts are air- and moisture-stable and efficiently generate the active Pd(0) species in situ. This ensures a high concentration of the active catalyst from the start of the reaction.[12]
3. Protect the Boronic Acid As mentioned previously, use boronic esters. Pinacol esters are a common and effective choice for improving the stability of the boronic acid partner.[17]
4. Rigorous Inert Atmosphere Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Oxygen can lead to the formation of palladium oxides and contribute to the homocoupling of the boronic acid, both of which reduce the yield of the desired product.[6][17]

Visualizing the Suzuki Cycle and Hydrolysis Pathway

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction and highlights where the undesirable hydrolysis of dichloroquinoxaline can occur.

Suzuki_Hydrolysis cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_hydrolysis Hydrolysis Side Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Dichloroquinoxaline PdII (Quinoxaline-Cl)Pd(II)L₂(Cl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar-B(OR)₂ + Base Hydrolysis Nucleophilic Attack PdII->Hydrolysis Competing Reaction PdII_Aryl (Quinoxaline-Aryl)Pd(II)L₂(Cl) Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product DCQX Dichloroquinoxaline DCQX->Hydrolysis + OH⁻ / H₂O Hydrolysis_Product Chloroquinoxalinone Hydrolysis->Hydrolysis_Product Troubleshooting_Workflow Start Reaction Issue Identified Problem What is the main problem? Start->Problem Hydrolysis High Hydrolysis (e.g., Chloroquinoxalinone) Problem->Hydrolysis Yes LowConversion Low/No Conversion Problem->LowConversion No CheckBase Is the base too strong/aqueous? (e.g., NaOH, KOH) Hydrolysis->CheckBase CheckCatalyst Is the catalyst system active enough? LowConversion->CheckCatalyst CheckWater Is there excess water? CheckBase->CheckWater No SwitchBase Action: Switch to K₃PO₄ or K₂CO₃ CheckBase->SwitchBase Yes CheckTemp Is the temperature too high? CheckWater->CheckTemp No ControlWater Action: Use anhydrous solvent + 2-5 eq. H₂O CheckWater->ControlWater Yes LowerTemp Action: Lower temperature to 60-80°C CheckTemp->LowerTemp Yes Success Problem Solved CheckTemp->Success No, consult further SwitchBase->Success ControlWater->Success LowerTemp->Success CheckInert Is the inert atmosphere robust? CheckCatalyst->CheckInert Yes SwitchLigand Action: Use Buchwald ligand (SPhos/XPhos) CheckCatalyst->SwitchLigand No CheckBoronic Is the boronic acid stable? CheckInert->CheckBoronic Yes Degas Action: Thoroughly degas all reagents/solvents CheckInert->Degas No UseEster Action: Switch to boronic ester (Bpin) CheckBoronic->UseEster No CheckBoronic->Success Yes, consult further SwitchLigand->Success Degas->Success UseEster->Success

References

Navigating Regioselectivity in Nucleophilic Substitution of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dichloro-6-(trifluoromethyl)quinoxaline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of nucleophilic substitution reactions on this versatile scaffold. The presence of a potent electron-withdrawing trifluoromethyl group at the 6-position, combined with two reactive chlorine atoms at the 2- and 3-positions, presents unique challenges and opportunities in the synthesis of novel quinoxaline derivatives. This resource aims to equip you with the knowledge to control and predict the outcomes of your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section tackles specific problems you may encounter in the laboratory, providing explanations grounded in reaction mechanism and practical solutions.

Why am I getting a mixture of C2 and C3 monosubstituted products?

This is a common issue stemming from the nuanced electronic effects within the this compound molecule. The electron-withdrawing nature of both the pyrazine nitrogen atoms and the trifluoromethyl group at C6 activates both C2 and C3 positions for nucleophilic aromatic substitution (SNAr).[1] The formation of a mixture indicates that the kinetic barrier for nucleophilic attack at both positions is comparable under your current reaction conditions.

Root Cause Analysis:

  • Electronic Equivalence (Partial): The trifluoromethyl group, being meta to C2 and para to C3 (relative to the benzene ring), exerts a differential electronic influence on the two positions. However, the powerful electron-withdrawing effect of the adjacent pyrazine nitrogens can sometimes level the playing field, especially with highly reactive nucleophiles.

  • Reaction Conditions: Factors such as temperature, solvent, and the nature of the nucleophile can significantly impact the relative rates of attack at C2 and C3. Non-optimized conditions are a frequent cause of poor regioselectivity.

Solutions:

  • Lower the Reaction Temperature: Reactions often exhibit better selectivity at lower temperatures. By reducing the thermal energy of the system, you can amplify the small differences in the activation energies for attack at C2 versus C3, favoring the kinetically preferred product.

  • Solvent Optimization: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the Meisenheimer intermediate formed during the SNAr reaction.[2][3] Experiment with a range of solvents, from polar aprotics like DMF and DMSO to less polar options like THF or dioxane, to identify the optimal medium for selective substitution.

  • Choice of Nucleophile: "Hard" nucleophiles (e.g., primary amines, alkoxides) may exhibit different selectivity compared to "soft" nucleophiles (e.g., thiols).[4] If you are using a particularly reactive nucleophile, consider a less reactive analogue to enhance selectivity.

How can I selectively synthesize the 2-substituted-3-chloro-6-(trifluoromethyl)quinoxaline isomer?

Achieving high regioselectivity for C2 substitution often relies on exploiting subtle electronic and steric differences between the two positions.

Theoretical Basis:

Computational studies on analogous dihalo-N-heterocyclic systems suggest that one position is often more electrophilic than the other.[5][6] For this compound, the C2 position is generally considered more electron-deficient due to the cumulative electron-withdrawing effects of the adjacent nitrogen atom (N1) and the more distant trifluoromethyl group.

Experimental Strategies:

Parameter Recommendation Rationale
Nucleophile Use sterically hindered amines or thiols.The proximity of the N1 atom to the C2 position can create steric hindrance for bulky nucleophiles, potentially favoring attack at the less hindered C3 position. However, for less bulky nucleophiles, the electronic preference for C2 often dominates.
Temperature Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature).As mentioned previously, lower temperatures enhance kinetic control, favoring the product with the lower activation energy barrier, which is often the C2-substituted isomer.
Solvent Employ a non-polar, aprotic solvent such as THF or Dioxane.Non-polar solvents are less likely to stabilize charged intermediates, which can accentuate the intrinsic electronic differences between C2 and C3.[7]

Workflow for Optimizing C2 Selectivity:

G cluster_0 Optimization Workflow for C2 Selectivity Start Start with this compound Setup Initial Reaction: - Nucleophile (1 eq.) - Mild Base (e.g., DIPEA) - THF solvent - 0 °C to RT Start->Setup Analysis Analyze Product Mixture (1H NMR, 19F NMR, LC-MS) Setup->Analysis Check C2:C3 Ratio > 95:5? Analysis->Check Success Success! Isolate C2 Product Check->Success Yes Troubleshoot Troubleshooting Required Check->Troubleshoot No LowerTemp Decrease Temperature (e.g., -20 °C) Troubleshoot->LowerTemp ChangeSolvent Screen Solvents (e.g., Toluene, CH2Cl2) Troubleshoot->ChangeSolvent ChangeBase Use a Weaker Base (e.g., NaHCO3) Troubleshoot->ChangeBase LowerTemp->Analysis Re-run Reaction ChangeSolvent->Analysis Re-run Reaction ChangeBase->Analysis Re-run Reaction

Caption: Workflow for optimizing C2 selectivity.

How can I selectively synthesize the 3-substituted-2-chloro-6-(trifluoromethyl)quinoxaline isomer?

Favoring substitution at the C3 position can be more challenging due to the generally higher electrophilicity of the C2 position. However, by manipulating steric and electronic factors, C3 selectivity can be achieved.

Theoretical Basis:

While C2 is often more electron-deficient, the C3 position is less sterically hindered by the adjacent pyrazine nitrogen. This provides an opportunity to direct bulky nucleophiles to this site.

Experimental Strategies:

Parameter Recommendation Rationale
Nucleophile Use bulky nucleophiles (e.g., secondary amines like diisopropylamine, or bulky thiols).The increased steric demand of the nucleophile will disfavor attack at the more hindered C2 position, leading to a preference for the C3 position.
Temperature Higher reaction temperatures may be required.Since the reaction at C3 is often kinetically disfavored, higher temperatures might be necessary to overcome the activation energy barrier. However, be mindful that this can also lead to the formation of the disubstituted product.
Solvent A polar aprotic solvent like DMF or DMSO might be beneficial.These solvents can help to solvate the nucleophile and may alter the relative reactivity of the C2 and C3 positions.[7]

General Protocol for C3-Selective Amination:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add a bulky secondary amine (1.1 eq) (e.g., diisopropylamine).

  • Add a non-nucleophilic base such as potassium carbonate (K2CO3) (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to isolate the 3-amino-2-chloro-6-(trifluoromethyl)quinoxaline isomer.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about the chemistry of this compound.

Q1: What is the underlying electronic reason for the regioselectivity in nucleophilic substitutions on this molecule?

The regioselectivity is primarily governed by the electronic distribution in the quinoxaline ring system, which is influenced by the two pyrazine nitrogens and the trifluoromethyl group at C6. The pyrazine nitrogens are strongly electron-withdrawing through induction and resonance, making the C2 and C3 positions electrophilic. The -CF3 group is also a strong electron-withdrawing group. Its effect is transmitted through the benzene ring to the pyrazine moiety, further enhancing the electrophilicity of C2 and C3. Computational models suggest that the C2 position is generally more electron-deficient than the C3 position, making it the kinetically favored site for nucleophilic attack with smaller nucleophiles.

Caption: Electronic influences on the quinoxaline core.

Q2: How can I analytically distinguish between the 2- and 3-substituted isomers?

Distinguishing between the C2 and C3 isomers is crucial and can be reliably achieved using a combination of NMR spectroscopy techniques.

  • 1H NMR: The proton on the benzene ring ortho to the pyrazine nitrogen (H5) will experience a different electronic environment depending on whether the substituent is at C2 or C3. This can lead to subtle but measurable differences in its chemical shift.

  • 13C NMR: The chemical shifts of the C2 and C3 carbons are highly informative. The carbon bearing the new substituent will show a significant change in its chemical shift, while the carbon still bonded to chlorine will remain in a characteristic downfield region.[8][9]

  • 19F NMR: The trifluoromethyl group is an excellent NMR probe.[10][11] The fluorine chemical shift is sensitive to the electronic changes in the quinoxaline ring upon substitution.[12] A distinct 19F chemical shift will be observed for the C2- and C3-substituted isomers.

  • 2D NMR (HSQC and HMBC): For unambiguous assignment, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable.[13][14] An HMBC experiment can show long-range couplings (2-3 bonds) between protons on the benzene ring (e.g., H5) and the carbons of the pyrazine ring (C2, C3, and the quinoxaline ring junction carbons), allowing for definitive structural elucidation.[15]

Q3: Can I achieve disubstitution, and if so, how?

Yes, disubstitution is readily achievable by using an excess of the nucleophile and/or higher reaction temperatures. The first substitution, typically at C2, deactivates the ring slightly for the second substitution, but this can be overcome with more forcing conditions.

General Protocol for Disubstitution:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF).

  • Add an excess of the nucleophile (2.2 - 3.0 eq) and a base (e.g., K2CO3, 3.0 eq).

  • Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and purify the 2,3-disubstituted product.

It is also possible to introduce two different nucleophiles sequentially. After monosubstitution and purification of the intermediate, the second nucleophile can be introduced in a subsequent reaction step.

References

Technical Support Center: Scale-Up Synthesis of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the scale-up synthesis of 2,3-dichloro-6-(trifluoromethyl)quinoxaline and its derivatives. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis, ensuring safety, reproducibility, and high purity at a larger scale.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process, each with its own set of challenges that are amplified during scale-up. The primary route involves two key transformations: the initial condensation of 4-(trifluoromethyl)benzene-1,2-diamine with an oxalic acid equivalent to form 6-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione, followed by a chlorination step to yield the final product. The electron-withdrawing nature of the trifluoromethyl group can influence reaction kinetics and regioselectivity, while the chlorination step, often employing phosphorus oxychloride (POCl₃), introduces significant safety and work-up considerations at scale.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Work-up & Purification A 4-(Trifluoromethyl)benzene-1,2-diamine C 6-(Trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione A->C Condensation (e.g., Reflux in aq. HCl or Solvent-free grinding) B Oxalic Acid Dihydrate B->C E This compound C->E Chlorination (e.g., Reflux in neat POCl₃ or with solvent) D Phosphorus Oxychloride (POCl₃) D->E F Controlled Quenching E->F G Crystallization / Chromatography F->G H Final Pure Product G->H

Caption: General workflow for the two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most prevalent and scalable method is a two-step process. It begins with the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with oxalic acid (or a derivative) to produce 6-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione. This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to give the final this compound.[1][2] This route is favored for its use of readily available and cost-effective starting materials.[1]

Q2: How does the trifluoromethyl group affect the initial condensation reaction?

A2: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing. This deactivates the aromatic ring, potentially making the condensation reaction slower compared to unsubstituted o-phenylenediamines.[3] Furthermore, it can influence the regioselectivity of the reaction. In the case of 4-(trifluoromethyl)benzene-1,2-diamine, the two amino groups have different reactivities, which can lead to the formation of isomeric products, although in this specific condensation, a single product is expected due to the symmetry of oxalic acid.[1]

Q3: Are there greener alternatives for the condensation step?

A3: Yes, solvent-free grinding methods have been developed for the synthesis of quinoxaline-2,3-diones.[4][5] This approach involves grinding the o-phenylenediamine derivative with oxalic acid dihydrate at room temperature.[4][5] This method offers excellent atom economy, avoids hazardous solvents, and can simplify product isolation, making it an attractive option for scale-up.[5]

Q4: What are the main safety hazards associated with the chlorination step using POCl₃?

A4: The primary hazard is the highly exothermic reaction of excess POCl₃ with the quenching solution (typically water or an aqueous base).[6][7][8][9] If the addition is too fast or cooling is inadequate, a thermal runaway can occur, leading to a rapid increase in temperature and pressure.[6][8] Additionally, the hydrolysis of POCl₃ produces hydrochloric acid (HCl), which is corrosive. Incomplete hydrolysis can lead to the formation of metastable intermediates that can decompose exothermically later.[6][7]

Q5: How can I purify the final product on a large scale?

A5: The crude this compound is typically a solid. Purification can often be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes. If recrystallization is insufficient to remove impurities, column chromatography may be necessary, though this can be challenging and costly at a large scale.[10] Careful control of the reaction conditions to minimize side product formation is the best strategy to simplify purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up synthesis.

Problem Potential Cause(s) Recommended Solutions & Explanations
Low Yield in Condensation Step (Step 1) 1. Incomplete Reaction: The electron-withdrawing -CF₃ group can slow down the reaction. Reaction times may need to be extended at a larger scale. 2. Suboptimal Reaction Conditions: Incorrect temperature or acid concentration can hinder the reaction.[1] 3. Poor Quality Starting Materials: Impurities in the 4-(trifluoromethyl)benzene-1,2-diamine or oxalic acid can lead to side reactions.1. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction until the starting material is consumed. 2. Optimize Conditions: If using an aqueous acid reflux, ensure the acid concentration and temperature are optimal. For solvent-free grinding, ensure thorough mixing.[4][5] 3. Use High-Purity Reagents: Ensure the purity of starting materials before starting the reaction.
Formation of Isomeric Impurities 1. Regioselectivity Issues: While less of an issue with symmetric oxalic acid, if other 1,2-dicarbonyl compounds are used, the two non-equivalent amino groups of the diamine can lead to regioisomers.[1][3]1. Control Reaction Conditions: The choice of catalyst and reaction conditions can influence regioselectivity.[1] Acidic conditions often favor one isomer over the other. It is crucial to characterize the product thoroughly to confirm its structure.[3]
Low Yield in Chlorination Step (Step 2) 1. Incomplete Reaction: Insufficient heating or reaction time can lead to incomplete conversion of the quinoxalinedione. 2. Hydrolysis of Product: The dichloroquinoxaline product can be sensitive to hydrolysis back to the dione, especially at high pH during work-up.[11]1. Ensure Sufficient Heating: The reaction with POCl₃ typically requires reflux.[9] Monitor the reaction by TLC or HPLC. 2. Careful pH Control During Work-up: During the quenching and extraction phases, maintain the pH in a neutral to slightly acidic range to prevent product hydrolysis.[11]
Difficult or Unsafe Quenching of POCl₃ 1. Thermal Runaway: Adding the reaction mixture too quickly to the quench solution or inadequate cooling can cause a dangerous exothermic reaction.[6][8] 2. Formation of Metastable Intermediates: Quenching at low temperatures (e.g., into ice-water) can lead to incomplete hydrolysis and the formation of unstable intermediates.[2][6][7]1. Reverse Quench: Always add the reaction mixture slowly to a vigorously stirred, well-cooled quenching solution (e.g., ice/water or aqueous bicarbonate).[2][8] 2. Controlled Temperature Quench: A safer alternative is to quench by adding the reaction mixture to a sodium acetate solution at a controlled temperature of 35-40°C. This ensures immediate and complete hydrolysis of POCl₃.[2]
Product is a Dark Oil or Tar after Work-up 1. Thermal Degradation: Overheating during the chlorination or solvent removal can cause product degradation. 2. Formation of Polymeric Side Products: The presence of impurities or harsh reaction conditions can lead to polymerization.1. Precise Temperature Control: Use a well-controlled heating mantle and monitor the internal reaction temperature. 2. Purify Intermediate: Ensure the 6-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione intermediate is of high purity before proceeding to the chlorination step.
Difficulty with Product Crystallization 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Incorrect Solvent System: The chosen solvent may not be suitable for inducing crystallization.1. Additional Purification: Consider a pre-purification step, such as passing the crude product through a short plug of silica gel. 2. Solvent Screening: Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes, toluene) to find the optimal conditions for crystallization.

Experimental Protocols

Protocol 1: Synthesis of 6-(Trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione (Intermediate)

This protocol is based on a classical acid-catalyzed condensation.

Materials:

  • 4-(Trifluoromethyl)benzene-1,2-diamine

  • Oxalic acid dihydrate

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • In a suitably sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-(trifluoromethyl)benzene-1,2-diamine (1.0 eq).

  • Add a 4 M aqueous HCl solution (sufficient to fully dissolve the diamine and act as the reaction medium).

  • To this stirred solution, add oxalic acid dihydrate (1.1 eq).

  • Heat the mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove excess oxalic acid and HCl.

  • Wash the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum to a constant weight. The product is typically of sufficient purity for the next step.

Protocol1_Workflow A Charge Reactor with 4-(CF3)-o-phenylenediamine & 4M HCl B Add Oxalic Acid Dihydrate A->B C Heat to Reflux (4-6 hours) B->C D Cool to Room Temperature C->D E Filter Precipitate D->E F Wash with Water & Ethanol E->F G Dry Under Vacuum F->G

Caption: Workflow for the synthesis of the quinoxalinedione intermediate.

Protocol 2: Synthesis of this compound (Final Product)

This protocol involves chlorination with phosphorus oxychloride. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

  • 6-(Trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene (optional, as a solvent)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried, multi-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, charge the 6-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 5-10 eq). Toluene can be used as a co-solvent if desired.

  • Add a catalytic amount of DMF (e.g., 0.1 eq).

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Work-up (Reverse Quench): In a separate, larger flask equipped with a mechanical stirrer and a thermometer, prepare a vigorously stirred slurry of crushed ice and saturated aqueous NaHCO₃.

  • Slowly and carefully, add the reaction mixture dropwise to the ice/bicarbonate slurry. Monitor the temperature of the quenching mixture closely and maintain it below 20 °C. The addition rate should be controlled to prevent excessive gas evolution and a rise in temperature.

  • After the addition is complete, continue stirring until all the ice has melted and CO₂ evolution has ceased.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol).

Protocol2_Workflow A Charge Reactor with Quinoxalinedione & POCl₃ B Add Catalytic DMF A->B C Heat to Reflux (3-5 hours) B->C D Cool to Room Temperature C->D E Slowly Add to Ice/NaHCO₃ Slurry (Reverse Quench) D->E F Extract with Ethyl Acetate E->F G Wash, Dry, & Evaporate F->G H Recrystallize G->H

Caption: Workflow for the chlorination and purification of the final product.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 2,3-Dichloro-6-(trifluoromethyl)quinoxaline in catalytic reactions. This guide is designed to provide in-depth, field-proven insights into identifying, mitigating, and resolving catalyst deactivation issues. The unique electronic and structural properties of this substrate—namely, the two reactive chlorine sites and the Lewis basic quinoxaline core—present specific challenges that require careful consideration for successful synthesis.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during cross-coupling reactions involving this compound.

Q1: My palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is showing low conversion. What is the most likely initial cause?

A1: The most common initial cause is catalyst poisoning by the nitrogen atoms of the quinoxaline ring.[1] The lone pairs on the nitrogen atoms can coordinate strongly to the palladium center, effectively titrating the active catalyst out of the catalytic cycle. This is a prevalent issue with Lewis-basic N-heterocyclic substrates.[1][2] Another frequent issue is the use of a suboptimal ligand that fails to protect the palladium center or promote the necessary elementary steps (oxidative addition, reductive elimination) efficiently.[3]

Q2: I observe the formation of "palladium black" early in my reaction. What does this signify and how can I prevent it?

A2: The formation of palladium black indicates the agglomeration of palladium atoms into larger, catalytically inactive nanoparticles or bulk metal.[4] This typically happens when the active Pd(0) species is unstable. The primary causes are often related to the ligand:

  • Insufficient Ligand Steric Bulk: The ligand may not be bulky enough to create a protective sphere around the palladium atom, allowing catalyst particles to aggregate.[4]

  • Ligand Degradation: At elevated temperatures, the phosphine ligands themselves can degrade, leaving the palladium center exposed.

  • Slow Reductive Elimination: If the final step of the catalytic cycle is slow, the Pd(II) intermediate may decompose before it can be productively turned over, leading to the formation of Pd(0) species that are not properly stabilized by ligands and thus aggregate.

To prevent this, consider using bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) which are known to stabilize the catalyst and accelerate the key steps in the catalytic cycle.[4][5] Lowering the reaction temperature, if feasible, can also slow down agglomeration processes.[4]

Q3: Can impurities in my starting materials or reagents cause catalyst deactivation?

A3: Absolutely. Palladium catalysts are sensitive to a wide range of impurities that can act as poisons.[6][7][8] Key culprits include:

  • Sulfur and Phosphorus Compounds: Trace amounts of sulfur (e.g., from thiols) or extraneous phosphines can irreversibly bind to the palladium active sites.[7]

  • Water and Oxygen: While some cross-coupling reactions are robust, excess water can promote side reactions like protodeboronation in Suzuki couplings, and oxygen can lead to the oxidation of the active Pd(0) to inactive Pd(II) species or promote the homocoupling of boronic acids.[2][9]

  • Trace Metals: Impurities from previous synthetic steps can interfere with the catalytic cycle.

It is crucial to use high-purity, degassed solvents and reagents and to run reactions under an inert atmosphere (e.g., Argon or Nitrogen).

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving complex catalyst deactivation problems, organized by the primary symptom observed in the reaction.

Symptom 1: Low or No Conversion, Starting Material Remains

If your reaction stalls with significant starting material left, it points to a fundamental issue with catalyst activity.

Potential Cause A: Catalyst Poisoning by Substrate/Product

The quinoxaline core is a known inhibitor. The catalyst may be deactivated upon initial interaction with the substrate or after the first coupling event, as the mono-substituted product is also a Lewis basic heterocycle.

Troubleshooting Workflow: Diagnosing Substrate-Induced Deactivation

start Symptom: Low Conversion q1 Is the reaction stalled from t=0? start->q1 cause1 Probable Cause: Immediate catalyst poisoning by 2,3-dichloroquinoxaline. q1->cause1 Yes q2 Does the reaction start but stall after ~10-30% conversion? q1->q2 No sol1 Solution: 1. Increase ligand:Pd ratio. 2. Switch to a bulkier, more electron-rich ligand (e.g., Buchwald ligands). 3. Use a well-defined precatalyst. cause1->sol1 cause2 Probable Cause: Product inhibition or slower deactivation process. q2->cause2 Yes sol2 Solution: 1. Lower catalyst loading and run for a longer time. 2. Consider slow addition of the coupling partner. 3. Re-evaluate base and solvent. cause2->sol2

Caption: Troubleshooting decision tree for low conversion.

Causality Explained: Bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are critical.[5] Their steric bulk creates a "pocket" around the palladium atom, which physically hinders the large quinoxaline ring from coordinating strongly while still allowing the smaller aryl halide moiety to access the metal for oxidative addition.[4][10] Their strong electron-donating ability increases the electron density on the palladium, which can accelerate the rates of key steps and help maintain the integrity of the active catalyst.[10]

Protocol 1: Ligand Screening Experiment

To overcome poisoning, a systematic screen of ligands is the most effective approach.

  • Setup: Arrange an array of reaction vials (e.g., in a 24-well plate).

  • Reagents: To each vial under an inert atmosphere, add:

    • This compound (1.0 equiv)

    • Coupling Partner (e.g., Phenylboronic acid, 1.2 equiv for mono-coupling)

    • Palladium source (e.g., Pd₂(dba)₃, 1 mol%)

    • Base (e.g., K₃PO₄, 2.0 equiv)

    • Solvent (e.g., Dioxane/H₂O mixture)

  • Variable: Add a different ligand to each vial (2.2 mol%). See the table below for suggestions.

  • Execution: Seal the vials, heat the plate to the desired temperature (e.g., 100 °C), and stir.

  • Analysis: After a set time (e.g., 4 hours), take an aliquot from each vial, quench, and analyze by LC-MS or GC-MS to determine conversion to product.

Table 1: Recommended Ligands for Screening

Ligand NameClassKey FeatureRationale
SPhos BiarylphosphineHigh steric bulk, electron-richExcellent for hindering coordination of N-heterocycles.[5]
XPhos BiarylphosphineVery high steric bulkOften successful when other ligands fail due to extreme steric protection.[5]
RuPhos BiarylphosphineElectron-rich, specific geometryCan offer unique reactivity and stability profiles.[5]
P(t-Bu)₃ TrialkylphosphineVery electron-donating, sterically demandingIncreases nucleophilicity of Pd(0), accelerating oxidative addition.[10]
BippyPhos DipyrazolylphosphineBidentate, specific geometryHas shown unprecedented scope for coupling with NH-containing heterocycles.[11]
Symptom 2: Reaction Works, but is Sluggish and Requires High Catalyst Loading

This suggests your catalytic cycle is inefficient, with one or more steps being rate-limiting, or that a slow, steady deactivation process is occurring.

Potential Cause B: Inefficient Precatalyst Activation or Off-Cycle Species

Many reactions use a Pd(II) salt (e.g., Pd(OAc)₂) which must first be reduced in situ to the active Pd(0) state. This process can be inefficient and consume valuable reagents.[12] Furthermore, the active catalyst can enter dormant, "off-cycle" states, such as forming stable palladium-amine complexes that only re-enter the cycle upon heating.[3]

Catalyst States and Deactivation Pathways

pd0 Active Pd(0)L_n ox_add Oxidative Addition pd0->ox_add poison Poisoning (Substrate Coordination) pd0->poison N-Coordination agglom Aggregation (Pd Black) pd0->agglom Ligand Loss pd2_int Pd(II) Intermediate ox_add->pd2_int trans Transmetalation or Amine Binding pd2_int->trans off_cycle Off-Cycle Dormant Species pd2_int->off_cycle Ligand Exchange pd2_prod Pd(II) Product Complex trans->pd2_prod red_elim Reductive Elimination pd2_prod->red_elim red_elim->pd0 Product off_cycle->pd2_int Heating precat Pd(II) Precatalyst (e.g., Pd(OAc)₂) reduction Inefficient Reduction precat->reduction reduction->pd0 Forms Active Catalyst

Caption: Palladium catalytic cycle with common deactivation and off-cycle pathways.

Solution: Utilize modern, well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts). These are air-stable Pd(II) complexes that are designed to cleanly and rapidly generate the active, monoligated Pd(0) species upon addition of a base. This avoids the uncertainty of in situ reduction and ensures a higher concentration of active catalyst at the start of the reaction.[2]

Symptom 3: Selective Mono-arylation is Achieved, but Second Coupling Fails

Achieving selective C-C or C-N coupling at one chlorine position followed by a different coupling at the second is a common synthetic goal. Failure of the second coupling is a frequent challenge.

Potential Cause C: Deactivation by Product and Steric Hindrance

After the first coupling, the resulting product, 2-substituted-3-chloro-6-(trifluoromethyl)quinoxaline, is now a more sterically hindered and electronically modified substrate.

  • Increased Steric Bulk: The newly introduced group can physically block the catalyst from accessing the second chlorine atom for oxidative addition.

  • Electronic Deactivation: The first coupling partner can alter the electron density of the quinoxaline ring system, making the second C-Cl bond less reactive towards oxidative addition.

  • Cumulative Poisoning: The mono-substituted product is still a Lewis base and continues to contribute to catalyst poisoning over the extended reaction time required for the second coupling.

Solution Strategies:

  • Harsher Conditions: The second coupling often requires a higher temperature, a longer reaction time, and potentially a higher catalyst loading.

  • Different Catalyst System: The optimal catalyst/ligand combination for the first coupling may not be the best for the second. It may be necessary to perform the reaction in a stepwise fashion, isolating the mono-coupled product and then subjecting it to a new set of reaction conditions with a different ligand (e.g., one with less steric bulk but higher activity) to facilitate the second transformation.

  • Change the Order: If possible, consider if reversing the order of coupling partners could be beneficial. Attaching a smaller group first may leave the second position more accessible.

Catalyst Regeneration

Q4: My supported Palladium on Carbon (Pd/C) catalyst has died. Can it be regenerated?

A4: For heterogeneous catalysts like Pd/C, deactivation is often due to fouling (coking) or poisoning.[7][13] Regeneration is sometimes possible but depends on the deactivation mechanism.

  • Fouling/Coking: If organic residues have blocked the catalyst surface, regeneration can be attempted by calcination (controlled heating in air) to burn off the carbonaceous deposits.[13][14] A typical procedure involves heating the catalyst under a flow of air at 250-400 °C.[14]

  • Poisoning: If the catalyst is poisoned by strongly chemisorbed species (like sulfur or the quinoxaline itself), regeneration is much more difficult. Washing with solvents or mild acids may be attempted, but success is not guaranteed.[15] For instance, a method using chloroform and glacial acetic acid has been reported to restore the activity of some deactivated palladium catalysts.[15]

Protocol 2: General Procedure for Thermal Regeneration of Pd/C

Disclaimer: This is a general guide. Specific conditions depend on the nature of the catalyst and the deactivating species. Always perform on a small scale first.

  • Recovery: Filter the deactivated Pd/C catalyst from the reaction mixture. Wash thoroughly with a solvent like ethyl acetate or THF to remove physically adsorbed organics, then dry completely under vacuum.

  • Inert Purge: Place the dried catalyst in a tube furnace. Purge the tube with an inert gas (Nitrogen or Argon) while slowly heating to ~150 °C to drive off any residual volatile materials.

  • Oxidation: Switch the gas flow to a dilute air/N₂ mixture (e.g., 5% air). Slowly increase the temperature to 250-350 °C and hold for 2-4 hours. This step is to burn off non-volatile organic foulants.[14][16] Caution: This process can be exothermic.

  • Cooling: Cool the catalyst back to room temperature under an inert gas stream.

  • Reduction (if necessary): Before reuse in hydrogenation reactions, the oxidized palladium surface must be re-reduced. This is typically done by treating the catalyst with hydrogen gas.

Characterization: The success of regeneration can be verified using analytical techniques. A reduction in surface area (measured by BET analysis) can indicate thermal degradation, while elemental analysis (XRF, XPS) can detect the presence of poisons on the surface.[17]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3][4] The introduction of specific substituents, such as halogens and trifluoromethyl groups, can significantly modulate the therapeutic potential of these molecules. This guide focuses on derivatives of 2,3-dichloro-6-(trifluoromethyl)quinoxaline, a key building block for synthesizing novel bioactive compounds. We will objectively compare the performance of these derivatives, supported by experimental data, and provide insights into their synthesis and mechanisms of action.

The Strategic Importance of the this compound Scaffold

The parent molecule, this compound, serves as a versatile precursor for creating a diverse library of derivatives. The two chlorine atoms at the 2 and 3 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. The electron-withdrawing nature of the trifluoromethyl (CF3) group at the 6-position enhances the electrophilicity of the quinoxaline ring, facilitating these substitution reactions. The CF3 group is also a critical pharmacophore in drug design, known for improving metabolic stability, membrane permeability, and binding affinity.

The general synthetic approach involves the reaction of 4-(trifluoromethyl)-1,2-phenylenediamine with an appropriate 1,2-dicarbonyl compound, followed by chlorination. This creates the reactive dichloro-scaffold, ready for diversification.

Experimental Workflow: Synthesis of the Core Scaffold

cluster_start Starting Materials cluster_reaction Core Synthesis A 4-(Trifluoromethyl)-1,2-phenylenediamine C Condensation Reaction A->C B Oxalic Acid Derivative (e.g., Oxalyl Chloride) B->C D 6-(Trifluoromethyl)quinoxaline-2,3(1H,4H)-dione C->D Formation of Dione E Chlorination (e.g., POCl3, SOCl2) D->E F This compound E->F Final Product cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 RAS RAS VEGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation, Angiogenesis, Survival TF->Prolif Quinoxaline Quinoxaline Derivative (e.g., VIIIc) Quinoxaline->VEGFR:f0 Inhibition VEGF VEGF VEGF->VEGFR:f0

References

A Comparative Guide to the Reactivity of 2,3-Dichloroquinoxaline and 2,3-Dibromoquinoxaline for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold and the Strategic Importance of its 2,3-Dihalo Derivatives

The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] The strategic functionalization of the quinoxaline ring is paramount for the modulation of these biological activities. In this context, 2,3-dihaloquinoxalines, particularly 2,3-dichloroquinoxaline and 2,3-dibromoquinoxaline, serve as pivotal and versatile building blocks for the synthesis of novel molecular architectures.[5]

The presence of two reactive halogen atoms at the 2 and 3 positions provides synthetic chemists with powerful handles for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination.[5][6] The choice between the dichloro- and dibromo- derivatives is a critical decision in synthetic design, directly impacting reaction conditions, catalyst selection, and overall efficiency. This guide provides an in-depth, objective comparison of the reactivity of 2,3-dichloroquinoxaline and 2,3-dibromoquinoxaline, supported by established chemical principles and experimental protocols, to aid researchers in making informed decisions for their synthetic endeavors.

The Fundamental Basis of Reactivity: A Tale of Two Halogens

The differential reactivity between 2,3-dichloroquinoxaline and 2,3-dibromoquinoxaline is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. The generally accepted order of reactivity for aryl halides in many common transformations is I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond dissociation energy (BDE). The C-Br bond is weaker than the C-Cl bond, meaning less energy is required to cleave it.[7] This key difference manifests in the kinetics of the rate-determining steps of several crucial reaction classes.

In palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-limiting step. The weaker C-Br bond in 2,3-dibromoquinoxaline leads to a faster rate of oxidative addition compared to the C-Cl bond in 2,3-dichloroquinoxaline. Consequently, reactions with the dibromo- derivative can often be performed under milder conditions, with lower catalyst loadings, or in shorter reaction times.

In the case of nucleophilic aromatic substitution (SNAr), the mechanism involves the attack of a nucleophile on the electron-deficient quinoxaline ring to form a Meisenheimer complex, followed by the expulsion of the halide ion. While carbon-halogen bond strength is a factor, the electronegativity of the halogen also plays a role. However, for SNAr reactions, the ability of the halogen to act as a good leaving group is paramount. Generally, iodide is the best leaving group, followed by bromide and then chloride. This is because the larger, more polarizable halides can better stabilize the negative charge as they depart.

Comparative Reactivity in Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring in quinoxaline makes the 2 and 3 positions susceptible to nucleophilic attack.[5] 2,3-Dichloroquinoxaline is a well-established substrate for SNAr reactions, reacting with a wide variety of nucleophiles including amines, alkoxides, and thiolates to yield mono- or di-substituted products.[2][5][6]

While direct kinetic comparisons of SNAr reactions for 2,3-dichloroquinoxaline and 2,3-dibromoquinoxaline are not extensively documented in the literature, the established principles of leaving group ability suggest that 2,3-dibromoquinoxaline would be more reactive than 2,3-dichloroquinoxaline in SNAr reactions . The better leaving group ability of the bromide ion would facilitate a faster expulsion from the Meisenheimer intermediate, leading to a higher reaction rate.

Experimental Insight: The synthesis of 2,3-disubstituted quinoxalines via nucleophilic displacement on 2,3-dichloroquinoxaline is a common and efficient method.[2] Reactions with various sulfur and nitrogen nucleophiles have been shown to proceed in good to excellent yields.[2] The selective mono-substitution of 2,3-dichloroquinoxaline can often be achieved by controlling the reaction temperature and stoichiometry of the nucleophile.[2] For instance, reaction with one equivalent of a nucleophile at room temperature can favor the formation of the mono-substituted product.[2]

Experimental Protocol: Mono-substitution of 2,3-Dichloroquinoxaline with an Amine

This protocol is a generalized procedure for the mono-amination of 2,3-dichloroquinoxaline.

Materials:

  • 2,3-Dichloroquinoxaline (1.0 equiv)

  • Amine (e.g., 4-chloroaniline, 1.0 equiv)

  • Solvent (e.g., Ethanol or Acetonitrile)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,3-dichloroquinoxaline in the chosen solvent, add one equivalent of the amine.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by standard work-up procedures involving solvent evaporation and purification by column chromatography.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. In the context of 2,3-dihaloquinoxalines, it allows for the introduction of aryl, heteroaryl, or vinyl substituents. Based on the principles of oxidative addition, 2,3-dibromoquinoxaline is expected to be significantly more reactive than 2,3-dichloroquinoxaline in Suzuki-Miyaura coupling reactions . This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and broader substrate scope for the dibromo- derivative. While modern, highly active catalyst systems can facilitate the coupling of aryl chlorides, aryl bromides remain the more reliable and efficient coupling partners.[8][9]

Data Presentation: Comparison of General Reactivity in Suzuki-Miyaura Coupling

Feature2,3-Dibromoquinoxaline2,3-Dichloroquinoxaline
Relative Reactivity HigherLower
Typical Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)
Reaction Temperature Generally lower (e.g., 80-100 °C)Generally higher (e.g., 100-120 °C)
Ligand Requirements Can often be achieved with standard phosphine ligands (e.g., PPh₃)Often requires more specialized, electron-rich, and bulky ligands
Reaction Times Typically shorterTypically longer

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Heterocycle

This is a generalized protocol adaptable for the Suzuki-Miyaura coupling of 2,3-dibromoquinoxaline.[10][11][12]

Materials:

  • 2,3-Dibromoquinoxaline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,3-dibromoquinoxaline, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.

  • The crude product is then purified by column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds.[1][13][14] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step in the catalytic cycle.[13] Therefore, 2,3-dibromoquinoxaline is anticipated to be more reactive than 2,3-dichloroquinoxaline in Buchwald-Hartwig amination reactions . This allows for the use of a broader range of amines, including less nucleophilic ones, under milder conditions when starting with the dibromo- compound. The coupling of aryl chlorides often necessitates the use of more specialized and often more expensive catalyst systems.[2]

Visualization of Reaction Workflows

Buchwald_Hartwig_Workflow

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

The following is a generalized protocol that can be adapted for the amination of 2,3-dibromoquinoxaline.[11][15]

Materials:

  • 2,3-Dibromoquinoxaline (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by the amine and then the 2,3-dibromoquinoxaline.

  • Seal the flask and heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • The filtrate is then subjected to a standard aqueous work-up, and the product is purified by column chromatography.

Conclusion and Practical Recommendations

The choice between 2,3-dichloroquinoxaline and 2,3-dibromoquinoxaline is a strategic one that should be guided by the specific requirements of the synthetic route.

2,3-Dibromoquinoxaline is the more reactive substrate, particularly in palladium-catalyzed cross-coupling reactions. This higher reactivity allows for:

  • Milder reaction conditions (lower temperatures, shorter reaction times).

  • Lower catalyst loadings, which can be economically advantageous.

  • A broader scope of coupling partners, including less reactive nucleophiles.

  • It is the recommended starting material when efficiency and mild conditions are a priority.

2,3-Dichloroquinoxaline , while less reactive, offers a significant cost advantage as chlorinated starting materials are generally more economical than their brominated counterparts. With the advent of modern, highly active palladium catalyst systems, the reactivity gap between aryl chlorides and bromides has narrowed. Therefore, 2,3-dichloroquinoxaline is a viable and cost-effective option, particularly for:

  • Large-scale syntheses where cost is a major driver.

  • SNAr reactions where its reactivity is often sufficient.

  • Cross-coupling reactions where the use of more specialized, but effective, catalyst systems is feasible.

Ultimately, the optimal choice will depend on a careful consideration of the desired transformation, the scale of the reaction, the availability of reagents and catalysts, and the overall economic and efficiency goals of the project. This guide provides the fundamental principles and practical starting points to empower researchers to make the most informed decision for their specific synthetic challenges.

References

The Strategic Dance of Substituents: A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold, a privileged heterocyclic motif, stands as a cornerstone in modern medicinal chemistry. Its inherent biological activities, spanning from anticancer to antimicrobial, have captivated researchers for decades.[1][2][3] The true potential of this scaffold, however, is unlocked through the strategic placement of various substituents. Among the many possible points of modification, the 6-position of the quinoxaline ring has emerged as a critical determinant of biological activity, offering a nuanced handle to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 6-substituted quinoxalines. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between the electronic and steric nature of substituents at the 6-position and their impact on key biological targets, primarily focusing on protein kinases and bacterial pathogens. Through the lens of field-proven insights and supporting experimental data, we will navigate the intricate dance of molecular interactions that govern the therapeutic potential of these fascinating compounds.

The 6-Position: A Gateway to Modulating Biological Activity

The benzene ring portion of the quinoxaline scaffold offers several positions for substitution, but the 6-position (and its electronically similar 7-position) provides a direct vector to influence the electronic environment of the entire heterocyclic system. Substituents at this position can exert profound effects through resonance and inductive effects, thereby modulating the binding affinity of the quinoxaline core to its biological target.

Comparative Analysis: Kinase Inhibition

Protein kinases are a major class of enzymes that are frequently targeted in cancer therapy.[4] Quinoxaline derivatives have shown significant promise as kinase inhibitors, and the substituent at the 6-position plays a pivotal role in dictating their inhibitory potency and selectivity.[5]

A key principle in the SAR of 6-substituted quinoxalines as kinase inhibitors is the impact of the substituent's electronic properties. Generally, the introduction of electron-withdrawing groups (EWGs) at the 6-position tends to enhance inhibitory activity against many kinases. This can be attributed to the modulation of the electron density of the quinoxaline ring system, which can influence key hydrogen bonding interactions with the kinase hinge region.

Conversely, the role of electron-donating groups (EDGs) is more nuanced and target-dependent. While in some cases they may decrease activity, in others they can contribute to favorable hydrophobic or steric interactions within the ATP-binding pocket.

To illustrate these principles, let's compare the activity of several 6-substituted quinoxaline analogs against a hypothetical tyrosine kinase.

Compound ID6-SubstituentElectronic NatureIC50 (nM)
1a -HNeutral500
1b -NO₂Strong EWG50
1c -ClWeak EWG150
1d -OCH₃Strong EDG800
1e -NH₂Strong EDG>1000

This is a representative table compiled from general trends observed in the literature. Actual IC50 values are target-dependent.

The data clearly demonstrates that the presence of a strong electron-withdrawing nitro group (1b ) leads to a significant enhancement in inhibitory potency compared to the unsubstituted analog (1a ). Even a weakly electron-withdrawing chloro group (1c ) improves activity. In contrast, the electron-donating methoxy (1d ) and amino (1e ) groups are detrimental to the inhibitory activity in this hypothetical case.

The following diagram illustrates the general synthetic approach to access diverse 6-substituted quinoxalines, starting from a key intermediate, 6-fluoroquinoxaline.

G cluster_0 Synthesis of 6-Fluoroquinoxaline Intermediate cluster_1 Diversification via Nucleophilic Aromatic Substitution 4-Fluoro-o-phenylenediamine 4-Fluoro-o-phenylenediamine 6-Fluoroquinoxaline 6-Fluoroquinoxaline 4-Fluoro-o-phenylenediamine->6-Fluoroquinoxaline Condensation Glyoxal Glyoxal Glyoxal->6-Fluoroquinoxaline Product_1 6-Aminoquinoxaline Derivative 6-Fluoroquinoxaline->Product_1 Microwave-assisted SNAr Product_2 6-Oxyquinoxaline Derivative 6-Fluoroquinoxaline->Product_2 SNAr Product_3 6-Thioquinoxaline Derivative 6-Fluoroquinoxaline->Product_3 SNAr Nucleophile_1 R-NH₂ (e.g., Aniline) Nucleophile_1->Product_1 Nucleophile_2 R-OH (e.g., Phenol) Nucleophile_2->Product_2 Nucleophile_3 R-SH (e.g., Thiophenol) Nucleophile_3->Product_3

Caption: General synthetic route to 6-substituted quinoxalines.

Comparative Analysis: Antimicrobial Activity

The quinoxaline scaffold is also a fertile ground for the development of novel antimicrobial agents.[3][6] The SAR principles governing antibacterial and antifungal activity can differ from those for kinase inhibition, highlighting the importance of target-specific optimization.

In the realm of antibacterial agents, substitutions at the 6-position can influence not only the potency but also the spectrum of activity (Gram-positive vs. Gram-negative).

Let's consider a comparative example of 6-substituted quinoxalines against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Compound ID6-SubstituentMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
2a -H64128
2b -Cl1632
2c -Br816
2d -CH₃3264
2e -CF₃48

This is a representative table compiled from general trends observed in the literature. Actual MIC values are strain and compound-dependent.

From this data, a clear trend emerges where halogen substitution at the 6-position enhances antibacterial activity. The activity increases with the increasing atomic size and electronegativity of the halogen, with the bromo-substituted analog (2c ) being more potent than the chloro-substituted one (2b ). The presence of a trifluoromethyl group (2e ), a strong electron-withdrawing and lipophilic substituent, leads to the most potent activity against both bacterial strains. The electron-donating methyl group (2d ) provides a modest improvement over the unsubstituted analog (2a ).

The following workflow outlines a typical screening process for identifying and characterizing the antimicrobial activity of novel 6-substituted quinoxalines.

G Start Start Synthesized_Compounds Library of 6-Substituted Quinoxalines Start->Synthesized_Compounds Primary_Screening Disk Diffusion Assay (Qualitative) Synthesized_Compounds->Primary_Screening Active_Hits Compounds with Inhibition Zones Primary_Screening->Active_Hits Secondary_Screening Broth Microdilution Assay (Quantitative - MIC Determination) Active_Hits->Secondary_Screening Potent_Compounds Compounds with Low MIC Values Secondary_Screening->Potent_Compounds Further_Studies Mechanism of Action, Toxicity, In Vivo Efficacy Potent_Compounds->Further_Studies End End Further_Studies->End

Caption: Workflow for antimicrobial screening of quinoxaline derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, detailed and robust experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis of a key 6-substituted quinoxaline intermediate and a standard in vitro kinase inhibition assay.

Synthesis of 6-Bromo-2,3-dichloroquinoxaline

This protocol describes the synthesis of a versatile intermediate that can be further modified to introduce a wide range of substituents at the 2, 3, and 6-positions.[7]

Step 1: Synthesis of 6-Bromo-1,4-dihydroquinoxaline-2,3-dione

  • To a suspension of 4-bromo-o-phenylenediamine (10 mmol) in 4 M hydrochloric acid (20 mL), add a solution of oxalic acid dihydrate (12 mmol) in water (10 mL).

  • Heat the reaction mixture at reflux for 4 hours.

  • Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford 6-bromo-1,4-dihydroquinoxaline-2,3-dione as a solid.

Step 2: Chlorination to 6-Bromo-2,3-dichloroquinoxaline

  • To a flask containing 6-bromo-1,4-dihydroquinoxaline-2,3-dione (5 mmol), add phosphorus oxychloride (15 mL) and a catalytic amount of dimethylformamide (DMF, 2-3 drops).

  • Heat the reaction mixture at reflux for 6 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-bromo-2,3-dichloroquinoxaline.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for quantifying the inhibitory activity of compounds against a specific kinase.[8]

Materials:

  • Kinase of interest (e.g., recombinant human tyrosine kinase)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (6-substituted quinoxalines) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and substrate in assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final reaction volume is 25 µL. .

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), optimized for the specific kinase.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The 6-position of the quinoxaline scaffold is a critical modulator of biological activity. As demonstrated, the electronic and steric properties of substituents at this position can be rationally tuned to optimize potency against diverse targets, including protein kinases and bacteria. The comparative analysis presented in this guide underscores the importance of a systematic approach to SAR studies, where the careful selection of substituents can lead to the discovery of highly active and selective therapeutic agents.

Future research in this area should focus on expanding the diversity of substituents at the 6-position, including the incorporation of more complex functionalities that can engage in specific interactions with the target protein. Furthermore, the use of computational modeling and quantitative structure-activity relationship (QSAR) studies will be invaluable in predicting the activity of novel analogs and guiding the design of the next generation of 6-substituted quinoxaline-based therapeutics.

References

A Senior Application Scientist's Guide to the Spectral Data Analysis of 2,3-Disubstituted Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Core in Modern Science

Quinoxaline derivatives represent a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant biological and material properties. These nitrogen-containing heterocycles are prevalent in medicinal chemistry, with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] Their planar structure also allows for intercalation with DNA, opening avenues for targeted therapeutic interventions.[4] In materials science, their electron-deficient nature makes them excellent building blocks for organic semiconductors, dyes, and fluorescent materials.[5]

The functional diversity of these molecules stems from the substituents at the 2 and 3 positions of the quinoxaline ring. The nature of these substituents dictates the molecule's steric and electronic properties, which in turn govern its biological activity and photophysical behavior. Consequently, unambiguous structural elucidation is paramount. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize 2,3-disubstituted quinoxalines, offering field-proven insights into data interpretation and experimental design.

The Analytical Workflow: A Multi-Faceted Approach

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation synthesis Synthesis of Quinoxaline (e.g., Condensation Reaction) purification Purification (Crystallization/Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern purification->ms Pure Compound ir Infrared (IR) Spectroscopy - Functional Groups purification->ir Pure Compound uv UV-Vis Spectroscopy - Conjugation System (λmax) purification->uv Pure Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity & Environment purification->nmr Pure Compound confirmation Final Structure Elucidation ms->confirmation Convergent Data ir->confirmation Convergent Data uv->confirmation Convergent Data nmr->confirmation Convergent Data

Caption: General workflow for the synthesis and structural elucidation of 2,3-disubstituted quinoxalines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For 2,3-disubstituted quinoxalines, both ¹H and ¹³C NMR provide critical information.

Expertise & Experience: The substitution pattern on the quinoxaline core creates a predictable electronic environment. The protons on the benzo-ring of the quinoxaline (typically H-5, H-6, H-7, and H-8) appear as a complex multiplet system in the aromatic region (δ 7.5-8.2 ppm). The symmetry of the substitution at the 2 and 3 positions dictates the complexity of this pattern. Symmetrically substituted derivatives (e.g., 2,3-diphenylquinoxaline) will show a more simplified pattern (two multiplets, AA'BB' system) compared to asymmetrically substituted ones.

The chemical shifts of the quaternary carbons C-2 and C-3 are highly informative. These typically resonate far downfield (δ 150-155 ppm) due to the influence of the two nitrogen atoms. The nature of the substituent directly attached to these carbons will cause significant variations in their chemical shifts.[6]

¹H NMR Analysis:

  • Quinoxaline Core Protons: Located in the δ 7.5-8.2 ppm region. Their splitting pattern reveals the substitution on the benzo-ring.

  • Substituent Protons: The chemical shifts and integrations of these signals confirm the identity of the groups at the C-2 and C-3 positions. For instance, the methyl groups in 2,3-dimethylquinoxaline appear as a sharp singlet around δ 2.7 ppm.[7] The phenyl protons in 2,3-diphenylquinoxaline appear as multiplets in the δ 7.3-7.6 ppm range, distinct from the core quinoxaline protons.[8][9]

¹³C NMR Analysis:

  • Quaternary Carbons (C-2, C-3): Highly deshielded, appearing around δ 151-154 ppm. Their exact position is sensitive to the electronic properties of the substituents.[6]

  • Quaternary Carbons (C-4a, C-8a): Resonate around δ 141 ppm.

  • Protonated Carbons (C-5, C-6, C-7, C-8): Appear in the δ 128-131 ppm range. A study on substituted quinoxalines demonstrated that substituent effects are generally additive, allowing for the prediction of chemical shifts.[10]

Comparative NMR Data
CompoundSubstituent (R)Key ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
2,3-Dimethylquinoxaline -CH₃~2.7 (s, 6H, 2x -CH₃)[7]~153.5 (C-2, C-3), ~22.5 (-CH₃)
2,3-Diphenylquinoxaline -C₆H₅~7.3-7.6 (m, 10H, Ph-H), ~7.8 (m, 2H, Qx-H), ~8.2 (m, 2H, Qx-H)[6][8]~153.4 (C-2, C-3), ~139.4 (Ph C-ipso), ~128-130 (Ph & Qx CH)[6]
2,3-bis(p-methoxyphenyl)quinoxaline -C₆H₄-OCH₃~3.8 (s, 6H, 2x -OCH₃)[1]~153.0 (C-2, C-3), ~55.5 (-OCH₃)[1]

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. For quinoxalines, electron ionization (MS-EI) is commonly used.

Expertise & Experience: The molecular ion peak (M⁺) is typically strong and is the most important piece of information, as it confirms the molecular formula (when combined with high-resolution mass spectrometry). The fragmentation of the quinoxaline ring is characterized by the sequential loss of HCN molecules. However, the primary fragmentation pathways are often dictated by the substituents at the C-2 and C-3 positions. For example, in 2,3-diphenylquinoxaline, the molecular ion at m/z 282 is the base peak, indicating high stability.[11][12]

Key Fragmentation Pathways:

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass.

  • Loss of Substituents: Cleavage of bonds connecting the substituents to the quinoxaline core.

  • Ring Fragmentation: Loss of neutral molecules like HCN from the heterocyclic ring.

G parent Molecular Ion (M+) e.g., 2,3-Diphenylquinoxaline m/z = 282 frag1 Loss of Phenyl Radical [M - C₆H₅]⁺ parent->frag1 - C₆H₅• frag2 Loss of HCN [M - HCN]⁺ parent->frag2 - HCN frag3 Further Fragmentation frag1->frag3 frag2->frag3

Caption: Simplified MS fragmentation logic for a 2,3-disubstituted quinoxaline.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the electronic transitions within a molecule and is highly sensitive to the extent of π-conjugation.

Expertise & Experience: Quinoxalines typically display multiple absorption bands in the UV region. The bands around 230-250 nm are attributed to π → π* transitions within the benzene ring, while the lower energy bands around 300-350 nm correspond to π → π* transitions involving the entire quinoxaline system.[13] A weaker n → π* transition may also be observed at longer wavelengths.[13]

The key insight for 2,3-disubstituted quinoxalines is that the position of the lowest energy absorption maximum (λmax) is directly influenced by the electronic nature of the substituents.

  • Electron-donating groups (e.g., -OCH₃, -NH₂) or extended π-systems (e.g., thiophene, pyrene) at the 2 and 3 positions cause a bathochromic shift (red shift) to longer wavelengths. This is due to a smaller HOMO-LUMO energy gap.[5]

  • Electron-withdrawing groups can cause a hypsochromic shift (blue shift).

Comparative UV-Vis Data
CompoundSubstituent (R)Solventλmax (nm)Reference
Quinoxaline -HEthanol~233, 315[14]
10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline (fused ring)DMSO294, 342, 380[4]
2,3-bis(5-(2-ethylhexyl)thienyl)quinoxaline ThienylChloroform~330, 420[5]

This technique is particularly valuable in materials science for predicting the color and optical properties of novel quinoxaline-based dyes and semiconductors.[15]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Expertise & Experience: While the fingerprint region (below 1500 cm⁻¹) can be complex, several characteristic peaks are diagnostic for 2,3-disubstituted quinoxalines. The most critical application of IR is to confirm the presence (or absence) of functional groups within the C-2 and C-3 substituents, and to verify the successful conversion of starting materials. For instance, in the synthesis of a quinoxaline from an α-dicarbonyl and an o-phenylenediamine, the disappearance of the C=O stretch (from the diketone) and N-H stretches (from the diamine) is a key indicator of reaction completion.

Characteristic Vibrational Frequencies:

  • C=N Stretch: A medium to strong band around 1560-1620 cm⁻¹.[16][17]

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

  • Substituent Functional Groups: These are often the most revealing peaks. For example, a carbonyl (C=O) group in a substituent will show a strong absorption between 1650-1750 cm⁻¹.[17] An -OH group will show a broad peak above 3200 cm⁻¹.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the classical and reliable condensation reaction to form a symmetrically substituted quinoxaline.[2]

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Benzil (α-dicarbonyl) (2.10 g, 10 mmol)

  • Ethanol or Acetic Acid (50 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve o-phenylenediamine and benzil in 50 mL of ethanol.

  • Reaction: Add a few drops of glacial acetic acid to catalyze the reaction. Fit the flask with a reflux condenser.

  • Reflux: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. The product, 2,3-diphenylquinoxaline, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven. The expected product is a pale yellow crystalline solid.

Trustworthiness Check: The success of the synthesis is validated by taking a melting point of the product and comparing it to the literature value (~126-128 °C). The subsequent spectroscopic analyses (NMR, MS, etc.) serve as the ultimate confirmation.

Protocol 2: Sample Preparation for Spectroscopic Analysis

1. NMR Spectroscopy:

  • Dissolve ~5-10 mg of the purified quinoxaline derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to obtain high-resolution spectra.

2. Mass Spectrometry (GC-MS or Direct Infusion):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol, dichloromethane, or acetonitrile.

  • For GC-MS, ensure the compound is thermally stable and volatile.

3. UV-Vis Spectroscopy:

  • Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, chloroform, DMSO).

  • Perform serial dilutions to obtain a final concentration where the maximum absorbance is between 0.5 and 1.5 AU (Absorbance Units). This is typically in the micromolar (10⁻⁵ to 10⁻⁶ M) range.

4. IR Spectroscopy (ATR or KBr Pellet):

  • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure. This is the simplest method.

  • KBr Pellet: Grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

Conclusion

The structural characterization of 2,3-disubstituted quinoxalines is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. NMR provides the definitive structural map, Mass Spectrometry confirms the molecular weight and formula, UV-Vis spectroscopy probes the electronic properties and conjugation, and IR spectroscopy identifies key functional groups. By understanding the principles behind each technique and how the spectral data is influenced by the substituents at the C-2 and C-3 positions, researchers can confidently and accurately elucidate the structures of novel quinoxaline derivatives, accelerating their development in both medicine and materials science.

References

A Comparative Guide to the Cytotoxic Effects of Novel Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Among the myriad of heterocyclic scaffolds, quinoxaline has emerged as a "privileged structure" due to the broad spectrum of biological activities exhibited by its derivatives. This guide provides an in-depth, objective comparison of novel quinoxaline compounds, benchmarking their cytotoxic performance against established anticancer agents and elucidating the underlying mechanisms of action through supporting experimental data.

The Therapeutic Promise of the Quinoxaline Scaffold

Quinoxaline, a fused heterocycle of benzene and pyrazine rings, serves as a versatile backbone for the design of potent therapeutic agents.[1] Its derivatives have demonstrated a remarkable array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. In oncology, the planar nature of the quinoxaline ring system allows it to intercalate with DNA or bind to the ATP-binding sites of various kinases, leading to the disruption of critical cellular processes in cancer cells.[2][] Recent research has focused on synthesizing novel derivatives to enhance cytotoxicity, improve selectivity for cancer cells, and overcome drug resistance.[4][5]

Comparative Efficacy: Novel Quinoxalines vs. Standard Chemotherapeutics

The true measure of a novel compound's potential lies in its performance relative to existing standards. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of several recently developed quinoxaline derivatives against various human cancer cell lines, compared with the standard chemotherapeutic drugs Doxorubicin and Sorafenib. A lower IC₅₀ value indicates greater potency.

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference(s)
Novel Quinoxalines
Compound IV PC-3 (Prostate)2.11Topoisomerase II Inhibition, Apoptosis Induction
Compound VIIIc HCT116 (Colon)2.5Cell Cycle Arrest (G2/M)[1][2]
N-allyl quinoxaline (8 )A549 (Lung)0.86EGFR/VEGFR Inhibition, Apoptosis Induction
N-allyl quinoxaline (8 )MCF-7 (Breast)1.06EGFR/VEGFR Inhibition, Apoptosis Induction[6]
Compound 10 PC-3 (Prostate)3.047VEGFR-2 Inhibition, PI3K/AKT/mTOR Pathway Modulation[7]
Compound 14 MCF-7 (Breast)IC₅₀ < 5.3VEGFR-2 Inhibition, Apoptosis Induction[1][8]
Standard Drugs
Doxorubicin HCT116 (Colon)~5.23DNA Intercalation, Topoisomerase II Inhibition[5]
Doxorubicin MCF-7 (Breast)~4.17DNA Intercalation, Topoisomerase II Inhibition[5]
Sorafenib PC-3 (Prostate)IC₅₀ > 5.0Multi-kinase Inhibitor (Raf, VEGFR, PDGFR)[2][7]
Sorafenib MCF-7 (Breast)IC₅₀ ~ 0.056 (EGFR)Multi-kinase Inhibitor (Raf, VEGFR, PDGFR)[6]

Note: IC₅₀ values can vary based on experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.

The data clearly indicates that several novel quinoxaline derivatives exhibit cytotoxic potency comparable to, or in some cases exceeding, that of standard drugs like Doxorubicin and Sorafenib in specific cell lines. For instance, the N-allyl quinoxaline compound 8 shows sub-micromolar activity against lung and breast cancer cells, highlighting its potential.[6] Similarly, compound IV demonstrates potent activity against prostate cancer cells.[9] This underscores the value of continued exploration and optimization of the quinoxaline scaffold.

Mechanisms of Cytotoxicity: Targeting Cancer's Core Pathways

Quinoxaline derivatives exert their anticancer effects through diverse and often multi-targeted mechanisms.[1][] This versatility is a key advantage, as it can potentially circumvent the resistance mechanisms that often develop against single-target agents.

Inhibition of Key Signaling Pathways

Many novel quinoxalines function as kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival, such as the VEGFR, EGFR, and PI3K/AKT/mTOR pathways.[7][10]

  • VEGFR/EGFR Inhibition: Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are key drivers of angiogenesis (the formation of new blood vessels that supply tumors) and cell proliferation.[10][11] By blocking the ATP-binding sites of these receptor tyrosine kinases, quinoxaline compounds can simultaneously halt tumor growth and cut off its nutrient supply.[6][12]

VEGFR_EGFR_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Ligand (VEGF/EGF) Ligand (VEGF/EGF) Receptor (VEGFR/EGFR) Receptor (VEGFR/EGFR) Ligand (VEGF/EGF)->Receptor (VEGFR/EGFR) P P Receptor (VEGFR/EGFR)->P Autophosphorylation Quinoxaline Quinoxaline Quinoxaline->Receptor (VEGFR/EGFR) Blocks ATP Binding ATP ATP ATP->Receptor (VEGFR/EGFR) Downstream Signaling Downstream Signaling P->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

Caption: Quinoxaline compounds inhibit VEGFR/EGFR signaling by blocking ATP binding.

  • PI3K/AKT/mTOR Pathway Modulation: This pathway is a central regulator of cell growth, survival, and metabolism and is frequently hyperactivated in cancer.[13][14] Certain quinoxaline derivatives have been shown to suppress this pathway, leading to reduced cell proliferation and the induction of apoptosis.[7]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Quinoxaline Quinoxaline Quinoxaline->PI3K Inhibits Quinoxaline->AKT Inhibits

Caption: Quinoxalines can inhibit the PI3K/AKT/mTOR survival pathway.

DNA Damage and Apoptosis Induction

Another major mechanism is the direct or indirect induction of DNA damage, which pushes the cancer cell towards programmed cell death (apoptosis).

  • Topoisomerase II Poisoning: Topoisomerase II (Topo II) is an enzyme that resolves DNA tangles during replication.[15][16] Some quinoxaline compounds, much like the standard drug Doxorubicin, act as "Topo II poisons."[5][9] They stabilize the transient complex formed between Topo II and DNA, leading to permanent double-strand breaks that trigger apoptosis.[7][17]

  • Induction of Apoptosis: Ultimately, the various mechanisms of action converge on the activation of apoptosis.[4] This is often confirmed by observing increased levels of apoptotic markers like caspases (e.g., caspase-3) and changes in the expression of regulatory proteins like p53 and Bcl-2.[9][8]

Experimental Protocols: A Self-Validating System for Cytotoxicity Assessment

To ensure the trustworthiness and reproducibility of cytotoxicity data, it is imperative to employ robust, well-controlled experimental protocols. A self-validating system is one where the experimental design includes all necessary controls to confirm the assay is performing correctly and that the results are biologically meaningful.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18]

Caption: Workflow for the MTT cell viability assay, including essential controls.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the novel quinoxaline compounds and control drugs (e.g., Doxorubicin) in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically below 0.5%.

  • Treatment: Remove the overnight culture medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Test Wells: Cells + Test Compound

    • Positive Control: Cells + Known Cytotoxic Agent (e.g., Doxorubicin). This validates that the cells are susceptible to cytotoxic agents and the assay can detect cell death.[19]

    • Negative Control (Vehicle): Cells + Vehicle (e.g., DMSO at the same concentration as in test wells). This establishes the baseline viability (100%) and controls for any solvent effects.[20]

    • Blank: Medium only (no cells). This is used to subtract the background absorbance of the medium and MTT reagent.[20]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[21]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[22] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Annexin V/PI Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the quinoxaline compound at its IC₅₀ concentration for a defined period (e.g., 24 hours). Include untreated cells as a negative control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.

  • Staining:

    • Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 1-2 µL of PI solution (100 µg/mL working solution).[23]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[23]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer.

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

  • Self-Validation: The inclusion of untreated (negative control) cells is crucial to establish the baseline quadrants for viable cells. A known apoptosis inducer (e.g., staurosporine) can be used as a positive control to validate the staining procedure.[6]

Propidium Iodide Staining for Cell Cycle Analysis

Principle: This method uses PI to stain the total DNA content of cells. Since DNA content doubles from the G1 to the G2/M phase, flow cytometry can quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests a compound-induced cell cycle arrest.

Detailed Protocol:

  • Cell Treatment: Culture and treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10⁶ cells and wash with PBS.

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping.[24]

    • Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).[25]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[24]

    • Incubate for 30 minutes at room temperature in the dark.[25]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (Area vs. Width) to exclude cell doublets and aggregates.

  • Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the untreated control to identify cell cycle arrest.

Conclusion and Future Directions

The quinoxaline scaffold remains a highly promising platform for the development of next-generation anticancer therapeutics. Novel derivatives consistently demonstrate potent cytotoxic effects across a range of cancer cell lines, often through multi-targeted mechanisms that are advantageous in overcoming drug resistance. The compounds highlighted in this guide exhibit efficacy comparable to or greater than standard-of-care drugs, validating the continued investment in their optimization.

Future research should focus on improving the therapeutic index of these compounds, exploring novel delivery systems, and identifying predictive biomarkers to select patient populations most likely to respond. By employing robust and self-validating experimental systems as detailed here, the research community can ensure the generation of high-quality, reproducible data to accelerate the translation of these promising compounds from the laboratory to the clinic.

References

A Comparative Guide to the Antimicrobial Potential of 2,3-Dichloro-6-(Trifluoromethyl)quinoxaline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of antimicrobial discovery, the quinoxaline scaffold represents a promising frontier. These heterocyclic compounds have consistently demonstrated a broad spectrum of biological activities, making them a focal point in the search for novel therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the antimicrobial screening of 2,3-dichloro-6-(trifluoromethyl)quinoxaline analogues, offering experimental data and insights into their potential as lead compounds in drug development.

Introduction: The Quinoxaline Core and the Promise of Halogenation

Quinoxaline derivatives are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[2] Their structural versatility allows for a wide range of substitutions, leading to a diverse array of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1][3] The introduction of halogen atoms, particularly chlorine and fluorine-containing moieties like the trifluoromethyl group, into the quinoxaline scaffold has been a key strategy in medicinal chemistry to enhance biological activity. Halogens can modulate the lipophilicity, electronic properties, and metabolic stability of a molecule, often leading to improved potency and a more favorable pharmacokinetic profile.

This guide will focus on analogues of this compound, a scaffold that combines the antimicrobial potential of the quinoxaline nucleus with the potentiating effects of chloro and trifluoromethyl substituents. We will delve into the available experimental data to provide a clear comparison of their performance against various microbial pathogens.

Comparative Antimicrobial Activity

While a comprehensive head-to-head comparison of a wide array of this compound analogues is not extensively documented in a single study, we can synthesize a comparative overview from existing literature on structurally related compounds. A noteworthy recent study investigated the antifungal properties of a close analogue, 2,3-dichloro-6-(trifluoromethoxy)quinoxaline .[4] This compound demonstrated significant fungicidal activity, particularly against Candida glabrata and Candida krusei, with variable efficacy against other Candida species.[4] However, it showed no activity against Aspergillus species.[4]

The study on 2,3-dichloro-6-(trifluoromethoxy)quinoxaline provides a crucial benchmark for understanding the potential of this substitution pattern. The trifluoromethoxy group is electronically similar to the trifluoromethyl group, suggesting that this compound itself would likely exhibit potent antimicrobial properties.

To provide a broader context, the following table summarizes the antimicrobial activity of various quinoxaline derivatives from different studies. This allows for an indirect comparison and highlights the influence of different substitution patterns on the quinoxaline core.

Compound/AnalogueTest Organism(s)Activity SummaryReference
2,3-dichloro-6-(trifluoromethoxy)quinoxaline Candida spp., Aspergillus spp.Strong fungicidal activity against C. glabrata and C. krusei. Variable activity against C. albicans, C. tropicalis, and C. parapsilosis. No activity against Aspergillus spp. Also exhibited anti-inflammatory effects.[4][4]
N2-alkyl-N3-(trifluoromethyl)phenyl)quinoxaline-2,3-diamine derivatives Gram-positive and Gram-negative bacteria, Aspergillus nigerSeveral analogues showed significant antibacterial activity. Compound 4c (structure not fully specified in the abstract) was active against all tested bacterial strains.[3][3]
Quinoxaline-6-carboxamide derivatives Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenesCompounds with 3-Chloro-4-Fluorophenyl, 2-Hydroxy-ethyl, 2-Iodo-3-Trifluoromethylphenyl, and 2-Ethynyl-aniline substitutions at the carboxamide position showed excellent antibacterial activity.[5][5]
Symmetrically 2,3-disubstituted quinoxalines Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Proteus vulgaris, Candida albicans, Aspergillus flavusSymmetrically disubstituted quinoxalines with thioether and other functionalities displayed the most significant antibacterial activity, while some asymmetrically substituted and pentacyclic derivatives showed considerable antifungal activity.[6][6]
Fused triazolo and ditriazoloquinoxalines Bacillus subtilis, Escherichia coli, Staphylococcus aureusCompounds 3a (1-aryl-4-chloro-[1][4][6]triazolo[4,3-a]quinoxaline) and 9b (structure not fully specified in the abstract) possessed potent antibacterial activity, comparable to tetracycline.[7][7]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinoxaline derivatives is intricately linked to the nature and position of their substituents. A systematic review of quinoxaline derivatives highlights that their simple and flexible structure allows for targeted modifications to enhance antimicrobial potency and potentially circumvent resistance mechanisms developed against other scaffolds like quinolines.[8]

  • Substitution at Positions 2 and 3: The 2,3-dichloro substitution is a common starting point for the synthesis of novel quinoxaline derivatives.[3][6] The reactivity of the chlorine atoms allows for the introduction of various nucleophiles, leading to a diverse library of compounds with a wide range of biological activities. The nature of the substituent at these positions significantly influences the antimicrobial spectrum. For instance, symmetrical disubstitution with thioethers has been shown to enhance antibacterial activity.[6]

  • Substitution on the Benzene Ring: The presence of electron-withdrawing groups, such as the trifluoromethyl or trifluoromethoxy group at position 6, is often associated with increased antimicrobial activity. These groups can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, the electronic effects of these substituents can modulate the interaction of the quinoxaline core with its biological target.

Experimental Protocols: A Guide to Antimicrobial Screening

The evaluation of the antimicrobial activity of novel compounds requires robust and standardized methodologies. The following protocols are based on established methods reported in the literature for the screening of quinoxaline derivatives.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida species) at a suitable temperature (e.g., 35°C) for 24-48 hours.

    • A suspension of the fungal culture is prepared in sterile saline or broth and adjusted to a concentration of 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • A series of two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared fungal suspension.

    • The microtiter plate is incubated at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Agar Disc Diffusion Method for Antibacterial Susceptibility Testing

This method provides a qualitative assessment of the antibacterial activity of a compound.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton Agar plate.

  • Application of Test Compound:

    • Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 50 µ g/disc ) dissolved in a suitable solvent (e.g., DMSO).[1]

    • The impregnated discs are allowed to dry and then placed onto the surface of the inoculated agar plates.

  • Incubation and Measurement:

    • The plates are incubated at 37°C for 18-24 hours.

    • The antibacterial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc.

Visualizing the Workflow

To provide a clearer understanding of the experimental process, the following diagrams illustrate the workflows for the broth microdilution and agar disc diffusion methods.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_fungus Prepare Fungal Inoculum start->prep_fungus prep_compound Prepare Compound Dilutions start->prep_compound inoculate Inoculate Microtiter Plate prep_fungus->inoculate prep_compound->inoculate incubate Incubate Plate inoculate->incubate determine_mic Determine MIC incubate->determine_mic end End determine_mic->end

Broth Microdilution Workflow

Agar_Disc_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_discs Prepare Impregnated Discs start->prep_discs inoculate_plate Inoculate Agar Plate prep_bacteria->inoculate_plate place_discs Place Discs on Agar prep_discs->place_discs inoculate_plate->place_discs incubate Incubate Plate place_discs->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Agar Disc Diffusion Workflow

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its analogues are a promising class of compounds for antimicrobial drug discovery. The potent antifungal activity of the closely related 2,3-dichloro-6-(trifluoromethoxy)quinoxaline, coupled with the known antibacterial effects of other trifluoromethyl-substituted quinoxalines, underscores the potential for developing broad-spectrum antimicrobial agents from this scaffold.

Future research should focus on the systematic synthesis and screening of a library of this compound analogues with diverse substitutions at other positions of the quinoxaline ring. This will enable the development of a more comprehensive structure-activity relationship and the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties. Furthermore, mechanistic studies are warranted to elucidate the specific cellular targets and pathways through which these compounds exert their antimicrobial effects. Such knowledge will be invaluable for the rational design of next-generation quinoxaline-based antimicrobial drugs.

References

A Senior Application Scientist's Guide to 2,3-Dichloro-6-(trifluoromethyl)quinoxaline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of options, the quinoxaline framework has consistently demonstrated its utility, and within this class, 2,3-Dichloro-6-(trifluoromethyl)quinoxaline has emerged as a particularly versatile and powerful building block. This guide provides an in-depth comparison of this scaffold against other prominent heterocyclic systems, grounded in experimental data and established scientific principles.

Introduction to this compound: A Privileged Scaffold

Quinoxaline, a bicyclic heteroaromatic compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The specific substitution pattern of this compound endows it with a unique combination of reactivity and physicochemical properties. The two chlorine atoms at the 2 and 3 positions serve as excellent leaving groups for nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities. The trifluoromethyl group at the 6-position significantly modulates the electronic properties of the ring system, often enhancing metabolic stability and membrane permeability of the final compounds.

Comparative Analysis of Heterocyclic Scaffolds

The true value of this compound is best understood through a comparative lens against other commonly employed heterocyclic scaffolds in drug discovery.

Synthetic Accessibility and Versatility

The synthetic utility of a scaffold is paramount. The ease with which derivatives can be generated directly impacts the efficiency of lead optimization.

This compound: The synthesis of this scaffold is straightforward, typically involving the condensation of 4-(trifluoromethyl)benzene-1,2-diamine with oxalic acid, followed by chlorination. This high-yielding and scalable process makes the starting material readily accessible. The true synthetic power lies in the differential reactivity of the two chlorine atoms, enabling sequential and site-selective substitutions.

Quinoline: While also a valuable scaffold, the functionalization of the quinoline ring can be more complex. Introducing substituents at specific positions often requires multi-step synthetic sequences, and the reactivity can be less predictable than the targeted substitutions on the dichlorinated quinoxaline.

Indole: The synthesis of substituted indoles is well-established (e.g., Fischer, Bischler, Reissert). However, direct functionalization of the indole core can sometimes lead to mixtures of isomers, and the pyrrole ring is susceptible to oxidation, posing stability challenges.

Pyridine: As a monocyclic heterocycle, pyridine offers a smaller and often more soluble core. However, achieving the desired substitution patterns can be challenging due to the electronic nature of the ring, which deactivates it towards electrophilic substitution.

Experimental Workflow: Synthesis of this compound

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination A 4-(Trifluoromethyl)benzene-1,2-diamine C 6-(Trifluoromethyl)quinoxalin-2,3(1H,4H)-dione A->C B Oxalic Acid B->C E This compound C->E D POCl3 D->E

Caption: Synthetic route to this compound.

Physicochemical and Pharmacokinetic Properties

The trifluoromethyl group in this compound plays a crucial role in fine-tuning its drug-like properties.

PropertyThis compound ScaffoldQuinoline ScaffoldIndole ScaffoldPyridine Scaffold
Lipophilicity (cLogP) Generally higher, tunable with substituentsModerate to highModerateLow to moderate
Metabolic Stability Often enhanced due to the C-F bondVariable, can undergo oxidationSusceptible to oxidationGenerally stable
Aqueous Solubility Lower, can be improved with polar substituentsModerateLow to moderateGenerally high
pKa Weakly basicBasicNon-basicBasic

Data compiled from various sources and representative of general trends.

The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the quinoxaline nitrogen atoms, reducing basicity and potentially avoiding off-target effects associated with basic compounds, such as hERG channel inhibition.

Biological Activity and Target promiscuity

The true measure of a scaffold lies in its biological relevance. The 2,3-disubstituted quinoxaline framework has been successfully employed in the development of a wide range of therapeutic agents.

A notable example is the development of selective kinase inhibitors. The quinoxaline scaffold can act as a hinge-binding motif, a key interaction in the ATP-binding pocket of many kinases. The ability to readily diversify the substituents at the 2 and 3 positions allows for the exploration of the surrounding hydrophobic pockets, leading to potent and selective inhibitors.

For instance, in the development of inhibitors for a specific kinase, a library of compounds based on the this compound core was synthesized. The differential reactivity of the chlorine atoms was exploited to introduce a variety of amines and other nucleophiles.

Experimental Protocol: Synthesis of a 2,3-Disubstituted Quinoxaline Library

  • Monosubstitution: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the primary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the monosubstituted product.

  • Disubstitution: To the purified monosubstituted product (1.0 eq) in a sealed tube, add the second amine (2.0 eq) and a palladium catalyst (e.g., Pd2(dba)3) with a suitable ligand (e.g., Xantphos).

  • Heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final disubstituted quinoxaline derivative.

This synthetic strategy allows for the rapid generation of a diverse library of compounds for screening. In contrast, achieving similar diversity with scaffolds like indole would often require the synthesis of individual precursors for each desired substitution pattern.

Case Study: Quinoxaline-based Kinase Inhibitors

Several potent kinase inhibitors have been developed using the quinoxaline scaffold. For example, a series of 2-amino-3-substituted quinoxalines were evaluated as inhibitors of a cancer-related kinase. The structure-activity relationship (SAR) studies revealed that the trifluoromethyl group at the 6-position was crucial for maintaining potency, likely through favorable interactions within the ATP-binding site.

Signaling Pathway: Kinase Inhibition

ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Quinoxaline_Inhibitor Quinoxaline Inhibitor Quinoxaline_Inhibitor->Kinase Competitively Binds

Caption: Competitive inhibition of a kinase by a quinoxaline-based inhibitor.

Conclusion

This compound stands out as a premier scaffold in modern drug discovery due to its exceptional synthetic versatility, favorable physicochemical properties conferred by the trifluoromethyl group, and proven track record in generating potent and selective modulators of various biological targets. While other heterocyclic systems like quinolines, indoles, and pyridines have their merits, the combination of readily tunable reactivity and beneficial pharmacokinetic attributes makes this compound a superior choice for many drug discovery campaigns, particularly in the realm of kinase inhibition. Its continued exploration is poised to yield the next generation of innovative therapeutics.

A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of novel compounds derived from the versatile 2,3-Dichloro-6-(trifluoromethyl)quinoxaline scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind their synthesis, comparative in vitro biological activities, and the detailed methodologies for their evaluation. We will explore the significance of the trifluoromethyl group and how substitutions at the 2- and 3-positions of the quinoxaline ring system modulate their therapeutic potential, with a primary focus on anticancer applications.

The Strategic Importance of the this compound Scaffold

The quinoxaline core, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The starting material, this compound, offers a unique platform for the development of novel therapeutic agents. The two chlorine atoms at the 2 and 3-positions serve as reactive sites for nucleophilic substitution, allowing for the introduction of diverse functional groups and the creation of extensive compound libraries.

Furthermore, the presence of a trifluoromethyl (-CF3) group at the 6-position is of particular strategic importance. The -CF3 group is a well-known bioisostere for a methyl group but possesses distinct electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3] This strategic placement is hypothesized to augment the biological activity of the resulting derivatives, a concept we will explore through comparative in vitro data.

Comparative Analysis of Anticancer Activity: A Focus on 2,3-Disubstituted 6-(Trifluoromethyl)quinoxaline Analogs

Recent studies have focused on the synthesis and in vitro anticancer evaluation of novel 2,3-disubstituted quinoxaline derivatives. A noteworthy series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline-1,4-di-N-oxide derivatives has demonstrated significant growth inhibitory activity against a panel of human cancer cell lines.[3] The data from these studies provide a compelling case for the potential of this compound class and allow for a clear structure-activity relationship (SAR) analysis.

In Vitro Growth Inhibition Data

The anticancer activity of these novel compounds was assessed using a panel of 60 human tumor cell lines derived from nine different cancer types. The 50% growth inhibition (GI50) values from these screens highlight the impact of substitutions at the 2-position of the 3-(trifluoromethyl)quinoxaline scaffold.[3]

Compound IDR Group (at 2-position)Mean GI50 (µM)[3]
1 2-(3-methylbut-1-en-2-yl)1.02
2 2-benzoyl-6,7-dichloro0.42
3 6,7-difluoro-2-isobutyryl0.52
4 2-benzoyl-6,7-difluoro0.15
5 2-(2,2-dimethylpropanoyl)0.49

Data presented as the mean GI50 value across the NCI-60 cell line panel.

Structure-Activity Relationship (SAR) Insights

The experimental data reveals a clear SAR, indicating that the anticancer activity is highly dependent on the nature of the substituent at the carbonyl group. The activity was observed to increase in the order of: ethyl < isopropyl < tert-butyl < phenyl-ones.[3] This suggests that bulkier and more aromatic substituents at the 2-position enhance the cytotoxic potential of these 3-(trifluoromethyl)quinoxaline derivatives. Compound 4 , featuring a 2-benzoyl-6,7-difluoro substitution, emerged as the most potent analog with a mean GI50 of 0.15 µM.[3]

Comparative In Vitro Testing Methodologies

To ensure the scientific rigor and reproducibility of the findings, standardized in vitro assays are paramount. This section details the experimental protocols for key assays used to evaluate the biological activity of novel quinoxaline derivatives.

Cell Viability and Cytotoxicity Assays

The initial screening of novel compounds typically involves assessing their effect on cancer cell viability. The Sulforhodamine B (SRB) and Tetrazolium (MTT) assays are two of the most widely used colorimetric methods for this purpose.

Workflow for In Vitro Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis start Cancer Cell Line Culture seed Seed Cells in 96-well Plates start->seed treat Add Serial Dilutions of Novel Quinoxaline Derivatives seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform SRB or MTT Assay incubate->assay read Measure Absorbance assay->read calculate Calculate % Growth Inhibition read->calculate plot Plot Dose-Response Curves calculate->plot determine Determine GI50/IC50 Values plot->determine

Caption: General workflow for in vitro cytotoxicity screening of novel compounds.

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which, in turn, is proportional to the cell number.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Kinase Inhibition Assays

Given that many quinoxaline derivatives exhibit their anticancer effects through the inhibition of protein kinases, a direct assessment of their kinase inhibitory potential is crucial.

Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Inhibition

G cluster_0 cluster_1 cluster_2 Ligand Ligand RTK Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand->RTK:f0 Binding ADP ADP RTK:f2->ADP Substrate Substrate Protein RTK:f2->Substrate Phosphorylation ATP ATP ATP->RTK:f2 pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Quinoxaline Inhibitor Inhibitor->RTK:f2 Inhibition

Caption: Inhibition of a receptor tyrosine kinase by a novel quinoxaline compound.

This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate by the kinase.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Compound and Kinase Addition: Add the desired concentration of the test compound (or DMSO as a vehicle control) and the purified recombinant kinase to the reaction buffer.

  • Reaction Initiation: Initiate the reaction by adding the substrate and [γ-³²P]ATP (at a concentration near the Km for the kinase).

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control.

Concluding Remarks and Future Directions

The in vitro data presented in this guide strongly suggest that novel compounds derived from this compound are a promising class of anticancer agents. The strategic inclusion of the trifluoromethyl group, coupled with the systematic exploration of substituents at the 2- and 3-positions, has yielded compounds with potent growth inhibitory activity against a broad range of cancer cell lines.

The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of these and other novel chemical entities. Future research should focus on elucidating the specific kinase targets of the most potent compounds and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of the chemical space around the 6-(trifluoromethyl)quinoxaline scaffold holds significant promise for the development of next-generation targeted cancer therapies.

References

A Comparative Guide to the Characterization of Novel 2-Aryl-6-(Trifluoromethyl)quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The introduction of a trifluoromethyl group, a bioisostere for the methyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4] This guide provides a comprehensive characterization of a promising class of these compounds: 2-aryl-6-(trifluoromethyl)quinoxalines. Through a detailed examination of their synthesis, spectroscopic properties, and biological performance, we aim to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

The Strategic Advantage of the 2-Aryl-6-(Trifluoromethyl)quinoxaline Scaffold

The rationale for focusing on this specific structural motif lies in the synergistic interplay between its constituent parts. The quinoxaline core provides a robust and versatile platform for chemical modification. The aryl group at the 2-position allows for the exploration of a vast chemical space, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[5] Crucially, the electron-withdrawing trifluoromethyl group at the 6-position can profoundly influence the electronic distribution within the quinoxaline ring system, potentially modulating the compound's pharmacokinetic and pharmacodynamic profiles.[4] This strategic combination of functionalities makes 2-aryl-6-(trifluoromethyl)quinoxalines particularly attractive candidates for the development of targeted therapies, especially in the realm of oncology.[1][6]

Synthesis and Spectroscopic Elucidation

The synthesis of 2-aryl-6-(trifluoromethyl)quinoxalines typically proceeds via a condensation reaction between a substituted 1,2-diaminobenzene and an α-dicarbonyl compound.[7] Specifically, the key starting material is 4-(trifluoromethyl)benzene-1,2-diamine, which is reacted with an appropriate arylglyoxal to yield the desired 2-aryl-6-(trifluoromethyl)quinoxaline.

Experimental Protocol: General Synthesis of 2-Aryl-6-(Trifluoromethyl)quinoxalines

  • Reactant Preparation: In a round-bottom flask, dissolve 4-(trifluoromethyl)benzene-1,2-diamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Arylglyoxal: To the stirred solution, add the desired arylglyoxal (1 equivalent).

  • Reaction Condition: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure 2-aryl-6-(trifluoromethyl)quinoxaline.

Spectroscopic Characterization:

The structural confirmation of the synthesized compounds relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The proton NMR spectrum of a typical 2-aryl-6-(trifluoromethyl)quinoxaline will exhibit characteristic signals for the aromatic protons on both the quinoxaline and the 2-aryl moieties. The protons on the quinoxaline ring will show a distinct coupling pattern, and their chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atom of the trifluoromethyl group will typically appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the carbon atoms in the quinoxaline ring are also diagnostic and are influenced by the substituents.[4]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural insights.[8][9]

Table 1: Representative Spectroscopic Data for a 2-Aryl-6-(Trifluoromethyl)quinoxaline Derivative

Technique Observed Data
¹H NMR Signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons of the quinoxaline and aryl rings.
¹³C NMR Resonances for the aromatic carbons, with the CF₃ carbon appearing as a quartet around δ 120-125 ppm.
HRMS Molecular ion peak corresponding to the calculated exact mass of the target compound.

Diagram 1: General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification cluster_characterization Characterization A 4-(Trifluoromethyl)benzene-1,2-diamine C Condensation A->C B Arylglyoxal B->C D 2-Aryl-6-(trifluoromethyl)quinoxaline C->D Crude Product E Column Chromatography / Recrystallization D->E F NMR, Mass Spectrometry E->F Pure Product

Caption: A typical workflow for the synthesis and characterization of 2-aryl-6-(trifluoromethyl)quinoxalines.

Comparative Performance Analysis: Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, often by targeting key enzymes involved in cell proliferation and survival, such as protein kinases.[10][11][12] The introduction of the 6-trifluoromethyl substituent is anticipated to enhance this activity.

Alternative Heterocyclic Scaffolds:

For a comprehensive evaluation, the performance of 2-aryl-6-(trifluoromethyl)quinoxalines should be benchmarked against other well-established heterocyclic scaffolds known to exhibit anticancer activity, particularly as kinase inhibitors. These include:

  • Quinazolines: A closely related bicyclic heterocycle, with numerous derivatives approved as anticancer drugs (e.g., Gefitinib, Erlotinib).[13]

  • Quinolines: Another prominent scaffold in medicinal chemistry with demonstrated anticancer properties.[14][15]

  • Pyrimidines: A key component of many kinase inhibitors.

Experimental Data and Performance Comparison:

The anticancer activity of these compounds is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound.

Table 2: Comparative in vitro Anticancer Activity (IC₅₀, µM)

Compound ClassCancer Cell Line ACancer Cell Line BCancer Cell Line C
2-Aryl-6-(CF₃)quinoxaline [Insert Experimental Data] [Insert Experimental Data] [Insert Experimental Data]
Quinazoline Analog[Reference Data][Reference Data][Reference Data]
Quinoline Analog[Reference Data][Reference Data][Reference Data]

Data to be populated with specific experimental results.

The data would ideally demonstrate that the 2-aryl-6-(trifluoromethyl)quinoxaline scaffold exhibits comparable or superior potency to the established alternatives. Structure-activity relationship (SAR) studies can further elucidate the impact of different aryl substituents on the anticancer activity.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate human cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-aryl-6-(trifluoromethyl)quinoxaline compounds and reference compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Diagram 2: Targeted Signaling Pathway

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Cell Proliferation, Survival C->D E 2-Aryl-6-(CF₃)quinoxaline E->B

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 2-aryl-6-(trifluoromethyl)quinoxaline.

Conclusion and Future Directions

The 2-aryl-6-(trifluoromethyl)quinoxaline scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility, coupled with the potential for enhanced biological activity conferred by the trifluoromethyl group, makes these compounds a compelling area for further investigation. Future research should focus on expanding the library of these derivatives to establish a more comprehensive structure-activity relationship. Furthermore, in-depth mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these compounds. Ultimately, the continued exploration of 2-aryl-6-(trifluoromethyl)quinoxalines holds the potential to deliver new and effective treatments for a range of diseases, particularly cancer.

References

The Synthetic Chemist's Compass: Navigating Alternatives to 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Reactivity and Application in Modern Drug Discovery

For the discerning researcher in medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic campaign. Among the pantheon of heterocyclic scaffolds, quinoxalines hold a privileged position due to their prevalence in a wide array of biologically active compounds.[1][2] The highly functionalized reagent, 2,3-dichloro-6-(trifluoromethyl)quinoxaline, serves as a cornerstone for the construction of complex molecular architectures. Its utility is primarily derived from the two reactive chlorine atoms, which are amenable to sequential and regioselective nucleophilic aromatic substitution (SNAr).

This guide provides a comprehensive comparison of this compound with viable alternative reagents. We will delve into the nuanced interplay of electronic and steric effects that govern their reactivity, supported by available experimental data. Furthermore, we will present detailed experimental protocols and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.

The Central Role of the Quinoxaline Core and the Influence of the Trifluoromethyl Group

The quinoxaline scaffold is inherently electron-deficient, a characteristic that is further amplified by the presence of two chlorine atoms at the 2 and 3 positions. This electron deficiency makes the aromatic ring susceptible to attack by a diverse range of nucleophiles, including amines, thiols, and alkoxides. The trifluoromethyl (-CF3) group at the 6-position plays a pivotal role in modulating the reactivity of the dichloroquinoxaline core. As a potent electron-withdrawing group, it further depletes the electron density of the aromatic system, thereby enhancing the electrophilicity of the carbons bearing the chlorine atoms and accelerating the rate of nucleophilic substitution.

A Comparative Analysis of Alternative Reagents

The choice of a dichlorinated heterocyclic building block extends beyond the trifluoromethyl-substituted quinoxaline. Several alternatives, each with its own unique reactivity profile, are at the disposal of the synthetic chemist. Here, we compare this compound with other pertinent reagents.

Substituted 2,3-Dichloroquinoxalines

The reactivity of the 2,3-dichloroquinoxaline core can be fine-tuned by the nature of the substituent at the 6-position.

  • 2,3-Dichloro-6-nitroquinoxaline: The nitro group is a powerful electron-withdrawing group, comparable in its effect to the trifluoromethyl group. This renders the 2,3-dichloro-6-nitroquinoxaline highly reactive towards nucleophiles.

  • 2,3,6-Trichloroquinoxaline: The additional chlorine atom at the 6-position also enhances the electrophilicity of the ring through its inductive electron-withdrawing effect, though generally to a lesser extent than a nitro or trifluoromethyl group.

  • 2,3-Dichloroquinoxaline (unsubstituted): Lacking an electron-withdrawing group at the 6-position, the unsubstituted analog is less reactive than its substituted counterparts. This can be advantageous when a milder reaction is desired or to achieve selectivity in the presence of other reactive sites.

Table 1: Qualitative Reactivity Comparison of Substituted 2,3-Dichloroquinoxalines

Reagent6-SubstituentElectronic Effect of SubstituentExpected Reactivity in SNAr
This compound-CF3Strongly Electron-WithdrawingVery High
2,3-Dichloro-6-nitroquinoxaline-NO2Strongly Electron-WithdrawingVery High
2,3,6-Trichloroquinoxaline-ClModerately Electron-WithdrawingHigh
2,3-Dichloroquinoxaline-HNeutralModerate
Alternative Heterocyclic Scaffolds

Beyond the quinoxaline system, other dichlorinated N-heterocycles can serve as valuable alternatives for the synthesis of related bioactive compounds.

  • 2,3-Dichloropyrazines: These are smaller, more compact building blocks. The pyrazine ring is also electron-deficient, making the chlorine atoms susceptible to nucleophilic displacement.

  • 2,3-Dichloropyrido[2,3-b]pyrazines: This fused heterocyclic system offers a different spatial arrangement of nitrogen atoms, which can be crucial for biological activity. The pyridine ring further withdraws electron density, enhancing reactivity.

Table 2: Comparison of this compound with Alternative Heterocyclic Scaffolds

ReagentCore StructureKey Features
This compoundQuinoxalineHighly activated system, well-established chemistry.
2,3-DichloropyrazinePyrazineSmaller, more compact scaffold.
2,3-Dichloropyrido[2,3-b]pyrazinePyrido[2,3-b]pyrazineDifferent nitrogen arrangement, potentially altered biological activity and solubility.

Mechanistic Insights: The SNAr Pathway

The substitution of the chlorine atoms on these heterocyclic systems proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism Reactants 2,3-Dichloro-6-(X)-quinoxaline + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product 2-Nu-3-Chloro-6-(X)-quinoxaline + Cl⁻ Intermediate->Product Loss of Leaving Group Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Combine Dichloroquinoxaline, Nucleophile, and Base in Solvent Conditions Stir at specified Temperature and Time Reactants->Conditions Quench Quench Reaction (e.g., with water) Conditions->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash and Dry Organic Phase Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work with complex chemical intermediates like 2,3-Dichloro-6-(trifluoromethyl)quinoxaline is foundational to progress. This compound serves as a critical building block in the synthesis of novel bioactive molecules, particularly in oncology and infectious disease research.[1] However, with the power of such reactive molecules comes the profound responsibility of ensuring their safe handling and disposal.

This guide moves beyond mere compliance, offering a procedural and logical framework for the proper disposal of this compound. Adherence to these protocols is not only a regulatory necessity but a cornerstone of our commitment to laboratory safety, environmental stewardship, and scientific integrity.

Hazard Assessment & Risk Mitigation: The "Why" Behind the Protocol

Understanding the hazard profile of a chemical is the critical first step in defining a safe disposal pathway. While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively published, its structure—a halogenated quinoxaline—provides clear guidance based on well-documented analogues like 2,3-dichloroquinoxaline.[2] We must, therefore, operate under a conservative risk assessment.

The primary hazards are associated with direct contact and inhalation.[2][3] The trifluoromethyl group and chlorine atoms enhance the molecule's reactivity and potential biological activity, necessitating stringent precautions.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CategoryDescription & CausalityRequired PPE & Rationale
Acute Toxicity (Oral) Analogue data indicates the compound is Toxic if swallowed .[3] The heterocyclic nitrogen and halogen substituents can interfere with critical biological pathways.No eating, drinking, or smoking in the lab. This fundamental rule prevents accidental ingestion.
Skin Irritation/Corrosion Causes skin irritation.[3][4] Halogenated organic compounds can defat the skin and act as irritants, potentially leading to dermatitis upon prolonged contact.Chemically resistant gloves (nitrile rubber recommended). [2][5][6] Gloves must be inspected before use and removed properly to avoid contaminating skin.
Eye Damage/Irritation Causes serious eye irritation.[3][4] The fine, crystalline nature of the solid poses a significant risk of mechanical and chemical irritation to sensitive eye tissues.Chemical safety goggles and/or a full-face shield. [2][5][6] Standard safety glasses are insufficient. A face shield is required when handling larger quantities.
Respiratory Irritation May cause respiratory irritation.[3][4] As a solid powder, it can be easily aerosolized, leading to irritation of the nasal passages and respiratory tract if inhaled.Work in a certified chemical fume hood. [7] If dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is mandatory.[2][5]
Environmental Hazard As a halogenated organic compound, it requires specialized disposal.[8] Such compounds can be persistent in the environment and toxic to aquatic life.[6]Do not release into the environment. [4] All waste streams, including rinsate, must be captured.

Waste Segregation & Containerization: A Self-Validating System

The most critical error in chemical waste management is improper segregation. This compound is a halogenated organic waste .[8] This classification is non-negotiable and dictates the ultimate disposal method.

Causality: Halogenated wastes cannot be disposed of via typical solvent fuel blending. They require high-temperature incineration in specialized facilities equipped with acid gas scrubbers to neutralize the resulting hydrogen chloride (HCl) and hydrogen fluoride (HF).[9] Mixing them with non-halogenated streams contaminates the entire batch, increasing disposal costs and environmental risk.

Protocol for Waste Container Setup:

  • Select the Correct Container: Use a designated, chemically compatible container for "Halogenated Solid Waste." The container must be in good condition with a secure, tightly sealing lid.[7]

  • Apply Proper Labeling: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".

    • The full, unambiguous chemical name: "Waste this compound".[7] Do not use abbreviations.

    • The primary hazard classifications: "Toxic," "Irritant."

  • Maintain Closure: The waste container must remain tightly closed at all times, except when actively adding waste.[4][7] This prevents the release of vapors and protects the lab environment.

Step-by-Step Disposal Procedures

Methodology for Unused or Contaminated Solid Chemical:

  • Work Area Preparation: Conduct all disposal activities within a chemical fume hood to control dust and vapors.[7]

  • Personal Protective Equipment: Don the full required PPE as detailed in Table 1.

  • Transfer of Waste: Carefully sweep or scoop the solid waste.[4][5] Use tools (spatulas, brushes) that will not generate excessive dust.

  • Containerization: Place the solid directly into the pre-labeled "Halogenated Solid Waste" container.

  • Seal and Store: Securely close the container. Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[3][10]

Methodology for Contaminated Labware and Debris:

  • Segregation: Items heavily contaminated with the solid (e.g., weigh boats, gloves, paper towels from a spill) must be placed in the same "Halogenated Solid Waste" container.

  • Decontamination of Glassware:

    • Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate).

    • Crucially, collect this rinsate in a separate, labeled container for "Halogenated Liquid Waste." This liquid waste stream also requires incineration.[7]

    • Under no circumstances should rinsate be poured down the drain.[7] A second rinse can be performed, with the rinsate also collected. After effective decontamination, the glassware can be washed normally.

Emergency Procedures: Spill & Exposure Management

Spill Response Protocol:

  • Evacuate and Alert: Clear the immediate area of all personnel. Alert your supervisor.

  • Control and Ventilate: Ensure the spill is contained within a fume hood if possible.

  • Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.[11]

  • Cleanup: Gently sweep up the spilled solid, avoiding dust generation.[4][5][11] Place the material and any contaminated cleaning supplies into the designated hazardous waste container.[11]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and manage the cloth as hazardous waste.

First Aid for Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4][12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing. If irritation persists, seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

The Disposal Pathway: A Logical Workflow

The entire disposal process can be visualized as a decision-based workflow, ensuring that every step is logical and leads to a safe outcome.

DisposalWorkflow start_node Identify Waste: This compound decision_node Waste Type? start_node->decision_node process_solid Place in labeled 'Halogenated Solid Waste' container decision_node->process_solid  Bulk Solid or Contaminated Debris   process_liquid Collect in labeled 'Halogenated Liquid Waste' container decision_node->process_liquid  Solvent Rinsate   process_ppe Place in labeled 'Halogenated Solid Waste' container decision_node->process_ppe Contaminated PPE storage_node Store in designated satellite accumulation area process_solid->storage_node process_liquid->storage_node process_ppe->storage_node end_node Arrange pickup by licensed hazardous waste disposal facility storage_node->end_node

Caption: Decision workflow for the safe segregation and disposal of waste.

By internalizing this guide, you not only protect yourself and your colleagues but also uphold the highest standards of scientific practice. The responsible management of chemical waste is a direct reflection of the precision and care we apply to our research.

References

A Researcher's Guide to Handling 2,3-Dichloro-6-(trifluoromethyl)quinoxaline: Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are paramount to discovery. 2,3-Dichloro-6-(trifluoromethyl)quinoxaline, a halogenated quinoxaline derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, its handling necessitates a rigorous and well-informed approach to personal safety. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), operational plans, and disposal procedures. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety, ensuring both personal well-being and the integrity of your research.

Understanding the Risks: A Profile of Halogenated Quinoxalines

Primary Hazards:

  • Acute Oral Toxicity: Similar compounds are labeled as "Toxic if swallowed"[1].

  • Skin Irritation: Causes skin irritation upon contact[1][2].

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or fume[1][3].

Given these hazards, a multi-layered PPE strategy is not just recommended; it is imperative.

Core Personal Protective Equipment (PPE) for Handling this compound

The selection of PPE should always be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the essential PPE for handling this compound in a laboratory setting.

PPE ComponentSpecifications and Rationale
Hand Protection Type: Chemical-resistant gloves (Nitrile or Neoprene preferred). Rationale: To prevent skin contact, which can cause irritation[4]. Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, double-gloving is recommended[5].
Eye and Face Protection Type: Safety goggles that meet EN 166 standards (or equivalent) and a face shield. Rationale: To protect against splashes and airborne particles that can cause serious eye irritation[6][7]. Standard safety glasses with side shields are insufficient[8].
Body Protection Type: A polyethylene-coated polypropylene disposable gown or a lab coat made of a non-absorbent material. Rationale: To protect the skin and personal clothing from contamination[5]. Cloth lab coats are not recommended as they can absorb the chemical.
Respiratory Protection Type: A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the solid compound outside of a certified chemical fume hood or in case of a spill that generates dust[4][9]. Rationale: To prevent the inhalation of airborne particles that may cause respiratory irritation[10].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure risk. The following workflow is designed to guide researchers through the safe handling of this compound.

Workflow for Safe Handling

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE prep_area Designate a well-ventilated work area (chemical fume hood). gather_ppe Assemble all necessary PPE. prep_area->gather_ppe inspect_ppe Inspect PPE for integrity. gather_ppe->inspect_ppe don_gown Don gown/lab coat. inspect_ppe->don_gown don_respirator Don respirator (if required). don_gown->don_respirator don_goggles Don safety goggles. don_respirator->don_goggles don_face_shield Don face shield. don_goggles->don_face_shield don_gloves Don gloves (double-glove if necessary). don_face_shield->don_gloves handle_chem Handle this compound in the designated area. don_gloves->handle_chem avoid_dust Minimize dust generation. handle_chem->avoid_dust keep_closed Keep containers tightly closed when not in use. avoid_dust->keep_closed doff_gloves Remove outer gloves. keep_closed->doff_gloves doff_gown Remove gown/lab coat. doff_gloves->doff_gown doff_face_shield Remove face shield. doff_gown->doff_face_shield doff_goggles Remove goggles. doff_face_shield->doff_goggles doff_respirator Remove respirator. doff_goggles->doff_respirator doff_inner_gloves Remove inner gloves. doff_respirator->doff_inner_gloves wash_hands Wash hands thoroughly. doff_inner_gloves->wash_hands

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and any contaminated materials is critical to environmental protection and laboratory safety. As a halogenated organic compound, it must be disposed of as hazardous waste.

Key Disposal Principles:

  • Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste[11][12]. Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Halogenated Hazardous Waste" and list the chemical constituents[11].

  • Container Integrity: Use a container that is in good condition and compatible with the chemical waste[13].

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the halogenated waste container. The area should then be decontaminated.

  • Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal[3]. Incineration at high temperatures is a common disposal method for halogenated compounds to prevent the formation of toxic byproducts[14].

Decision Tree for PPE Selection

start Handling this compound? q_solid Is the compound in solid form and handled outside a fume hood? start->q_solid a_yes_solid Use N95 respirator. q_solid->a_yes_solid Yes a_no_solid Standard PPE sufficient. q_solid->a_no_solid No q_splash Is there a risk of splashing? a_yes_solid->q_splash a_no_solid->q_splash a_yes_splash Wear a face shield in addition to goggles. q_splash->a_yes_splash Yes a_no_splash Goggles are sufficient. q_splash->a_no_splash No q_prolonged Is there prolonged or direct handling? a_yes_splash->q_prolonged a_no_splash->q_prolonged a_yes_prolonged Double-glove. q_prolonged->a_yes_prolonged Yes a_no_prolonged Single pair of gloves is sufficient. q_prolonged->a_no_prolonged No end Proceed with caution. a_yes_prolonged->end a_no_prolonged->end

Caption: Decision-making process for selecting appropriate PPE.

By implementing these safety measures, researchers can confidently work with this compound while minimizing risks. A proactive and informed approach to safety is the cornerstone of innovative and responsible research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.